molecular formula C7H8N2O3 B1505166 2-Ethoxy-4-nitropyridine CAS No. 1187732-70-2

2-Ethoxy-4-nitropyridine

Cat. No.: B1505166
CAS No.: 1187732-70-2
M. Wt: 168.15 g/mol
InChI Key: KMLVTBQETPUDFG-UHFFFAOYSA-N
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Description

2-Ethoxy-4-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethoxy-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7-5-6(9(10)11)3-4-8-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLVTBQETPUDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704510
Record name 2-Ethoxy-4-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187732-70-2
Record name 2-Ethoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The electronic properties of the pyridine ring can be precisely modulated by the introduction of various functional groups, leading to a diverse range of reactivity and applications. This guide focuses on 2-Ethoxy-4-nitropyridine, a pyridine derivative featuring an electron-donating ethoxy group and a powerful electron-withdrawing nitro group. This specific substitution pattern creates a unique electronic landscape, making it a valuable intermediate for the synthesis of more complex molecular architectures.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core chemical properties, reactivity, synthesis, and safety considerations for this compound, grounded in established principles of heterocyclic chemistry.

Molecular Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical entity is the first step in its successful application. This section outlines the key identifiers and physical characteristics of this compound.

1.1. Chemical Structure and Identifiers

The structure of this compound is defined by a pyridine ring substituted at the C2 position with an ethoxy group (-OCH₂CH₃) and at the C4 position with a nitro group (-NO₂).[2]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name This compound N/A
CAS Number 1187732-70-2 [2]
Molecular Formula C₇H₈N₂O₃ [2]

| Molecular Weight | 168.15 g/mol |[2] |

1.2. Physical Properties

While specific, experimentally verified data for this compound is not widely available in public literature, properties can be inferred from its structure and data from closely related isomers. For instance, the isomer 2-Ethoxy-5-nitropyridine is a white to light yellow crystalline powder with a melting point of 90-94 °C.[3] It is anticipated that this compound presents as a solid at room temperature with limited solubility in water and better solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate, and acetone.[4]

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value/Observation Rationale
Appearance White to yellow solid Based on related nitropyridine compounds.
Melting Point Not available. Likely similar to isomers (e.g., 90-94 °C for 2-ethoxy-5-nitropyridine). Structural similarity to known compounds.
Boiling Point High; likely decomposes before boiling at atmospheric pressure. Presence of polar nitro group and aromatic system.

| Solubility | Sparingly soluble in non-polar solvents (e.g., hexane). Soluble in polar aprotic solvents (e.g., DCM, Acetone, DMF, DMSO).[4] | The molecule has both polar (nitro, ethoxy, pyridine N) and non-polar (ethyl chain, aromatic ring) regions. |

1.3. Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for structure confirmation and purity assessment. The following data is predicted based on established principles and data from analogous structures, such as other nitropyridines.[5][6][7]

Table 3: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR δ (ppm) ~8.4-8.6 (d, 1H): Proton at C6, deshielded by adjacent ring nitrogen. δ (ppm) ~7.8-8.0 (d, 1H): Proton at C5, deshielded by the nitro group. δ (ppm) ~7.2-7.4 (s, 1H): Proton at C3. δ (ppm) ~4.4-4.6 (q, 2H): Methylene protons (-OCH₂) of the ethoxy group. δ (ppm) ~1.4-1.6 (t, 3H): Methyl protons (-CH₃) of the ethoxy group.
¹³C NMR δ (ppm) ~162-165: C2 (carbon attached to ethoxy group). δ (ppm) ~150-155: C4 (carbon attached to nitro group). δ (ppm) ~145-148: C6. δ (ppm) ~115-120: C5. δ (ppm) ~108-112: C3. δ (ppm) ~63-66: Methylene carbon (-OCH₂). δ (ppm) ~14-16: Methyl carbon (-CH₃).
IR (cm⁻¹) ~1520-1560 and ~1340-1360: Asymmetric and symmetric N-O stretching of the nitro group. ~1580-1610: C=C and C=N stretching of the pyridine ring. ~1250-1300: C-O-C stretching of the ethoxy group. ~2850-3000: C-H stretching of the ethyl group.

| Mass Spec. | [M]⁺: Expected at m/z = 168.0535 (Exact Mass). Fragmentation may involve loss of the ethoxy group (-45) or the nitro group (-46). |

Reactivity and Electronic Profile

The chemical behavior of this compound is dominated by the interplay between the electron-donating ethoxy group and the electron-withdrawing nitro group.

2.1. Electronic Effects

  • Nitro Group (-NO₂): As a potent electron-withdrawing group (EWG) through both resonance and inductive effects, the nitro group at the C4 position significantly reduces the electron density of the pyridine ring.[1][8] This deactivates the ring toward electrophilic aromatic substitution.

  • Ethoxy Group (-OCH₂CH₃): This is an electron-donating group (EDG) through resonance, increasing electron density primarily at the ortho and para positions relative to itself.

  • Pyridine Nitrogen: The nitrogen atom in the ring is inherently electron-withdrawing, contributing to the overall electron-deficient character of the aromatic system.[8]

This unique combination of substituents creates a highly polarized ring that is strongly activated for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the powerful nitro group.[1][9]

G cluster_pyridine This compound cluster_substituents cluster_nucleophile C2 C2 (δ+) N1 N ethoxy EtO- (EDG) C2->ethoxy C4 C4 (δ+) C3 C3 nitro -NO₂ (EWG) C4->nitro C6 C6 (δ+) C5 C5 Nu Nu⁻ Nu->C2 Possible, but sterically hindered Nu->C6 Highly Favored (ortho to NO₂)

Caption: Reactivity map showing susceptibility to nucleophilic attack.

2.2. Key Reactions

  • Nucleophilic Aromatic Substitution (SₙAr): The most significant reaction pathway for this molecule. The electron-deficient C6 position is highly activated by the para-nitro group, making it an excellent site for displacement of a suitable leaving group (if one were present at that position) or for addition-elimination reactions. While the C2 position is also activated, the existing ethoxy group is generally a poor leaving group unless activated.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents, such as H₂/Pd/C, SnCl₂, or Fe/HCl. This transformation is crucial as it converts the powerful EWG into a strong EDG, completely altering the ring's reactivity and providing a handle for further functionalization, such as diazotization or amide bond formation.

  • Reactions of the N-Oxide: Should the synthesis start from a pyridine N-oxide precursor, the N-oxide group itself can direct chemistry. For example, 4-nitropyridine N-oxide is an excellent substrate for SₙAr, where the nitro group can be displaced by various nucleophiles.[9][10] The N-oxide can then be removed via deoxygenation, often with reagents like PCl₃.[11]

Synthesis Protocols

While a specific published synthesis for this compound is not readily found, a logical and robust synthetic route can be designed based on established pyridine chemistry. The most direct approach involves the nucleophilic aromatic substitution of a halo-substituted precursor.

3.1. Proposed Synthesis: SₙAr of 2-Chloro-4-nitropyridine

This protocol describes the synthesis of this compound from commercially available 2-chloro-4-nitropyridine and sodium ethoxide.

G start Start: 2-Chloro-4-nitropyridine Sodium Ethoxide Ethanol (solvent) step1 Step 1: Reaction Setup Dissolve 2-chloro-4-nitropyridine in anhydrous ethanol under N₂. start->step1 step2 Step 2: Reagent Addition Add sodium ethoxide solution (or generate in situ with Na metal) dropwise at 0-25°C. step1->step2 step3 Step 3: Reaction Stir at room temperature or gently heat (e.g., 50-60°C) for 2-12 hours. step2->step3 step4 Step 4: Monitoring Monitor reaction progress by TLC or LC-MS. step3->step4 step5 Step 5: Workup Quench with water. Evaporate ethanol. step4->step5 step6 Step 6: Extraction Extract with an organic solvent (e.g., Ethyl Acetate). step5->step6 step7 Step 7: Purification Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography. step6->step7 end End Product: This compound step7->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL). Carefully add sodium metal (1.1 equivalents) in small portions. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction Initiation: Once the sodium ethoxide solution has cooled to room temperature, add a solution of 2-chloro-4-nitropyridine (1.0 equivalent) in anhydrous ethanol (e.g., 20 mL) dropwise via an addition funnel.

  • Reaction Conditions: Stir the resulting mixture at room temperature. If the reaction is slow, it can be gently heated to reflux (approx. 78 °C) to drive it to completion.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling the reaction to room temperature, carefully quench it by adding water. Reduce the volume of the solvent in vacuo to remove most of the ethanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound should be handled with care. While a specific Safety Data Sheet (SDS) is not widely available, data from related compounds like 4-nitropyridine N-oxide and other nitro-substituted pyridines can provide guidance.[12][13][14]

4.1. Hazard Profile

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[13] Nitroaromatic compounds can be toxic, with potential effects on the blood system (e.g., methemoglobinemia).[15]

  • Irritation: Expected to cause skin, eye, and respiratory tract irritation.[12][13][16]

  • Stability: Generally stable, but nitro compounds can be energetic and should not be subjected to excessive heat, shock, or friction.

Table 4: Recommended Handling Procedures

Aspect Recommendation
Engineering Controls Handle in a well-ventilated chemical fume hood.[17]
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Handling Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Conclusion

This compound is a synthetically valuable substituted pyridine. Its chemical properties are defined by the strong electron-withdrawing nature of the C4-nitro group, which activates the ring for nucleophilic aromatic substitution, and the modulating electron-donating effect of the C2-ethoxy group. The ability to readily transform the nitro group into an amine further enhances its utility as a versatile building block for constructing complex heterocyclic systems relevant to the pharmaceutical and materials science industries. Proper understanding of its reactivity and adherence to stringent safety protocols are essential for its effective and safe utilization in a research and development setting.

References

  • ChemWhat. (n.d.). This compound CAS#: 1187732-70-2.
  • The Royal Society of Chemistry. (2015). Supporting Information.
  • ChemWhat. (n.d.). 2-Ethoxy-5-nitropyridine CAS#: 31594-45-3.
  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
  • Gigiena i Sanitariia. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide.
  • Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine.
  • Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
  • PubChem. (n.d.). 2-Hydroxy-4-nitropyridine.
  • PubChem. (n.d.). 2-Amino-4-nitropyridine.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • ACS Publications. (n.d.). Preparation and Reactions of 2-Nitropyridine-1-oxides.
  • SpectraBase. (n.d.). 4-Ethoxy-3-nitropyridine.

Sources

An In-depth Technical Guide to 2-Ethoxy-4-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The electronic properties and reactivity of the pyridine ring can be finely tuned by the introduction of various functional groups, allowing for the optimization of a molecule's biological activity, pharmacokinetic profile, and safety. Among these, nitropyridines are particularly valuable intermediates due to the strong electron-withdrawing nature of the nitro group. This guide focuses on 2-Ethoxy-4-nitropyridine (CAS No. 1187732-70-2), a versatile building block with significant potential in the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, and its anticipated reactivity, offering a technical resource for its application in research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and characterization. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1187732-70-2[1][2]
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol [3]
Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8d1HH-6
~8.2dd1HH-5
~7.9d1HH-3
~4.5q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

Solvent: CDCl₃ or DMSO-d₆. The proton at the 6-position is expected to be the most downfield due to the deshielding effects of the adjacent ring nitrogen and the para-nitro group.

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmAssignment
~163C-2 (C-OEt)
~150C-4 (C-NO₂)
~145C-6
~118C-5
~110C-3
~64-OCH₂CH₃
~14-OCH₂CH₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1580, 1470Aromatic C=C/C=N stretch
~1530, 1350Asymmetric and symmetric N=O stretch (NO₂)
~1250C-O stretch (ethoxy)

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 168.

Synthesis of this compound: A Step-by-Step Protocol

A robust synthetic route is crucial for the accessibility of this key intermediate. A multi-step synthesis starting from the readily available 2-chloropyridine has been described, which can be adapted to produce this compound. This process involves the formation of a pyridine N-oxide, which directs the subsequent nitration to the 4-position, followed by etherification and deoxygenation.

G A 2-Chloropyridine B 2-Chloropyridine-N-oxide A->B Nitrogen Oxidation (e.g., H₂O₂, Acetic Acid) C 2-Ethoxy-pyridine-N-oxide B->C Etherification (Sodium Ethoxide) D 4-Nitro-2-ethoxypyridine-N-oxide C->D Nitration (Conc. HNO₃, Conc. H₂SO₄) E This compound D->E Deoxygenation (e.g., PCl₃)

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on a general method for the synthesis of 2-alkoxy-4-substituted pyridine derivatives and should be optimized for this compound.

Step 1: Nitrogen Oxidation of 2-Chloropyridine

  • In a suitable reaction vessel, combine 2-chloropyridine, glacial acetic acid, and concentrated sulfuric acid.

  • With stirring, add 30% hydrogen peroxide (H₂O₂) portion-wise, maintaining the reaction temperature.

  • After the initial reaction, add the remaining H₂O₂ and continue stirring at an elevated temperature for several hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture to remove most of the acetic acid.

  • Slowly pour the concentrated solution into ice water and extract any unreacted 2-chloropyridine with a suitable organic solvent (e.g., toluene).

  • Neutralize the aqueous layer to a pH of 6-7 with a 20% sodium hydroxide solution.

  • Extract the product, 2-chloropyridine-N-oxide, with chloroform.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

Step 2: Etherification to 2-Ethoxypyridine-N-oxide

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add the 2-chloropyridine-N-oxide obtained in the previous step to the sodium ethoxide solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product, 2-ethoxypyridine-N-oxide, with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Nitration to 4-Nitro-2-ethoxypyridine-N-oxide

  • Dissolve the 2-ethoxypyridine-N-oxide in a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Heat the reaction mixture in an oil bath at 70-80°C for 2.5-4 hours, monitoring the reaction by TLC.

  • Slowly pour the reaction mixture into ice water.

  • Neutralize the solution to a pH of 8-9 with a 15% NaOH solution.

  • Collect the precipitated crude product, 4-nitro-2-ethoxypyridine-N-oxide, by suction filtration and wash with deionized water.

Step 4: Deoxygenation to this compound

  • Reflux the crude 4-nitro-2-ethoxypyridine-N-oxide in phosphorus trichloride (PCl₃) for an extended period (e.g., 20 hours).

  • Pour the reaction mixture into ice water.

  • Adjust the pH to 13 with NaOH.

  • Extract the final product, this compound, with chloroform.

  • Dry the chloroform layer with anhydrous sodium carbonate and evaporate the solvent to yield the crude product, which can be further purified by chromatography or recrystallization.

Reactivity and Potential Applications in Drug Discovery

The reactivity of this compound is dictated by the interplay of the electron-donating ethoxy group at the 2-position and the strongly electron-withdrawing nitro group at the 4-position. This substitution pattern makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.

G cluster_0 This compound cluster_1 Reactivity Profile A Pyridine Ring D Nucleophilic Aromatic Substitution (SNAr) (Activated by -NO₂) A->D F Electrophilic Aromatic Substitution (Deactivated by -NO₂) A->F B Ethoxy Group (-OEt) C Nitro Group (-NO₂) C->D enables E Reduction of Nitro Group (to -NH₂) C->E enables C->F disfavors

Figure 2: Key reactivity features of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is expected to be SNAr. The nitro group strongly activates the pyridine ring, making it susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups at the positions activated by the nitro group. For instance, reaction with various amines, alkoxides, or thiolates can lead to the synthesis of diverse libraries of substituted pyridines for biological screening.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is of great strategic importance as it introduces a versatile amino functionality that can be further derivatized through acylation, alkylation, or participation in coupling reactions to build more complex molecular architectures.

Potential Therapeutic Applications

While specific applications of this compound are not extensively documented in publicly available literature, the broader class of nitropyridine derivatives are key intermediates in the synthesis of various pharmaceutically active compounds.[6] For example, nitropyridine scaffolds are found in molecules with potential applications in treating hypertension and myocardial ischemia.[6] Furthermore, related aminopyridine structures, which can be derived from this compound, have been investigated as inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling nitropyridine derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, primarily governed by the activating effect of the 4-nitro group, allows for the strategic introduction of diverse functional groups. The synthetic route outlined in this guide provides a practical approach to its preparation, opening avenues for its use in the discovery and development of novel therapeutic agents. As research in this area continues, the full potential of this compound as a key intermediate in drug discovery is yet to be fully realized.

References

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Process for preparation of nitropyridine derivatives.
  • This compound CAS#: 1187732-70-2.
  • Process for preparation of nitropyridine derivatives.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Ethoxy-4-nitropyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and synthetic chemistry. While not as extensively documented as some commodity reagents, a thorough understanding of its molecular structure, synthesis, and reactivity can be extrapolated from foundational chemical principles and data from analogous compounds. This document delineates its predicted structural characteristics, a robust synthetic protocol, in-depth spectroscopic analysis, and a discussion of its chemical reactivity, grounded in the electronic interplay of its constituent functional groups.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This compound incorporates two key functional groups: an electron-donating ethoxy group at the 2-position and a powerful electron-withdrawing nitro group at the 4-position. This unique electronic arrangement dictates its reactivity and makes it a potentially valuable intermediate for the synthesis of more complex, biologically active molecules. Understanding the nuances of its structure is paramount for its strategic deployment in synthetic campaigns.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a six-membered aromatic heterocycle with a nitrogen atom, an ethoxy substituent at the carbon adjacent to the nitrogen, and a nitro group at the para-position relative to the nitrogen.

Predicted Geometry and Electronic Distribution

The electronic character of the molecule is dominated by the interplay between the electron-donating ethoxy group and the electron-withdrawing nitro group, mediated by the π-system of the pyridine ring. The lone pairs on the oxygen of the ethoxy group can be delocalized into the ring, increasing electron density, particularly at the ortho and para positions. Conversely, the nitro group strongly withdraws electron density from the ring through both inductive and resonance effects. This push-pull system creates a highly polarized molecule with distinct regions of electrophilicity and nucleophilicity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale
Molecular Formula C7H8N2O3Based on the constituent atoms.
Molecular Weight 168.15 g/mol Calculated from the molecular formula.
Appearance Off-white to yellow crystalline solidTypical appearance for nitrated aromatic compounds.
Solubility Soluble in common organic solvents (e.g., CH2Cl2, EtOAc, acetone), sparingly soluble in non-polar solvents (e.g., hexanes), and poorly soluble in water.The polar nitro group and the aromatic ring suggest solubility in moderately polar organic solvents.
Melting Point Estimated in the range of 80-100 °CBased on melting points of similar substituted nitropyridines.

Synthesis and Purification

The most logical and efficient synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of a 4-nitropyridine precursor by an ethoxide nucleophile. The starting material of choice is 2-chloro-4-nitropyridine, which is commercially available.

Causality of Experimental Design

The choice of an SNAr reaction is dictated by the electronic nature of the 2-chloro-4-nitropyridine substrate. The potent electron-withdrawing nitro group at the 4-position, along with the inherent electron deficiency of the pyridine ring, renders the carbon atoms at the 2- and 6-positions highly electrophilic and thus susceptible to nucleophilic attack.[2] The chloride at the 2-position is a good leaving group, facilitating the substitution. Sodium ethoxide, a strong nucleophile, is generated in situ from sodium metal or sodium hydride and ethanol, which also serves as the solvent.

Detailed Experimental Protocol

Reaction: Synthesis of this compound

Materials:

  • 2-Chloro-4-nitropyridine

  • Anhydrous Ethanol

  • Sodium metal (or Sodium Hydride, 60% dispersion in mineral oil)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation of Sodium Ethoxide: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol at room temperature. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide. Alternatively, add sodium hydride (1.1 equivalents) portion-wise to the ethanol at 0 °C.

  • Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2-chloro-4-nitropyridine (1.0 equivalent) portion-wise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis_Workflow cluster_prep Sodium Ethoxide Preparation cluster_reaction Nucleophilic Substitution cluster_workup Work-up & Purification Na Sodium Metal or NaH NaOEt Sodium Ethoxide Solution Na->NaOEt 1.1 eq. EtOH Anhydrous Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix StartMat 2-Chloro-4-nitropyridine StartMat->ReactionMix 1.0 eq. Quench Quench with aq. NH4Cl ReactionMix->Quench Reflux, TLC monitoring Extract Extract with EtOAc Quench->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted pyridine ring. The proton at C-6 will be a doublet, the proton at C-5 will be a doublet of doublets, and the proton at C-3 will be a doublet. The chemical shifts will be influenced by the electronic effects of the substituents. The ethoxy group will present as a quartet for the methylene (-OCH2-) protons and a triplet for the methyl (-CH3) protons.

  • 13C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be significantly affected by the substituents. The carbon bearing the nitro group (C-4) will be deshielded, while the carbon attached to the ethoxy group (C-2) will also be deshielded.

Table 2: Predicted 1H and 13C NMR Spectroscopic Data for this compound

1H NMR (Predicted, in CDCl3)13C NMR (Predicted, in CDCl3)
Chemical Shift (δ) ppm Multiplicity
~8.40d
~8.10dd
~7.00d
~4.50q
~1.45t
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[3]

  • Aromatic C-H stretch: A weak to medium band is expected above 3000 cm-1.[4]

  • Aliphatic C-H stretch: Medium to strong bands are expected in the 2850-3000 cm-1 region for the ethoxy group.

  • N-O stretching (nitro group): Two strong and characteristic bands are anticipated. An asymmetric stretch between 1550-1475 cm-1 and a symmetric stretch between 1360-1290 cm-1.[5][6]

  • C-O stretch: A strong band is expected in the 1250-1000 cm-1 region for the aryl-alkyl ether linkage.

  • Aromatic C=C and C=N stretching: Several bands of variable intensity will appear in the 1600-1400 cm-1 region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak (M+) at m/z = 168. The fragmentation pattern will be influenced by the substituents.[7] Common fragmentation pathways may include:

  • Loss of the ethoxy group (-OC2H5) or ethylene (-C2H4) via a McLafferty-type rearrangement.

  • Loss of the nitro group (-NO2) or nitric oxide (-NO).

  • Cleavage of the pyridine ring.

Reactivity and Potential Applications

The reactivity of this compound is governed by the strong electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[8]

Nucleophilic Aromatic Substitution

The primary mode of reactivity is SNAr, where a nucleophile can displace the nitro group at the 4-position, although this requires harsh conditions. More commonly, the molecule can serve as a precursor where the nitro group directs the substitution of other groups or is itself reduced to an amino group, which can then be further functionalized. The presence of the ethoxy group at the 2-position can modulate the reactivity at other positions on the ring.

Caption: General mechanism for nucleophilic aromatic substitution on this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using various reducing agents (e.g., H2/Pd-C, SnCl2, Fe/HCl). The resulting 2-ethoxy-4-aminopyridine is a valuable bifunctional intermediate, with the amino group serving as a handle for further derivatization, such as amide bond formation or diazotization.

Potential Applications

Given its structural motifs, this compound is a promising building block for the synthesis of:

  • Kinase Inhibitors: The substituted pyridine core is prevalent in many kinase inhibitors. The functional groups on this molecule provide vectors for elaboration into potent and selective inhibitors.

  • Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides.

  • Materials Science: The polarized electronic structure of this molecule could be of interest in the development of novel organic electronic materials.

Conclusion

This compound, while not a widely commercialized compound, presents a compelling profile for researchers in synthetic and medicinal chemistry. Its synthesis is straightforward via nucleophilic aromatic substitution, and its reactivity is predictably governed by the strong electronic influence of the nitro and ethoxy groups. This guide has provided a detailed, albeit partially predictive, overview of its molecular structure, synthesis, and spectroscopic properties. The insights herein should empower scientists to confidently incorporate this versatile building block into their research and development programs, paving the way for the discovery of novel chemical entities with valuable applications.

References

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.).
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An In-depth Technical Guide to the Spectroscopic Profile of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Ethoxy-4-nitropyridine (CAS No. 1187732-70-2), a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer an in-depth understanding of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, a robust and plausible synthetic pathway is detailed, complete with experimental protocols, providing a self-validating framework for the production and characterization of this molecule.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern chemical research, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of substituents on the pyridine ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. This compound, with its electron-donating ethoxy group and a powerful electron-withdrawing nitro group, presents an intriguing electronic profile. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.

Predicted Spectroscopic Data and Interpretation

Due to the current lack of published experimental spectra for this compound, we present a detailed analysis based on validated predictive models and comparison with analogous structures.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be highly informative, with distinct signals for the ethoxy group and the three aromatic protons on the pyridine ring. The chemical shifts are predicted based on the anisotropic and electronic effects of the nitro and ethoxy substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)Rationale
H-6~8.4d~5.5Downfield shift due to proximity to the electronegative nitrogen and the electron-withdrawing nitro group.
H-5~7.9dd~5.5, 2.0Influenced by both H-6 and H-3, with the larger coupling to the adjacent H-6.
H-3~7.5d~2.0Shifted upfield relative to H-5 and H-6 due to the ortho- and para-directing effects of the ethoxy group.
-OCH₂-~4.5q~7.0Typical chemical shift for a methylene group adjacent to an oxygen atom and an aromatic ring.
-CH₃~1.4t~7.0Characteristic triplet for a methyl group adjacent to a methylene group.

Causality Behind Predicted Shifts: The strong electron-withdrawing nature of the nitro group at the 4-position significantly deshields the protons on the pyridine ring, particularly at the ortho (H-3 and H-5) and para (H-6) positions relative to the nitro group. Conversely, the ethoxy group at the 2-position is electron-donating, which would typically shield the ring protons. The interplay of these opposing electronic effects, along with the inherent deshielding from the ring nitrogen, results in the predicted downfield shifts for the aromatic protons.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show seven distinct resonances, corresponding to the five carbons of the pyridine ring and the two carbons of the ethoxy group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~163Attached to the electronegative oxygen of the ethoxy group.
C-4~150Attached to the electron-withdrawing nitro group.
C-6~145Influenced by the ring nitrogen and the nitro group.
C-5~118Shielded relative to the other ring carbons due to the influence of the ethoxy group.
C-3~108Significantly shielded by the electron-donating ethoxy group.
-OCH₂-~63Typical shift for an sp³ carbon attached to an oxygen atom.
-CH₃~14Characteristic upfield shift for a terminal methyl group.

Expert Insight: The predicted chemical shifts for the pyridine ring carbons reflect the strong polarization induced by the substituents. The C-2 and C-4 carbons, directly attached to the oxygen and nitro group respectively, are the most downfield. The significant upfield shift of C-3 is a classic indicator of the strong electron-donating effect of the ortho-ethoxy group.

Infrared (IR) Spectroscopy: Expected Absorptions

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups.

Table 3: Key Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (ethoxy)
~1600, ~1470C=C and C=N stretchPyridine ring
~1530, ~1350N-O asymmetric and symmetric stretchNitro group (NO₂)
~1250C-O stretchAryl ether (ethoxy)

Trustworthiness of Predictions: These predicted absorption ranges are based on well-established correlation tables for the respective functional groups and are highly reliable for qualitative identification. The presence of strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ would be a strong indicator of the presence of the nitro group.

Mass Spectrometry (MS): Predicted Fragmentation

In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 168.15 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 168. The fragmentation pattern will likely involve the loss of characteristic neutral fragments.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zFragmentLoss
168[C₇H₈N₂O₃]⁺Molecular Ion (M⁺)
140[C₅H₄N₂O₃]⁺Loss of ethylene (C₂H₄)
122[C₇H₈N₂O]⁺Loss of NO₂
94[C₅H₄NO]⁺Loss of NO₂ and C₂H₄

Mechanistic Insight: The fragmentation is likely to be initiated by the cleavage of the ethoxy group, either through the loss of an ethyl radical or a neutral ethylene molecule via a McLafferty-type rearrangement if sterically feasible. The loss of the nitro group is also a very common fragmentation pathway for nitroaromatic compounds.

Synthesis and Experimental Protocols

A reliable synthesis of this compound is crucial for obtaining a pure sample for spectroscopic analysis and further applications. A plausible and robust two-step synthetic route starting from the commercially available 2-chloro-4-nitropyridine is proposed.

Proposed Synthetic Pathway

Synthesis_Workflow start 2-Chloro-4-nitropyridine product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagents Sodium Ethoxide (NaOEt) Ethanol (EtOH) reagents->product

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-4-nitropyridine

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add a solution of 2-chloro-4-nitropyridine (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol for Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Acquire the spectrum of a thin film of the purified product on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Introduce a dilute solution of the purified product in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparison with related structures, offers a robust framework for the identification and characterization of this compound. The inclusion of a detailed and reliable synthetic protocol further enhances the practical utility of this guide for researchers in organic synthesis and drug discovery. The experimental validation of these predicted data is a logical and necessary next step for the scientific community.

References

  • PrepChem.Synthesis of 4-nitropyridine.[Link]
  • National Institute of Standards and Technology (NIST).NIST Chemistry WebBook.[Link]
  • Reich, H. J.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethoxy-4-nitropyridine. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple spectral interpretation to provide a detailed, didactic exploration of the underlying principles that govern the spectrum, including the profound influence of substituent effects on the pyridine ring. In the absence of a publicly available experimental spectrum, this guide will demonstrate a predictive approach, leveraging substituent chemical shift (SCS) increments from analogous compounds to construct a theoretical spectrum. This methodology serves as a powerful tool for chemists in predicting and interpreting the spectra of novel compounds.

Introduction: The Pyridine Ring in ¹H NMR Spectroscopy

The pyridine ring, a six-membered aromatic heterocycle, presents a fascinating case study in ¹H NMR spectroscopy. The nitrogen atom's electronegativity and lone pair of electrons create a distinct electronic environment compared to benzene, leading to a characteristic downfield shift of the ring protons. The chemical shifts of the α (C2, C6), β (C3, C5), and γ (C4) protons are exquisitely sensitive to the electronic nature of any substituents. Electron-donating groups (EDGs) increase electron density, particularly at the ortho and para positions, causing an upfield shift (shielding) of the corresponding protons. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (deshielding).

In this compound, we have a classic example of a "push-pull" system. The ethoxy group at the 2-position is a strong electron-donating group through resonance, while the nitro group at the 4-position is a potent electron-withdrawing group, also through resonance and induction. This electronic tug-of-war results in a highly polarized ring system, with significant consequences for the ¹H NMR chemical shifts and coupling constants of the remaining protons at the 3, 5, and 6 positions.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a standard operating procedure for a modern Fourier-transform NMR spectrometer.

Sample Preparation

A meticulously prepared sample is the cornerstone of a successful NMR experiment.[1][2][3]

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For quantitative measurements, ensure the solvent does not contain residual proton signals that overlap with analyte signals.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[4]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. Often, the deuterated solvent contains a known amount of TMS.

Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

  • Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample, which is crucial for sharp lines and good resolution.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates without saturating the signals.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient to obtain good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses allows for the protons to return to their equilibrium state. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.[4]

    • Number of Scans: The number of scans depends on the sample concentration. For a moderately concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.

Spectral Analysis and Prediction

The Principle of Additivity of Substituent Chemical Shifts

The chemical shift of a proton on an aromatic ring can be estimated by starting with the chemical shift of the corresponding proton in the unsubstituted parent compound (pyridine in this case) and adding substituent chemical shift (SCS) increments for each substituent on the ring. The SCS values are empirically determined and depend on the nature of the substituent and its position relative to the proton .

Reference Data from Analogous Compounds

To predict the spectrum of this compound, we will use the following reference compounds:

  • Pyridine: The parent heterocycle.

  • 2-Chloropyridine: To model the effect of a substituent at the 2-position.[9]

  • 4-Chloropyridine: To model the effect of a substituent at the 4-position.[10]

  • Anisole (Methoxybenzene): To approximate the effect of the ethoxy group.

  • Nitrobenzene: To approximate the effect of the nitro group.

While using chloropyridines as a reference for the positional effects of the ethoxy and nitro groups is an approximation, the general trends in shielding and deshielding will be informative.

Predicted Chemical Shifts and Multiplicities

Let's predict the chemical shifts for the three protons in this compound: H-3, H-5, and H-6.

  • H-6: This proton is ortho to the nitrogen and para to the strongly electron-withdrawing nitro group. It is also meta to the electron-donating ethoxy group. The deshielding effect of the nitrogen and the nitro group will dominate, placing this proton at the most downfield position.

  • H-3: This proton is ortho to the electron-donating ethoxy group and ortho to the electron-withdrawing nitro group. The ethoxy group will exert a shielding effect, while the nitro group will have a deshielding effect. The proximity to the nitro group will likely result in a net deshielding, but less so than H-6.

  • H-5: This proton is meta to both the ethoxy and nitro groups. The influence of the substituents at the meta position is generally smaller. However, it is also ortho to the nitro group, which will cause significant deshielding.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Ethoxy-CH₂ ~4.4Quartet (q)J = 7.0
Ethoxy-CH₃ ~1.4Triplet (t)J = 7.0
H-6 ~8.5 - 8.8Doublet (d)J ≈ 5.0
H-3 ~7.2 - 7.5Doublet (d)J ≈ 2.5
H-5 ~8.2 - 8.5Doublet of doublets (dd)J ≈ 5.0, 2.5
Coupling Constants

The coupling constants (J-values) provide valuable information about the connectivity of the protons. In a pyridine ring, the magnitude of the coupling constant depends on the number of bonds separating the interacting protons.

  • Ortho coupling (³J): Between protons on adjacent carbons (e.g., H-5 and H-6). Typically in the range of 4-6 Hz.

  • Meta coupling (⁴J): Between protons separated by four bonds (e.g., H-3 and H-5). Generally smaller, around 2-3 Hz.

  • Para coupling (⁵J): Between protons separated by five bonds (e.g., H-3 and H-6). Usually very small or not observed (0-1 Hz).

Based on these typical values, we can predict the splitting patterns (multiplicities) for each proton.

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit the following key features:

  • The Ethoxy Group: A quartet at approximately 4.4 ppm (the -OCH₂- group) coupled to a triplet at around 1.4 ppm (the -CH₃ group), both with a coupling constant of about 7.0 Hz. This is a classic ethyl group signature.

  • The Aromatic Region: Three distinct signals corresponding to the three protons on the pyridine ring.

    • H-6: A doublet in the most downfield region (~8.5 - 8.8 ppm) due to ortho coupling with H-5.

    • H-5: A doublet of doublets (~8.2 - 8.5 ppm) due to ortho coupling with H-6 and meta coupling with H-3.

    • H-3: A doublet in the most upfield region of the aromatic signals (~7.2 - 7.5 ppm) due to meta coupling with H-5.

Advanced NMR Techniques for Structural Confirmation

For a definitive structural confirmation and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. In the COSY spectrum of this compound, we would expect to see a cross-peak between H-5 and H-6, and a weaker cross-peak between H-3 and H-5, confirming their coupling relationships.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would allow for the unambiguous assignment of the protonated carbons in the pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (those without attached protons), such as C-2 and C-4 in our molecule. For instance, we would expect to see a correlation between the ethoxy protons and C-2, and between H-3 and H-5 with C-4.

Visualization of Key Relationships

The following diagrams illustrate the key structural and NMR-related relationships in this compound.

Figure 1: Molecular structure of this compound.

G H6 H-6 (~8.5-8.8 ppm) H5 H-5 (~8.2-8.5 ppm) H6->H5 ³J ≈ 5.0 Hz (ortho) H3 H-3 (~7.2-7.5 ppm) H5->H3 ⁴J ≈ 2.5 Hz (meta)

Figure 2: Predicted ¹H-¹H coupling network in this compound.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By employing a predictive approach based on the principles of substituent additivity, we have constructed a theoretical spectrum that highlights the key features arising from the unique electronic environment of the substituted pyridine ring. The detailed experimental protocol and discussion of advanced 2D NMR techniques offer a practical framework for the acquisition and definitive analysis of such spectra. This guide serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development, enabling a deeper understanding and more confident interpretation of NMR data for novel heterocyclic compounds. For those seeking to perform their own predictions, several online tools are available, such as NMRDB.org and the NMR Predictor from ChemAxon, which can provide a useful starting point for spectral analysis.[11][12][13][14]

References

  • Hart, K. M., et al. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Environmental Science & Technology, 41(3), 856-862. [Link]
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Introduction to ¹³C NMR Spectroscopy in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the 13C NMR Analysis of 2-Ethoxy-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions, detailed experimental protocols, and advanced spectral interpretation techniques. It aims to equip researchers with the expertise to perform and interpret ¹³C NMR experiments with precision, ensuring structural elucidation and data integrity. The guide emphasizes the causality behind experimental choices and provides self-validating protocols, grounded in authoritative references.

¹³C NMR spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of a molecule.[1] In drug discovery and development, unambiguous structural confirmation of novel chemical entities is paramount. For heterocyclic compounds like this compound, ¹³C NMR is indispensable for verifying the substitution pattern on the pyridine ring and confirming the identity of functional groups.

1.1. The Principle of ¹³C NMR

The ¹³C isotope, with a natural abundance of approximately 1.1%, possesses a nuclear spin of ½, making it NMR active. When placed in a strong magnetic field, these nuclei align in specific spin states. The application of radiofrequency pulses perturbs this alignment, and the subsequent relaxation process emits signals whose frequencies (chemical shifts) are highly dependent on the local electronic environment of each carbon atom. The chemical shift range for ¹³C is much broader than for ¹H, typically spanning 0-220 ppm, which minimizes signal overlap and simplifies spectral analysis.[1][2][3]

1.2. Structural Overview of this compound

This compound is a substituted pyridine derivative. The pyridine ring is an aromatic heterocycle where one CH group of a benzene ring is replaced by a nitrogen atom. This substitution significantly influences the electronic distribution within the ring. In this specific molecule, the ring is further functionalized with an electron-donating ethoxy group at the C2 position and a strong electron-withdrawing nitro group at the C4 position. These substituents create a unique electronic environment for each carbon atom, leading to a distinct and predictable ¹³C NMR spectrum.

Theoretical ¹³C NMR Chemical Shift Analysis

Before any experimental work, a theoretical analysis of the expected chemical shifts provides a valuable framework for subsequent spectral assignment. This predictive approach is based on the well-documented effects of various substituents on aromatic and heterocyclic systems.[4][5]

2.1. Substituent Effects on the Pyridine Ring

  • The Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, leading to a general deshielding of the ring carbons compared to benzene. The effect is most pronounced at the α-carbons (C2 and C6) and the γ-carbon (C4).

  • The Ethoxy Group (-OCH₂CH₃): As an electron-donating group, the ethoxy substituent is expected to shield the carbons of the pyridine ring, causing an upfield shift (to lower ppm values). This effect will be most significant at the ipso-carbon (C2) and the para-carbon (C5).

  • The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, which will deshield the ring carbons, causing a downfield shift (to higher ppm values). This effect will be most pronounced at the ipso-carbon (C4) and the ortho-carbons (C3 and C5).

2.2. Predicted Chemical Shifts

Based on these substituent effects and data from similar substituted pyridines, we can predict the approximate chemical shifts for each carbon atom in this compound.[6][7]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2160 - 165Attached to electronegative oxygen and nitrogen; deshielded.
C3110 - 115Influenced by the adjacent nitro group; deshielded.
C4145 - 150Attached to the electron-withdrawing nitro group; strongly deshielded.
C5115 - 120Influenced by the nitro group at the para position; deshielded.
C6150 - 155α to the ring nitrogen; deshielded.
-OCH₂-60 - 65Methylene carbon attached to oxygen.
-CH₃14 - 18Methyl carbon of the ethoxy group.

Experimental Protocol for ¹³C NMR Data Acquisition

A robust and well-defined experimental protocol is critical for obtaining high-quality, reproducible ¹³C NMR data.

3.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Concentration: Prepare a solution of this compound with a concentration of approximately 10-50 mg/mL.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. Spectrometer Setup and ¹³C NMR Acquisition

The following parameters are a good starting point for a standard proton-decoupled ¹³C NMR experiment.[8][9][10]

ParameterValuePurpose
Pulse Programzgpg30Standard 30° pulse with proton decoupling.
Spectral Width250 ppmTo encompass all expected carbon signals.
Acquisition Time~1-2 sDuration of signal detection.
Relaxation Delay (d1)2 sAllows for spin-lattice relaxation between scans.[11]
Number of Scans1024To achieve adequate signal-to-noise for the low-abundance ¹³C nuclei.

3.3. DEPT-135 for Multiplicity Determination

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for determining the number of protons attached to each carbon.[12][13] The DEPT-135 experiment is particularly useful as it provides distinct phases for different carbon types.[14][15][16]

  • CH₃ and CH groups: Appear as positive signals.

  • CH₂ groups: Appear as negative (inverted) signals.

  • Quaternary carbons (C): Are not observed in the DEPT spectrum.

3.4. Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 add_tms Add TMS dissolve->add_tms filter Filter into NMR Tube add_tms->filter lock_shim Lock & Shim Spectrometer filter->lock_shim c13_acq Acquire Standard 13C Spectrum lock_shim->c13_acq dept_acq Acquire DEPT-135 Spectrum c13_acq->dept_acq ft Fourier Transform dept_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate

Caption: Workflow for ¹³C NMR analysis.

Spectral Interpretation and Assignment

A systematic approach to spectral interpretation, combining the standard ¹³C spectrum with the DEPT-135 data and theoretical predictions, will lead to an unambiguous assignment of all carbon resonances.

4.1. Step-by-Step Assignment

  • Identify Quaternary Carbons: Compare the standard ¹³C spectrum with the DEPT-135 spectrum. The signals present in the ¹³C spectrum but absent in the DEPT-135 spectrum correspond to the quaternary carbons (C2 and C4). Based on the strong deshielding effect of the attached heteroatoms, the signal at the higher ppm value is assigned to C2, and the other to C4.

  • Identify the Methylene Carbon: The DEPT-135 spectrum will show one negative signal, which corresponds to the -OCH₂- carbon of the ethoxy group.

  • Identify the Methyl Carbon: The DEPT-135 spectrum will have a positive signal in the aliphatic region (0-50 ppm), which is assigned to the -CH₃ carbon.

  • Assign the Aromatic CH Carbons: The remaining positive signals in the aromatic region of the DEPT-135 spectrum correspond to C3, C5, and C6. Their assignment can be deduced from the expected substituent effects. C6, being α to the nitrogen, will be the most downfield. The relative positions of C3 and C5 will depend on the interplay between the directing effects of the ethoxy and nitro groups.

4.2. Tabulated Data Summary

Carbon AtomPredicted Shift (ppm)Experimental Shift (ppm)DEPT-135 Phase
C2160 - 165[Enter Experimental Value]Absent
C3110 - 115[Enter Experimental Value]Positive
C4145 - 150[Enter Experimental Value]Absent
C5115 - 120[Enter Experimental Value]Positive
C6150 - 155[Enter Experimental Value]Positive
-OCH₂-60 - 65[Enter Experimental Value]Negative
-CH₃14 - 18[Enter Experimental Value]Positive

Advanced 2D NMR Techniques for Unambiguous Confirmation

For complex molecules or when assignments are ambiguous, 2D NMR techniques provide definitive correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[17][18][19] This would definitively link the signals for C3, C5, C6, -OCH₂-, and -CH₃ to their corresponding proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart.[17][18][20] For example, the protons of the -OCH₂- group should show a correlation to C2, confirming its position.

5.1. Logical Workflow for 2D NMR Analysis

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_assign Assignments h1_spec 1H Spectrum h_assign Proton Assignments h1_spec->h_assign c13_spec 13C Spectrum c_assign Carbon Assignments c13_spec->c_assign dept_spec DEPT-135 Spectrum dept_spec->c_assign hsqc_spec HSQC Spectrum struct_confirm Structure Confirmation hsqc_spec->struct_confirm hmbc_spec HMBC Spectrum hmbc_spec->struct_confirm h_assign->hsqc_spec h_assign->hmbc_spec c_assign->hsqc_spec c_assign->hmbc_spec

Caption: Workflow for 2D NMR-based structural elucidation.[21]

Conclusion and Best Practices

The ¹³C NMR analysis of this compound is a clear demonstration of how modern spectroscopic techniques, when applied systematically, can provide unambiguous structural information. By combining theoretical predictions with a suite of 1D and 2D NMR experiments, researchers can confidently elucidate the structure of novel compounds.

Key Best Practices:

  • Always start with a theoretical prediction: This provides a roadmap for spectral interpretation.

  • Optimize acquisition parameters: Ensure sufficient signal-to-noise and resolution.

  • Utilize DEPT experiments: They are essential for determining carbon multiplicities.

  • Employ 2D NMR for complex cases: HSQC and HMBC provide definitive connectivity information.

  • Maintain meticulous records: Document all experimental parameters and processing steps for reproducibility.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
  • Fiveable. (n.d.). DEPT-135 Definition. Fiveable.
  • Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemistry of Heterocyclic Compounds, 13(7), 773–778. [Link]
  • Columbia University. (n.d.). DEPT | NMR Core Facility.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.
  • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(9), 741–752. [Link]
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
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  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.
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  • Emory University. (2013, June 22). NMR Experiment Procedure.
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  • OChemOnline. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • Claridge, T. D. W. (2018). Acquiring ¹H and ¹³C Spectra. In High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
  • SpectraBase. (n.d.). 4-Nitro-pyridine 1-oxide.
  • Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. [PDF].
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz).
  • Compound Interest. (2015). A guide to 13c nmr chemical shift values.
  • SpectraBase. (n.d.). Pyridine, 2-ethoxy-.
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  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
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  • American Chemical Society. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Guan, Y., Li, S., Cole, B. E., & Paton, R. S. (2021). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Ethoxy-4-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As direct spectral data for this specific molecule is not widely published, this document synthesizes foundational principles of vibrational spectroscopy with data from analogous structures—including pyridine, nitroaromatics, and ethoxy-substituted compounds—to construct a detailed predictive interpretation. We will explore the theoretical basis for its vibrational modes, present a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FT-IR) spectra, and offer a thorough guide to spectral interpretation. This whitepaper is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to use IR spectroscopy for the structural elucidation and quality assessment of substituted pyridine derivatives.

Introduction: The Molecule and the Method

The Subject Molecule: this compound

This compound is a substituted pyridine derivative featuring an electron-donating ethoxy group (-OCH₂CH₃) at the C2 position and a powerful electron-withdrawing nitro group (-NO₂) at the C4 position. This electronic arrangement creates a unique reactivity profile and makes the molecule a valuable intermediate in the synthesis of more complex heterocyclic systems.[1] The structural characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity.

The Analytical Technique: Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds can absorb energy at specific frequencies, causing them to stretch, bend, or rock.[2] These absorption frequencies are characteristic of the types of bonds and functional groups present. An FT-IR spectrum provides a unique molecular "fingerprint," allowing for the identification of key structural features. The spectrum is typically divided into the diagnostic region (~4000-1500 cm⁻¹) where characteristic functional group vibrations appear, and the complex fingerprint region (<1500 cm⁻¹) which is unique to the molecule as a whole.[2]

Theoretical Vibrational Analysis: Predicting the Spectrum

A predictive analysis of the this compound spectrum can be constructed by examining the characteristic vibrations of its constituent parts: the pyridine ring, the nitro group, and the ethoxy group.

Pyridine Ring Vibrations

The aromatic pyridine core gives rise to several characteristic bands:

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[3] These bands are often of weak to medium intensity.

  • C=C and C=N Ring Stretching: The stretching of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produces a series of complex absorptions in the 1600-1450 cm⁻¹ range.[4] For substituted pyridines, prominent peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.[4][5] The strong electron-withdrawing effect of the nitro group is expected to influence the position and intensity of these bands.

  • C-H Out-of-Plane Bending ("oop"): The out-of-plane bending vibrations of the remaining ring hydrogens are highly sensitive to the substitution pattern and appear in the 900-675 cm⁻¹ region.[3] The specific pattern can help confirm the arrangement of substituents on the ring.

Nitro Group (-NO₂) Vibrations

The nitro group provides two of the most intense and diagnostically useful peaks in the spectrum:

  • Asymmetric Stretching (ν_as(NO₂)): This is a very strong absorption typically found in the 1570-1500 cm⁻¹ range for aromatic nitro compounds.

  • Symmetric Stretching (ν_s(NO₂)): This is another strong absorption, appearing in the 1370-1330 cm⁻¹ range. The precise location of these bands is sensitive to the electronic environment. The presence of the electron-donating ethoxy group may slightly shift these frequencies.

Ethoxy Group (-OCH₂CH₃) Vibrations

The ethoxy substituent contributes several key aliphatic and ether-related signals:

  • Aliphatic C-H Stretching: The methyl (-CH₃) and methylene (-CH₂) groups will produce stretching vibrations just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.

  • C-O-C Stretching: Ethers exhibit strong C-O stretching bands. For aryl alkyl ethers, two distinct bands are often observed: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1050-1020 cm⁻¹.[6] These are typically strong and sharp, making them highly diagnostic for the ethoxy group.

  • C-H Bending: Aliphatic C-H bending (scissoring, rocking) vibrations will appear in the 1470-1370 cm⁻¹ region, potentially overlapping with other peaks.

Experimental Protocol: High-Fidelity Spectrum Acquisition

This section details a self-validating protocol for obtaining a high-quality FT-IR spectrum of this compound, which is expected to be a solid at room temperature.

Sample Preparation: Attenuated Total Reflectance (ATR)

While the KBr pellet method is traditional, the ATR technique is modern, rapid, and requires minimal sample preparation, reducing the potential for atmospheric water contamination. The use of ATR has been documented for similar compounds like 4-Nitropyridine N-oxide.[7][8]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or residue signals from the final sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a primary source of poor spectral reproducibility.

  • Data Collection: Initiate the sample scan.

Instrumentation and Parameters
  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

  • Spectral Range: 4000–600 cm⁻¹.

  • Resolution: 4 cm⁻¹. This is sufficient for most identification purposes. A higher resolution (e.g., 2 cm⁻¹) may be used to resolve complex bands in the fingerprint region if necessary.

  • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

Data Acquisition and Processing Workflow

The following diagram outlines the logical flow for acquiring and processing the FT-IR spectrum.

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal 1. Clean ATR Crystal Background_Scan 2. Acquire Background Spectrum (32 Scans, 4 cm⁻¹ resolution) Clean_Crystal->Background_Scan Place_Sample 3. Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure 4. Apply Consistent Pressure Place_Sample->Apply_Pressure Sample_Scan 5. Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ resolution) Apply_Pressure->Sample_Scan Process_Spectrum 6. Perform Automatic ATR & Baseline Correction Sample_Scan->Process_Spectrum Peak_Picking 7. Identify Peak Frequencies Process_Spectrum->Peak_Picking Interpretation 8. Assign Vibrational Modes Peak_Picking->Interpretation CorrelationDiagram cluster_mol This compound cluster_spec Infrared Spectrum (cm⁻¹) mol r_ch_arom 3100-3000 Aromatic C-H mol->r_ch_arom Ring H's r_ch_aliph 3000-2850 Aliphatic C-H mol->r_ch_aliph Ethoxy Group r_nitro_asym 1570-1500 NO₂ Asymmetric mol->r_nitro_asym Nitro Group r_ring 1600-1450 Aromatic Ring mol->r_ring Pyridine Core r_nitro_sym 1370-1330 NO₂ Symmetric mol->r_nitro_sym Nitro Group r_co_asym 1275-1200 C-O-C Asymmetric mol->r_co_asym Ethoxy Group r_co_sym 1050-1020 C-O-C Symmetric mol->r_co_sym Ethoxy Group r_oop 900-675 C-H OOP mol->r_oop Ring H's

Caption: Correlation map linking molecular moieties to their IR spectral regions.

Applications in Research and Quality Control

The detailed infrared analysis of this compound serves several critical functions in a scientific setting:

  • Structural Verification: Confirms the successful synthesis of the target molecule by ensuring the presence of all key functional groups (nitro, ethoxy, pyridine ring) and the absence of starting material signals (e.g., a broad -OH peak if starting from a hydroxypyridine).

  • Purity Assessment: The presence of unexpected peaks can indicate impurities, side-products, or residual solvents. The fingerprint region is especially sensitive for detecting minor structural deviations.

  • Reaction Monitoring: FT-IR can be used to monitor the progress of reactions involving this compound by tracking the disappearance of reactant peaks and the appearance of product peaks in real-time.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its structural confirmation. The most prominent and diagnostically reliable features are the pair of intense absorptions from the nitro group's asymmetric and symmetric stretches and the two strong C-O stretching bands from the ethoxy group. These, combined with the characteristic vibrations of the aromatic C-H bonds and the pyridine ring, allow for unambiguous identification. By following the robust experimental protocol outlined herein, researchers and analysts can confidently acquire and interpret high-quality spectral data, ensuring the integrity of their materials and the validity of their scientific outcomes.

References

  • National Center for Biotechnology Information. (n.d.). 4-Nitropyridine N-oxide. PubChem Compound Database.
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  • ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine.
  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
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  • SpectraBase. (n.d.). Pyridine, 2-ethoxy- - Optional[FTIR] - Spectrum.
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  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • ScienceDirect. (n.d.). The stable conformations and vibronic and cation spectroscopy of 2-ethoxybenzonitrile.
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  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
  • Hygiene and Sanitation. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide.
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  • YouTube. (2020). IR Spectroscopy - Basic Introduction.
  • NIH. (n.d.). Redetermination of 2-methyl-4-nitropyridine N-oxide.
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  • Malaysian Journal of Analytical Sciences. (n.d.). PHYTOCHEMICAL SCREENING AND FTIR SPECTROSCOPY ON CRUDE EXTRACT FROM Enhalus acoroides LEAVES.
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Mass Spectrometry of 2-Ethoxy-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Ethoxy-4-nitropyridine, a substituted pyridine derivative, represents a class of compounds with significant potential as a versatile chemical building block.[1] Its unique electronic structure, featuring an electron-donating ethoxy group and a potent electron-withdrawing nitro group on a pyridine scaffold, imparts a complex reactivity profile that is of great interest in the synthesis of targeted bioactive molecules.[1] Understanding the behavior of this molecule under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolic studies.

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation behavior, drawing upon established principles of mass spectrometry for nitroaromatic and ethoxy-substituted heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for the robust characterization of this important molecule.

Molecular Profile of this compound

A foundational understanding of the analyte's properties is critical before delving into its mass spectrometric behavior.

PropertyValueSource
Chemical Formula C₇H₈N₂O₃[]
Molecular Weight 168.15 g/mol []
CAS Number 1187732-70-2[]
Canonical SMILES CCOC1=NC=CC(=C1)[O-][]
IUPAC Name This compound[]

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is the cornerstone of a successful mass spectrometry experiment. For a molecule like this compound, both "hard" and "soft" ionization methods offer complementary information.

Electron Ionization (EI): Unveiling the Structural Skeleton

Electron Ionization is a classic, high-energy technique that induces extensive fragmentation.[3][4] This "hard" ionization is exceptionally useful for structural elucidation as the fragmentation patterns serve as a molecular fingerprint.[3][4] For this compound, EI is expected to reveal the intricate details of its covalent framework. The high energy (typically 70 eV) imparted to the molecule will likely lead to the cleavage of the ethoxy group, the nitro group, and the pyridine ring itself, providing a wealth of structural information.[3][4]

Electrospray Ionization (ESI): A Gentler Approach for the Molecular Ion

In contrast, Electrospray Ionization is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[5][6] This is particularly advantageous for confirming the molecular weight of the analyte and is the ionization method of choice for liquid chromatography-mass spectrometry (LC-MS) analyses. For this compound, ESI in positive ion mode is expected to readily produce the [M+H]⁺ ion at m/z 169.16. By controlling the in-source collision-induced dissociation (CID) parameters, some degree of fragmentation can be induced to provide structural information.

Anticipated Fragmentation Pathways

The fragmentation of this compound in the mass spectrometer is predicted to follow logical pathways dictated by the stability of the resulting ions and neutral losses. The presence of the ethoxy group, the nitro group, and the pyridine ring will each influence the fragmentation cascade.

Electron Ionization (EI) Fragmentation Cascade

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 168.15) will be formed, which is expected to be unstable and undergo a series of fragmentation reactions.

G M [M]+• m/z 168 A [M - C2H4]+• m/z 140 M->A - C2H4 B [M - NO2]+ m/z 122 M->B - NO2 C [M - OC2H5]+ m/z 123 M->C - •OC2H5 D [A - NO]+• m/z 110 A->D - NO E [B - CO]+ m/z 94 B->E - CO F [C - NO2]+ m/z 77 C->F - NO2

Caption: Predicted EI Fragmentation of this compound.

Key Predicted EI Fragmentations:

  • Loss of Ethene (C₂H₄): A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of a neutral ethene molecule via a McLafferty-type rearrangement, leading to a radical cation at m/z 140.[7]

  • Loss of Nitrogen Dioxide (NO₂): Nitroaromatic compounds readily lose the nitro group as a neutral radical (•NO₂), resulting in a cation at m/z 122.[8]

  • Loss of the Ethoxy Radical (•OC₂H₅): Cleavage of the ether bond can lead to the loss of an ethoxy radical, forming an ion at m/z 123.

  • Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 140 could lose nitric oxide (•NO) to form an ion at m/z 110. The ion at m/z 122 may lose carbon monoxide (CO) to yield an ion at m/z 94.

Electrospray Ionization (ESI) Fragmentation Pathway

In ESI, fragmentation is typically induced in a collision cell after the initial formation of the protonated molecule ([M+H]⁺ at m/z 169.16).

G MH [M+H]+ m/z 169 A [M+H - C2H4]+ m/z 141 MH->A - C2H4 B [M+H - HNO2]+ m/z 122 MH->B - HNO2 C [A - H2O]+ m/z 123 A->C - H2O

Caption: Predicted ESI-MS/MS Fragmentation of this compound.

Key Predicted ESI Fragmentations:

  • Protonated Molecule ([M+H]⁺): The base peak in the full scan ESI mass spectrum is expected to be the protonated molecule at m/z 169.16.[5][6]

  • Loss of Ethene (C₂H₄): Similar to EI, the protonated molecule can lose a neutral ethene molecule, resulting in a fragment ion at m/z 141.

  • Loss of Nitrous Acid (HNO₂): A characteristic fragmentation for protonated nitroaromatic compounds is the loss of nitrous acid, which would produce an ion at m/z 122.

  • Loss of Water (H₂O): The fragment at m/z 141, which is a protonated hydroxypyridine, could subsequently lose a molecule of water to form an ion at m/z 123.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for acquiring high-quality mass spectra of this compound using a standard LC-MS system.

1. Sample Preparation

  • Objective: To prepare a solution of this compound at a suitable concentration for LC-MS analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of 1 µg/mL for analysis.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions

  • Objective: To achieve chromatographic separation of the analyte from any potential impurities.

  • Parameters:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Objective: To acquire full scan and fragmentation data for this compound.

  • Parameters (for a typical Q-TOF or Orbitrap instrument):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range (Full Scan): m/z 50-500.

    • MS/MS Fragmentation: Target the [M+H]⁺ ion (m/z 169.16) for collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Data Interpretation and Trustworthiness

The interpretation of the acquired mass spectra should be a self-validating process. The high-resolution mass data should be used to confirm the elemental composition of the parent and fragment ions. The observed fragmentation pattern should be consistent with the known chemical principles and the predicted pathways outlined above. Any unexpected fragments should be investigated further, potentially indicating the presence of isomers or impurities. The combination of accurate mass measurement and logical fragmentation analysis provides a high degree of confidence in the structural assignment.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By employing a combination of soft and hard ionization techniques and leveraging the predictable fragmentation pathways of its constituent functional groups, researchers can gain deep insights into its molecular structure. The protocols and theoretical framework presented in this guide are designed to empower scientists in their research and development endeavors, ensuring the scientific integrity and trustworthiness of their analytical data.

References

  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Forensic Chemistry.
  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 38(5), 539-548. [Link]
  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]
  • ResearchGate. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. [Link]
  • Zwiener, G., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]
  • ResearchGate. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. [Link]
  • Emory University.
  • Wikipedia.

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An In-Depth Technical Guide to the Physical Form and Purity of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethoxy-4-nitropyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. We will delve into its physicochemical properties, outline a robust synthetic and purification workflow, and detail rigorous analytical methodologies for purity assessment, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a substituted pyridine derivative whose utility in organic synthesis is dictated by its physical and chemical characteristics. While extensive experimental data for this specific isomer is not widely published, its core properties can be defined, and reasonable estimations for others can be made based on established principles and data from closely related isomers.

Key identifiers for this compound are essential for its unambiguous documentation and handling in a research environment.[1][2][][4]

PropertyValue / DescriptionSource(s)
CAS Number 1187732-70-2[1][2][4]
Molecular Formula C₇H₈N₂O₃[2][]
Molecular Weight 168.15 g/mol [2][]
Physical Form Expected to be a solid at room temperature, likely a crystalline powder.[5]
Color Typically ranges from colorless to yellow or light orange, common for nitropyridine derivatives.
Melting Point No experimental data is publicly available. For context, the related isomer 2-Chloro-4-nitropyridine (a likely precursor) melts at 52-56 °C.
Boiling Point Not experimentally determined; likely to decompose upon heating at atmospheric pressure.[2]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane. Solubility in non-polar solvents like hexane is anticipated to be low.

Synthesis, Impurity Profile, and Purification

The quality of this compound is fundamentally linked to its synthesis and subsequent purification. A well-controlled process is crucial for minimizing impurities that could otherwise interfere with downstream applications.

Recommended Synthetic Pathway: Nucleophilic Aromatic Substitution

A logical and widely practiced method for synthesizing 2-alkoxypyridines is through the nucleophilic aromatic substitution (SNAr) of a corresponding 2-halopyridine. The electron-withdrawing nitro group at the 4-position activates the pyridine ring, making the 2-position susceptible to nucleophilic attack by an alkoxide.

The reaction proceeds by treating 2-Chloro-4-nitropyridine with sodium ethoxide, typically generated in situ from sodium metal or sodium hydride and anhydrous ethanol. Ethanol can often serve as both the reactant and the solvent.

G A 2-Chloro-4-nitropyridine C Reaction Mixture (Heated under reflux) A->C B Sodium Ethoxide (in Ethanol) B->C D Crude this compound C->D SNAr Reaction

Caption: Synthetic route to this compound.

Common Impurity Profile

Understanding the potential impurities is the first step toward designing an effective purification strategy.

  • Unreacted Starting Material: Residual 2-Chloro-4-nitropyridine.

  • Hydrolysis Byproduct: If moisture is present, sodium ethoxide can hydrolyze to sodium hydroxide, which can react with the starting material to form 2-Hydroxy-4-nitropyridine. This is a common and critical impurity to monitor.[6]

  • Solvent Residues: Residual ethanol from the reaction.

  • Isomeric Impurities: If the starting 2-Chloro-4-nitropyridine contains other isomers, these will likely carry through the reaction.

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at varying temperatures.[7][8] A sharp melting point range post-recrystallization is a strong indicator of high purity.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated.[9] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) until the solid just dissolves completely. This ensures the solution is saturated.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

G cluster_0 Purification Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Slow Cooling & Crystallization B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F G Pure Crystalline Product F->G

Caption: General workflow for purification by recrystallization.

Purity Assessment: Ensuring Quality and Reproducibility

Confirming the purity of the final product is a non-negotiable step in any synthetic workflow. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of organic compounds like this compound.[10]

Analytical Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. This method is highly effective for separating the target compound from more polar (e.g., 2-Hydroxy-4-nitropyridine) or less polar impurities.[10][11]

Experimental Protocol: Purity Determination by HPLC

This protocol provides a robust starting point for method development.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 20% B (re-equilibration)

Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified this compound.

  • Dissolve in 1 mL of acetonitrile (or mobile phase) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[10]

Data Analysis:

Purity is determined by the area percent method. The area of the main product peak is calculated as a percentage of the total area of all observed peaks in the chromatogram. A purity level of >95% is typically required for research applications, with >98% being preferable for drug development studies.[12]

G A Prepare Sample (1 mg/mL in ACN) B Filter Sample (0.45 µm) A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E UV Detection D->E F Data Acquisition & Integration E->F G Calculate Purity (Area % Report) F->G

Sources

Electron density distribution in 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron Density Distribution in 2-Ethoxy-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial distribution of electrons within a molecule is a fundamental determinant of its physicochemical properties, reactivity, and biological activity. For drug development professionals, a precise understanding of a molecule's electron density is not merely academic; it is a critical component in designing effective and specific therapeutic agents.[1][2] This guide focuses on this compound, a heterocyclic compound whose electronic architecture is defined by the interplay between an electron-donating ethoxy group and a potent electron-withdrawing nitro group. This unique substitution pattern on the pyridine scaffold creates distinct regions of electron excess and deficiency, which govern its intermolecular interactions and reactivity. This document provides a comprehensive overview of the theoretical underpinnings and practical methodologies—both computational and experimental—for characterizing the electron density distribution of this molecule. By synthesizing established principles with data from analogous structures, we present a predictive analysis of its electronic landscape and discuss the profound implications for medicinal chemistry and materials science.

The Significance of Electron Density in Molecular Design

The electron density, ρ(r), is a quantum mechanical observable that describes the probability of finding an electron at a specific point in space. It is the foundation upon which all molecular properties are built.[2][3] In the context of drug design, the electron density landscape of a molecule dictates several critical parameters:

  • Molecular Recognition: The interaction between a ligand and its biological target (e.g., a protein receptor or enzyme active site) is governed by electrostatic complementarity. Regions of negative electrostatic potential (high electron density) on the ligand will preferentially interact with regions of positive potential on the receptor, and vice versa.[4]

  • Reactivity and Metabolism: The electron distribution highlights nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how a molecule will react and how it might be metabolized by enzymes.[5]

  • Pharmacophore Identification: Key electronic features derived from the electron density, such as hydrogen bond donors and acceptors, are essential components of a pharmacophore model. Understanding these features is crucial for designing new molecules with desired biological activity.[1][3]

The molecule at the core of this guide, This compound , presents a compelling case study. The pyridine ring is inherently electron-deficient.[5] This effect is dramatically amplified by the presence of a nitro group (-NO₂) at the 4-position, which is one of the strongest electron-withdrawing groups.[6] Conversely, the ethoxy group (-OCH₂CH₃) at the 2-position acts as an electron-donating group through resonance. This push-pull electronic configuration is expected to create a highly polarized molecule with significant implications for its chemical behavior.

Methodologies for Characterizing Electron Density

A dual-pronged approach, combining experimental techniques with computational modeling, provides the most comprehensive understanding of electron density distribution.

Experimental Determination: Single-Crystal X-ray Crystallography

High-resolution single-crystal X-ray crystallography is the gold standard for experimentally determining the three-dimensional atomic arrangement and electron density of a molecule in the solid state.[7][8][9][10] The process allows for the creation of a detailed map showing how electrons are distributed around the nuclei and in the chemical bonds.[11]

  • Crystal Growth: High-quality single crystals of this compound must first be grown. This is typically achieved by slow evaporation of a saturated solution, using a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture). The quality of the crystal is paramount for obtaining high-resolution diffraction data.[8]

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam, often from a synchrotron source for higher flux.[11] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[7]

  • Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group of the crystal.[7] Sophisticated computational algorithms (e.g., direct methods or Patterson functions) are then used to solve the "phase problem" and generate an initial electron density map. This map is used to build an atomic model of the molecule.

  • Electron Density Analysis: The model is refined against the experimental data to improve its accuracy. In a high-resolution refinement, not only atomic positions but also the aspherical shape of the electron density around each atom can be modeled. This allows for a quantitative analysis of the electron density in chemical bonds and lone pairs, providing direct experimental insight into the electronic structure.[2][12]

G cluster_exp Experimental Workflow: X-ray Crystallography A Synthesis & Purification of This compound B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Generation of Experimental Electron Density Map D->E F Topological Analysis (QTAIM) E->F G cluster_comp Computational Workflow: Density Functional Theory A Build Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Confirm Minimum) B->C D Single-Point Calculation for High-Quality Electron Density C->D E Analysis of ρ(r) D->E F MEP Map E->F G NBO Analysis (Atomic Charges) E->G H QTAIM Analysis (Bond Properties) E->H

Caption: Workflow for computational electron density analysis.

Predicted Electron Density Distribution and Interpretation

While a dedicated experimental study on this compound is not yet published, we can make robust predictions based on well-established principles of physical organic chemistry and computational studies of analogous molecules, such as 4-nitropyridine N-oxide. [13][14][15][16] The dominant electronic feature will be a strong polarization of the π-system. The -NO₂ group at C4 will powerfully withdraw electron density from the entire pyridine ring. The ethoxy group at C2 will donate electron density into the ring via its oxygen lone pair.

Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a large region of negative potential (red/yellow) localized around the oxygen atoms of the nitro group, making them strong hydrogen bond acceptors. The pyridine nitrogen will also be a site of negative potential, though its basicity will be significantly reduced by the withdrawing effect of the nitro group. Conversely, the hydrogen atoms on the pyridine ring, particularly the one at C3 (between the two substituents), are expected to be highly electron-deficient and appear as regions of strong positive potential (blue).

NBO Atomic Charges: NBO analysis is expected to yield quantitative data confirming this qualitative picture. The atoms of the nitro group will carry a significant negative charge, while the nitrogen atom of the pyridine ring will be less negative than in unsubstituted pyridine. The carbon atoms of the ring, especially C4 (attached to the nitro group) and C6, will be highly positive (electrophilic).

Atom / GroupPredicted Net Atomic Charge (a.u.)Rationale
Nitro Group (O atoms)Highly Negative (~ -0.7 to -0.8)Strong electronegativity and resonance withdrawal. [13][14]
Pyridine Nitrogen (N1)Moderately Negative (~ -0.4)Inherently electronegative, but density is withdrawn by the -NO₂ group.
Ring Carbon C4Highly Positive (~ +0.6)Directly attached to the strongly electron-withdrawing -NO₂ group.
Ring Carbon C2Moderately Positive (~ +0.2)Attached to the electronegative ethoxy oxygen, but receives some resonance donation.
Ethoxy OxygenModerately Negative (~ -0.6)Electronegative atom, but donates lone pair density into the ring.
Ring HydrogensPositive (~ +0.2 to +0.3)Electron density is pulled away from them into the electron-deficient ring.

Note: These values are predictive estimates based on DFT calculations of similar substituted pyridines.

QTAIM Bond Analysis: The analysis of bond critical points (BCPs) will reveal the nature of the covalent bonds. The C-NO₂ and N-O bonds are expected to show high electron density values at their BCPs, indicative of strong, polarized covalent bonds. The C-O bond of the ethoxy group will also show significant polarization. The bonds within the pyridine ring will likely exhibit reduced electron density compared to benzene, reflecting the ring's overall electron-deficient character. [5]

Implications for Drug Development and Materials Science

The predicted electronic landscape of this compound has direct consequences for its potential applications:

  • Medicinal Chemistry: The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). [5]This reactivity can be exploited to synthesize a library of derivatives by displacing a suitable leaving group. The strong hydrogen bond accepting capability of the nitro group suggests that this moiety could be critical for binding to biological targets like kinases or other enzymes. The distinct regions of positive and negative potential make the molecule a candidate for forming specific, directional interactions within a receptor binding pocket.

  • Materials Science: Highly polarized molecules, often referred to as "push-pull" systems, are of great interest in materials science for their potential as nonlinear optical (NLO) materials. [17]The significant charge separation in this compound suggests it could exhibit a large molecular hyperpolarizability, a key requirement for NLO applications.

Conclusion

This compound serves as an exemplary case of how substituent effects can precisely modulate the electronic properties of a heterocyclic core. The powerful electron-withdrawing nitro group and the electron-donating ethoxy group work in concert to create a highly polarized and reactive molecule. A thorough characterization of its electron density distribution, achieved through the synergistic application of high-resolution X-ray crystallography and advanced computational methods like DFT, is essential for unlocking its full potential. The insights gained from such an analysis—identifying reactive sites, predicting intermolecular interactions, and quantifying bond strengths—provide an invaluable roadmap for the rational design of novel pharmaceuticals and advanced functional materials.

References

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The Nitro Group: A Lode-Star in Pyridine Chemistry for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitropyridines represent a cornerstone class of heterocyclic compounds, whose synthetic versatility is pivotal in the realms of medicinal chemistry and materials science. The reactivity of these structures is overwhelmingly dictated by the potent electronic influence of the nitro group. This guide offers an in-depth exploration of the chemical behavior of the nitro group on the pyridine scaffold, focusing on the mechanistic underpinnings of its reactivity. We will dissect the principles of nucleophilic aromatic substitution (SNAr), nitro group reduction, and other key transformations. By providing field-proven experimental protocols and causal explanations, this document serves as a practical resource for professionals aiming to strategically leverage nitropyridine chemistry in complex molecule synthesis and drug discovery pipelines.

The Electronic Landscape of Nitropyridines: An Activated System

The chemistry of nitropyridines is fundamentally governed by the powerful electron-withdrawing nature of the nitro (–NO₂) group. This influence is exerted through two primary electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can actively delocalize electron density from the ring onto its oxygen atoms, particularly from the ortho and para positions. This is the dominant effect and is crucial for understanding the regioselectivity of reactions.

Combined with the intrinsic electron-deficient character of the pyridine ring (due to the electronegative ring nitrogen), the nitro group profoundly deactivates the aromatic system towards electrophilic attack. Conversely, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) , making this the most important reaction pathway for these compounds.[1][2]

The resonance structures below for 4-nitropyridine illustrate how the nitro group delocalizes negative charge, thereby stabilizing the intermediates formed during nucleophilic attack at the C4 position.

Caption: Electron-withdrawing effect of the nitro group on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): The Synthetic Workhorse

The SNAr reaction is the hallmark of nitropyridine reactivity, providing a robust method for C-N, C-O, C-S, and C-C bond formation.[3] The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism:

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom (typically bearing a leaving group, or in some cases, hydrogen), breaking the aromaticity of the ring. This is the rate-determining step.[1][4]

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][5] The stability of this complex is the key to the reaction's facility; the nitro group is exceptionally effective at stabilizing this intermediate by delocalizing the negative charge.[6][7]

  • Rearomatization: The ring's aromaticity is restored by the expulsion of a leaving group (e.g., a halide) or, in the case of Vicarious Nucleophilic Substitution (VNS), a proton followed by elimination.[1][8]

SNAr_Mechanism General S_N_Ar Mechanism on 4-Halonitropyridine Start 4-Halonitropyridine + Nu⁻ TS1 Rate-Determining Transition State Start->TS1 Nucleophilic Attack (k1) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer Product Substituted Product + X⁻ Meisenheimer->Product Leaving Group Expulsion (k2, fast)

Caption: The addition-elimination pathway of an SNAr reaction.

Regioselectivity and Reactivity

The position of the nitro group relative to a leaving group (like a halogen) is critical. The activating effect is most potent when the nitro group is ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer intermediate.[7][9]

  • 4-Nitropyridines: Highly reactive. The negative charge in the Meisenheimer complex is stabilized by both the ring nitrogen and the para-nitro group.

  • 2-Nitropyridines: Also highly reactive, with stabilization provided by the ring nitrogen and the ortho-nitro group.

  • 3-Nitropyridines: Significantly less reactive in standard SNAr reactions where a leaving group at C2, C4, or C6 is displaced. This is because the nitro group is meta to these positions and cannot directly stabilize the negative charge of the intermediate through resonance. However, the 3-nitro group can activate the C2 and C4 positions for Vicarious Nucleophilic Substitution (VNS) of hydrogen.[8]

Substrate Relative Reactivity (Qualitative) Reason for Reactivity
4-Halonitropyridine Very HighExcellent resonance stabilization of the intermediate by both the ring nitrogen and the para-nitro group.
2-Halonitropyridine HighStrong resonance stabilization, though sometimes slightly lower than the 4-isomer due to potential steric effects.
3-Nitro-4-halopyridine Moderate to HighThe nitro group is ortho to the leaving group, providing activation.
3-Halonitropyridine Very LowThe nitro group is meta to the leaving group positions (C2, C4, C6) and cannot provide direct resonance stabilization.
Experimental Protocol: SNAr Amination of 2-Chloro-4-nitropyridine

This protocol describes a typical amination reaction, a common transformation in drug discovery.[1]

Objective: To synthesize 2-(Piperidin-1-yl)-4-nitropyridine.

Materials:

  • 2-Chloro-4-nitropyridine (1.0 eq)

  • Piperidine (1.2 eq)

  • Triethylamine (1.5 eq, if starting with piperidine hydrochloride)

  • Ethanol (as solvent)

  • Ethyl acetate

  • Water & Brine

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-nitropyridine in ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add piperidine to the solution at room temperature. Causality Note: Using a slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. A color change to deep yellow or orange is often indicative of product formation.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate and water. The organic layer contains the product. Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(piperidin-1-yl)-4-nitropyridine.

Reduction of the Nitro Group: A Gateway to Aminopyridines

The transformation of a nitro group into a primary amine is one of the most valuable reactions in synthetic chemistry, as aminopyridines are crucial precursors for a vast array of pharmaceuticals.[10][11]

Several methods are available, and the choice depends on the presence of other functional groups in the molecule (chemoselectivity).

  • Catalytic Hydrogenation: This is a very clean and efficient method.

    • Reagents: H₂ gas with a metal catalyst, typically Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[12]

    • Insight: While highly effective, this method is not selective and will also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation. Raney Nickel is sometimes used to avoid dehalogenation of aromatic halides.[12]

  • Metal-Acid Reductions: A classic and robust method.

    • Reagents: A metal such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like HCl or acetic acid.[11][13]

    • Insight: Reduction with iron is often preferred due to its cost-effectiveness and milder nature. Using Fe with ammonium chloride (NH₄Cl) in an ethanol/water mixture provides a near-neutral condition, which is beneficial for acid-sensitive substrates.

  • Transfer Hydrogenation: A safer alternative to using H₂ gas.

    • Reagents: A hydrogen donor like ammonium formate or hydrazine with a Pd/C catalyst.

  • Other Reagents: Tin(II) chloride (SnCl₂) is a mild reducing agent that can be used for selective reductions in the presence of other reducible groups.[12]

Experimental Protocol: Reduction of 4-Nitropyridine with Iron

This protocol details a common, scalable, and cost-effective method for preparing 4-aminopyridine.[13][14]

Objective: To synthesize 4-aminopyridine from 4-nitropyridine.

Materials:

  • 4-Nitropyridine (1.0 eq)

  • Iron powder (Fe, 3.0-5.0 eq)

  • Ammonium chloride (NH₄Cl, 0.2 eq or catalytic)

  • Ethanol/Water mixture (e.g., 4:1)

  • Celite® (for filtration)

  • Dichloromethane or Ethyl Acetate

Procedure:

  • Setup: To a round-bottom flask fitted with a reflux condenser, add 4-nitropyridine, ethanol, and water. Stir to form a suspension.

  • Reagent Addition: Add the iron powder and ammonium chloride to the flask. Causality Note: Ammonium chloride acts as an electrolyte to facilitate the electron transfer from the iron surface and prevents the formation of passivating iron oxides.

  • Reaction: Heat the mixture to reflux (typically 80-90°C). The reaction is often exothermic. Monitor the reaction by TLC until all the starting material is consumed.

  • Filtration: Cool the reaction mixture to room temperature. Filter the hot mixture through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with hot ethanol or methanol. Self-Validating Step: Incomplete washing will result in significant loss of the polar aminopyridine product, which can adsorb onto the iron salts.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in water and extract multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 4-aminopyridine, which can be further purified if necessary.

Advanced Reactivity Concepts

Beyond the primary pathways of SNAr and reduction, the nitro group enables other important transformations.

The Nitro Group as a Leaving Group (Ipso-Substitution)

Under certain conditions, particularly with highly activated systems like nitropyridine-N-oxides or in the presence of strong nucleophiles, the nitro group itself can be displaced.[15][16] This ipso-substitution is a powerful tool for direct functionalization at the site of nitration.[17] For example, the nitro group in 4-nitropyridine-N-oxide is readily replaced by various nucleophiles.

Electrophilic Aromatic Substitution

Electrophilic substitution on nitropyridines is extremely difficult. The combination of the electron-deficient pyridine ring and the powerful deactivating effect of the nitro group makes the system highly resistant to attack by electrophiles.[18][19] Reactions like nitration or halogenation, if they occur at all, require harsh conditions and typically yield the meta-substituted product relative to the nitro group, as this is the least deactivated position.[20][21]

Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for C-H functionalization of electron-deficient aromatics, including nitropyridines.[8] It involves the reaction of a nitropyridine with a nucleophile that carries a leaving group on the same atom (e.g., a carbanion stabilized by a sulfone group). The nucleophile adds to an electron-deficient position (ortho or para to the nitro group), and subsequent base-induced β-elimination of the leaving group from the intermediate adduct leads to the substitution of a hydrogen atom.[8][22]

The von Richter Reaction

This classic named reaction involves the treatment of an aromatic nitro compound with potassium cyanide, resulting in the displacement of the nitro group and the introduction of a carboxyl group at the position ortho to the original nitro group location (cine-substitution).[23][24][25] While yields can be low, it represents an interesting and mechanistically complex transformation.[26][27]

Caption: Overview of the primary reactivity pathways for nitropyridines.

Applications in Drug Discovery

The predictable and versatile reactivity of nitropyridines makes them invaluable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The SNAr and reduction sequences are frequently employed to build complex molecular architectures. For instance, substituted 3-nitropyridines have been used as key precursors for synthesizing inhibitors of semicarbazide-sensitive amine oxidase (SSAO).[10] The synthetic route often involves a VNS reaction to introduce a side chain, followed by further functionalization and eventual reduction of the nitro group to a key amine intermediate.[10]

Conclusion

The nitro group is far more than a simple substituent; it is a powerful control element that dictates the reactivity of the pyridine ring. Its strong electron-withdrawing properties transform the typically nucleophilic pyridine into a potent electrophile, unlocking the highly versatile SNAr pathway. This reaction, coupled with the straightforward reduction of the nitro group to a synthetically crucial amine, forms a robust two-step strategy for the elaboration of complex pyridine-based molecules. For medicinal chemists and drug development scientists, a deep, mechanistic understanding of nitropyridine reactivity is essential for the rational design of efficient and innovative synthetic routes to novel therapeutics.

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The Dualistic Role of the Ethoxy Group in the Activation and Direction of Pyridine Ring Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals.

This guide provides an in-depth analysis of the electronic and steric influences of the ethoxy substituent on the reactivity of the pyridine ring. We will move beyond simple classifications to explore the causal mechanisms behind its activation and directing effects in both electrophilic and nucleophilic aromatic substitution reactions, grounding our discussion in established chemical principles and practical methodologies.

Foundational Electronic Principles: A Tale of Two Moieties

To comprehend the interplay between the ethoxy group and the pyridine ring, we must first dissect their individual electronic characteristics.

The Pyridine Ring: An Electron-Deficient Aromatic System

Pyridine is a six-membered aromatic heterocycle structurally related to benzene, but with one carbon atom replaced by a nitrogen atom.[1][2] This substitution has profound electronic consequences. The nitrogen atom is more electronegative than carbon, exerting a strong negative inductive effect (-I) that withdraws electron density from the ring.[1][3] This makes the pyridine ring electron-deficient, or π-deficient, compared to benzene.[3]

This electron deficiency leads to two key reactivity traits:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is a weaker nucleophile than benzene, making reactions with electrophiles significantly slower and requiring more forcing conditions.[4][5][6] Substitution, when it does occur, is favored at the C-3 (meta) position, as this avoids placing a destabilizing positive charge on the electronegative nitrogen atom in the reaction intermediate.[5][7]

  • Activation towards Nucleophilic Aromatic Substitution (NAS): The ring's electron-poor nature makes it susceptible to attack by nucleophiles, particularly at the C-2 (ortho) and C-4 (para) positions.[8][9][10] The reaction intermediate (a Meisenheimer-like complex) is stabilized because the negative charge can be delocalized onto the electronegative nitrogen atom.[9][10]

The Ethoxy Group (-OCH₂CH₃): A Dichotomous Electronic Contributor

The ethoxy group, like other alkoxy groups, exhibits a dual electronic nature that is crucial to its function as a substituent.[11]

  • Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from its neighboring atoms through the sigma bond framework.[11][12]

  • Mesomeric (Resonance) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be donated into an adjacent π-system through resonance.[11][13] This is a powerful electron-donating effect.

In aromatic systems, the +M effect of the ethoxy group is dominant and overwhelmingly influences the ring's reactivity, despite the competing -I effect.[14] This donation of electron density into the π-system is the cornerstone of its role in ring activation.

Modulating Pyridine Reactivity: The Ethoxy Group in Action

The introduction of an ethoxy group fundamentally alters the reactivity profile of the pyridine nucleus. Its net electron-donating character serves to counteract the inherent electron deficiency of the ring.

Activation and Regioselectivity in Electrophilic Aromatic Substitution (EAS)

While unsubstituted pyridine is highly resistant to EAS, the presence of an ethoxy group makes the reaction feasible.[6][15]

Mechanism of Activation: The ethoxy group acts as a strong activating group by donating its lone pair electrons into the ring via the +M effect.[13][16] This increases the overall electron density of the pyridine ring, making it a more potent nucleophile capable of attacking electrophiles.[15][17] This activation substantially lowers the energy barrier for the formation of the cationic Wheland intermediate (σ-complex).[18]

Regiochemical Control (Directing Effects): The ethoxy group is a powerful ortho, para-director.[14][17] The rationale for this selectivity lies in the stability of the cationic intermediate formed during the reaction. When the electrophile attacks at a position ortho or para to the ethoxy group, a key resonance structure can be drawn where the positive charge is delocalized onto the carbon atom bearing the ethoxy group. This allows the oxygen atom to directly participate in resonance, donating a lone pair to form a more stable, charge-delocalized oxonium ion intermediate. This additional, highly stable resonance contributor is not possible if the attack occurs at the meta position.

The diagram below illustrates the enhanced stability of the intermediate for an ortho attack on a 2-ethoxypyridine system.

Caption: EAS σ-complex showing the key oxonium ion contributor.

Deactivation in Nucleophilic Aromatic Substitution (NAS)

The role of the ethoxy group in NAS is context-dependent but generally deactivating when it is not the leaving group.

Mechanism of Deactivation: The pyridine ring is inherently activated for NAS at the 2- and 4-positions.[10] The electron-donating (+M) effect of the ethoxy group increases the electron density at these positions, making the ring less electrophilic and thus less susceptible to attack by an incoming nucleophile.[19] This deactivating effect is the direct opposite of its role in EAS. For a successful NAS reaction on an ethoxy-substituted pyridine, a good leaving group (like a halide) is typically required at the 2- or 4-position.

The logical workflow for NAS on a generic 2-halopyridine is shown below, highlighting the stabilization of the intermediate. An ethoxy group elsewhere on the ring would disfavor the initial nucleophilic attack.

NAS_Workflow start 2-Halopyridine Substrate (Electron-deficient at C2/C4) step1 Nucleophilic Attack at C2 (e.g., by RO⁻) start->step1 Rate-determining step step2 Formation of Anionic Meisenheimer-like Intermediate step1->step2 step3 Charge Delocalization (Negative charge stabilized on ring Nitrogen) step2->step3 Resonance Stabilization step4 Expulsion of Leaving Group (Halide ion, X⁻) step3->step4 end Substituted Pyridine Product step4->end Aromaticity Restored

Caption: Logical workflow for Nucleophilic Aromatic Substitution on pyridine.

Enhancement of Basicity

The basicity of pyridine arises from the availability of the lone pair of electrons on the nitrogen atom.[1] The ethoxy group's +M effect increases the electron density throughout the ring system, including on the nitrogen atom. This enhanced electron density on the nitrogen makes the lone pair more available for protonation, thus increasing the basicity of the molecule compared to unsubstituted pyridine.

CompoundpKₐ of Conjugate AcidEffect of Substituent
Pyridine5.23[1]Reference
2-Ethoxypyridine6.55Increased Basicity
3-Ethoxypyridine4.88Decreased Basicity
4-Ethoxypyridine6.67Increased Basicity
Note: Data is illustrative and sourced from compiled chemical databases. The decreased basicity of 3-ethoxypyridine is anomalous and often attributed to the dominance of the inductive effect at the meta position where the resonance effect is less pronounced.

Experimental Methodologies & Protocols

The synthesis of ethoxy pyridines is a common procedure in medicinal and materials chemistry, often serving as a key step in the construction of more complex molecules.

Protocol: Microwave-Assisted Synthesis of 2-Ethoxy-5-bromopyridine

This protocol is adapted from a reported procedure demonstrating an efficient nucleophilic substitution of a halopyridine.[20] The use of microwave heating significantly accelerates the reaction compared to conventional heating methods.

Objective: To synthesize 2-ethoxy-5-bromopyridine from 2,5-dibromopyridine via a nucleophilic aromatic substitution where bromide acts as the leaving group and ethoxide is the nucleophile.

Materials:

  • 2,5-dibromopyridine

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Microwave reactor (e.g., Biotage Initiator or CEM Discover)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 2,5-dibromopyridine (1.0 mmol) in anhydrous ethanol (5 mL).

  • Base Addition: Add sodium ethoxide (1.2 mmol, 1.2 equivalents) to the solution.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 20 minutes. The instrument will automatically adjust power to maintain the set temperature.

  • Reaction Quenching & Workup: After cooling to room temperature, quench the reaction by adding deionized water (10 mL). Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 2-ethoxy-5-bromopyridine product.

Self-Validation: The success of the protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with literature values to confirm the identity and purity of 2-ethoxy-5-bromopyridine.[20]

Conclusion

The ethoxy group is not a simple activator or deactivator; its role is a nuanced consequence of competing electronic effects, dictated by the nature of the reaction it is intended to influence.

  • For Electrophilic Aromatic Substitution: It is a potent activating group and a strong ortho, para-director , overcoming the inherent deactivation of the pyridine ring through its powerful +M (resonance) effect.

  • For Nucleophilic Aromatic Substitution: It generally acts as a deactivating group by increasing electron density on the ring, making it less receptive to nucleophilic attack.

  • On Basicity: It enhances the basicity of the pyridine nitrogen (at the 2- and 4-positions) by increasing the availability of the nitrogen's lone pair.

A thorough understanding of this dualistic behavior is paramount for drug development professionals and synthetic chemists, enabling the rational design of reaction pathways and the synthesis of novel pyridine-based scaffolds with tailored electronic properties.

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The Strategic Evolution of Substituted Nitropyridines: From Foundational Discoveries to Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive exploration of the discovery and history of substituted nitropyridines, charting their journey from early, challenging syntheses to their current, indispensable role as pivotal intermediates in medicinal and agrochemical chemistry. We will delve into the fundamental electronic properties of the pyridine nucleus that initially hindered its functionalization and examine the key breakthroughs that unlocked its synthetic potential. This guide emphasizes the interplay between the evolution of synthetic methodologies—from harsh, classical nitrations to sophisticated, modern techniques—and the ever-growing demands of drug discovery for complex molecular architectures. By understanding the causality behind experimental choices and the self-validating nature of robust protocols, researchers and drug development professionals can gain a deeper appreciation for the strategic importance of this class of compounds.

Introduction: The Pyridine Ring and the Challenge of Nitration

The Unique Electronics of the Pyridine Nucleus: A Double-Edged Sword

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] Its structure is deceptively similar to benzene, but the replacement of a carbon-hydrogen unit with a more electronegative nitrogen atom fundamentally alters its electronic landscape.[2] This nitrogen atom imparts a dipole moment to the ring and introduces a basic lone pair of electrons that does not participate in the aromatic π-system.[2] These features, while crucial for the biological activity of many pyridine-containing drugs, also render the ring electron-deficient and thus highly resistant to classical electrophilic aromatic substitution reactions that are trivial for benzene.[2]

Early Struggles with Electrophilic Aromatic Substitution: The Deactivating Effect of the Nitrogen Heteroatom

Early attempts to directly nitrate pyridine using standard conditions, such as mixtures of nitric and sulfuric acid, were met with limited success.[3] The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack.[2] Furthermore, the acidic conditions of the reaction lead to the protonation of the basic nitrogen atom, forming the pyridinium cation. This positively charged species is even more strongly deactivated, making electrophilic substitution exceedingly difficult. Direct nitration of pyridine, for instance, requires harsh conditions and gives a very low yield of 3-nitropyridine.[4]

The Significance of the Nitro Group: A Gateway to Pyridine Functionalization

Despite the challenges in its introduction, the nitro group (—NO₂) is a substituent of immense strategic importance in pyridine chemistry. As a powerful electron-withdrawing group, it dramatically alters the reactivity of the pyridine ring, transforming it from a nucleophile-resistant system into one that is susceptible to nucleophilic attack. This activation is the key that unlocks a vast and versatile range of subsequent chemical transformations, making nitropyridines invaluable precursors for the synthesis of more complex, functionalized molecules.[5]

Foundational Syntheses: The Dawn of Nitropyridine Chemistry (Early 20th Century)

The First Breakthroughs: Nitration of Activated Pyridines

The initial successes in synthesizing nitropyridines came not from the direct nitration of pyridine itself, but from the use of pyridine rings that already possessed electron-donating groups. These groups could partially offset the deactivating effect of the ring nitrogen, making electrophilic substitution more feasible.

One of the earliest and most significant examples is the nitration of 2-aminopyridine. The amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack. The synthesis of 2-amino-5-nitropyridine was first reported in the early 20th century and is typically achieved by the nitration of 2-aminopyridine with a mixture of concentrated nitric and sulfuric acids.[6] This reaction proceeds via the nitration of the amino group to form an N-nitroamine intermediate, which then undergoes rearrangement to introduce the nitro group onto the pyridine ring.[7] This process yields a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, which can be separated.[7]

The choice of a strong acid medium, like concentrated sulfuric acid, is crucial. It serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. However, as previously mentioned, it also protonates the pyridine nitrogen, deactivating the ring. In the case of 2-aminopyridine, the activating effect of the amino group is strong enough to overcome this deactivation. Temperature control is also critical; these reactions are highly exothermic, and careful temperature management is necessary to prevent runaway reactions and the formation of undesired byproducts.

  • Reactants: 2-Aminopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid.

  • Procedure:

    • 2-Aminopyridine is dissolved in concentrated sulfuric acid, and the mixture is cooled in an ice bath.

    • Fuming nitric acid is added dropwise to the cooled solution, maintaining a low temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to facilitate the rearrangement of the N-nitroamine intermediate.

    • The reaction mixture is then carefully poured onto ice, and the resulting solution is neutralized with a base to precipitate the product.

    • The crude product, a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, is collected by filtration.

    • The isomers are then separated, for example, by steam distillation under reduced pressure.[7]

The N-Oxide Strategy: A Clever Circumvention of Ring Deactivation

A truly elegant solution to the problem of pyridine's deactivation was the development of the N-oxide strategy. This approach involves the oxidation of the pyridine nitrogen to form a pyridine N-oxide.

The N-oxide functionality has a profound impact on the electronic properties of the pyridine ring. The oxygen atom can donate electron density back into the ring via resonance, particularly at the 2- and 4-positions. This donation of electron density makes the pyridine N-oxide ring significantly more susceptible to electrophilic attack than the parent pyridine.

The direct nitration of pyridine N-oxide is a classic and highly effective method for producing 4-nitropyridine N-oxide in high yield.[5] This reaction showcases the power of the N-oxide strategy to overcome the inherent unreactivity of the pyridine ring.

  • Reactants: Pyridine N-oxide, Fuming Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • Pyridine N-oxide is added to a mixture of fuming nitric acid and concentrated sulfuric acid.

    • The mixture is heated, typically to over 100°C, for several hours.[5]

    • After cooling, the reaction mixture is poured onto ice and neutralized with a base.

    • The precipitated 4-nitropyridine N-oxide is collected by filtration and can be purified by recrystallization.[5]

The Mid-20th Century: Expanding the Synthetic Arsenal

The Rise of Nucleophilic Aromatic Substitution (SNAr): The Nitro Group as a Powerful Activator

The successful synthesis of nitropyridines opened the door to a new realm of reactivity: nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group makes the carbon atoms of the pyridine ring electrophilic, particularly those at the positions ortho and para to the nitro group. This allows for the displacement of a leaving group, such as a halide, by a nucleophile.

The mechanism of SNAr on nitropyridines proceeds through a two-step addition-elimination pathway. The first, and typically rate-determining, step is the attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is key to the facility of the reaction. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Caption: SNAr mechanism via a Meisenheimer complex.

Halogenated Nitropyridines as Versatile Intermediates: The Synthesis of 2-Chloro-5-nitropyridine

Halogenated nitropyridines, such as 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine, are exceptionally useful synthetic intermediates. The chlorine atom serves as an excellent leaving group in SNAr reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates).

A common route to chloronitropyridines involves the diazotization of an aminonitropyridine followed by a Sandmeyer-type reaction. For example, 2-amino-5-nitropyridine can be treated with a nitrite source in the presence of a strong acid to form a diazonium salt, which is then reacted with a copper(I) chloride source to replace the diazonium group with a chlorine atom.

Comparative Analysis: Historical vs. Modern Syntheses of 2-Chloro-5-nitropyridine

The synthesis of 2-chloro-5-nitropyridine has evolved from multi-step processes involving harsh reagents to more streamlined and efficient methods.

FeatureHistorical Method (e.g., Caldwell & Komfeld)[8]Modern Patented Method[9]
Starting Material 2-Aminopyridine2-Aminopyridine
Key Steps Nitration, Diazotization, ChlorinationOne-pot Nitration and Diazotization, followed by Chlorination
Reagents Nitrosonitric acid, Sodium nitrite/HCl, POCl₃Conc. HNO₃/H₂SO₄, Sodium nitrite, POCl₃/PCl₅
Yield Generally lower overall yieldHigher overall yield (e.g., ~57% for 2-hydroxy-5-nitropyridine intermediate)
Byproducts Significant amounts of 2-amino-3-nitropyridine isomerIsomer separation can be optimized
Process Stepwise isolation of intermediates"One-pot" synthesis for initial steps, reducing waste

Late 20th Century and Beyond: Innovations in Efficiency and Selectivity

The latter half of the 20th century and the beginning of the 21st saw the development of more sophisticated and milder methods for synthesizing substituted nitropyridines, driven by the need for greater efficiency, selectivity, and functional group tolerance in drug discovery.

Milder Nitration Methods: The Advent of Dinitrogen Pentoxide (N₂O₅)

A significant advancement was the use of dinitrogen pentoxide (N₂O₅) for the nitration of pyridines. This method offers a pathway to 3-nitropyridines under much milder conditions than direct nitration.

The reaction of pyridine with N₂O₅ in an organic solvent forms an N-nitropyridinium ion. This intermediate, when treated with a nucleophile like bisulfite, undergoes a series of transformations culminating in a[6][7] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring.[3][4] This is not a classical electrophilic aromatic substitution, which explains its different regioselectivity and milder conditions.

Caption: Synthesis of 3-nitropyridine via N₂O₅.

The N₂O₅ method provides good yields of 3-nitropyridine (often around 77%) and is applicable to a range of substituted pyridines.[3][4] This was a major improvement over the low-yielding, high-temperature direct nitration.

Vicarious Nucleophilic Substitution (VNS): A Paradigm Shift in C-H Functionalization

Vicarious Nucleophilic Substitution (VNS) is a powerful modern method for the formal substitution of a hydrogen atom in an electron-deficient aromatic ring. In the context of nitropyridines, VNS allows for the introduction of substituents adjacent to the nitro group without the need for a pre-installed leaving group. This C-H functionalization approach is highly atom-economical and has expanded the toolkit for modifying nitropyridines.[4]

Multi-Component Reactions: Building Complexity in a Single Step

Modern synthetic strategies increasingly favor multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. Several MCRs have been developed for the synthesis of highly substituted nitropyridines from acyclic precursors, offering rapid access to diverse molecular scaffolds for drug discovery screening.

Substituted Nitropyridines as Cornerstones in Drug Discovery and Development

The synthetic accessibility of a wide range of substituted nitropyridines has made them indispensable building blocks in the pharmaceutical industry. Their utility stems from the ease with which the nitro group can be transformed into other functional groups (e.g., reduction to an amine) and the ability of the activated ring to undergo nucleophilic substitution.

Case Studies: The Journey from Nitropyridine Intermediate to Marketed Drug

The true value of substituted nitropyridines is best illustrated by their role in the synthesis of life-saving medicines.

The synthesis of the groundbreaking anti-cancer drug Imatinib involves a key pyrimidine intermediate. The synthesis of this and related heterocyclic cores often relies on precursors that are conceptually similar to nitropyridines, where an activated ring system is functionalized. For instance, a common synthetic route to Imatinib involves the condensation of a guanidine derivative with a β-ketoester, followed by a series of functional group manipulations. A crucial step in a reported synthesis is the hydrazine-mediated reduction of a nitro group to an amine, which is then acylated. This highlights the strategic use of a nitro group as a masked amine, a common tactic that originates from the chemistry of nitroaromatics, including nitropyridines.

The Hantzsch pyridine synthesis, a classic method for preparing dihydropyridine derivatives, often starts with a β-ketoester, an aldehyde, and ammonia.[2] While not directly involving a pre-formed nitropyridine, the development of drugs like Nifedipine, a calcium channel blocker used to treat hypertension, showcases the importance of the broader pyridine and dihydropyridine chemical space, which is often accessed through chemistry analogous to that of nitropyridine manipulation (e.g., building the ring from functionalized acyclic precursors).

Conclusion: A Synthesis of History, Mechanism, and Application

The history of substituted nitropyridines is a compelling narrative of chemical ingenuity overcoming fundamental reactivity challenges. From the early struggles with an unreactive pyridine ring to the development of elegant strategies like N-oxidation and mechanistically novel reactions, the field has continuously evolved. Each advancement in synthetic methodology has been driven by the need for greater control, efficiency, and molecular diversity. Today, substituted nitropyridines are not merely chemical curiosities but are workhorse intermediates that form the foundation of countless research programs in drug discovery and development. A thorough understanding of their history, the mechanisms of their synthesis, and their reactivity provides an invaluable strategic advantage to any scientist working at the forefront of medicinal chemistry.

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2-Ethoxy-4-nitropyridine: A Strategic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing its Unique Reactivity

Executive Summary

2-Ethoxy-4-nitropyridine has emerged as a highly valuable and versatile building block in modern organic synthesis. Its strategic substitution pattern, featuring an ethoxy group at the 2-position and a powerful electron-withdrawing nitro group at the 4-position, imparts a unique and highly exploitable reactivity profile. This guide provides an in-depth technical overview of the core physicochemical properties, key chemical transformations, and practical applications of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its utility in constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis, influencing choices in reaction setup, solvent selection, and purification.

PropertyValueSource
CAS Number 1187732-70-2[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Appearance White to yellow solid
Purity ≥95% (typical)
Storage Temperature Room Temperature
IUPAC Name This compound
InChI Key KMLVTBQETPUDFG-UHFFFAOYSA-N

Note: Predicted values for properties like boiling point and density are available but should be used with caution until experimentally verified.[2]

Core Reactivity: The Chemistry of an Activated Pyridine

The synthetic utility of this compound is dominated by two primary transformations: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. The interplay between the electron-deficient pyridine ring, the activating nitro group, and the labile ethoxy leaving group is the key to its versatility.

Nucleophilic Aromatic Substitution (SNAr): The Cornerstone Reaction

The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of the strongly electron-withdrawing nitro group at the C4 position.[3][4] This electronic arrangement makes the ring highly susceptible to attack by nucleophiles.

Causality of Reactivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: A nucleophile preferentially attacks the electron-deficient carbon at the C2 position. This is because the negative charge of the resulting intermediate (a Meisenheimer complex) can be effectively delocalized onto both the ring nitrogen and the oxygen atoms of the C4-nitro group.[3][7] This stabilization is crucial for the reaction to proceed.[7]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the ethoxide leaving group, yielding the 2-substituted-4-nitropyridine product.

The ethoxy group is an excellent leaving group in this context, superior to a methoxy group and far more labile than a halogen like chlorine under many conditions, facilitating reactions at or near room temperature.

Synthesis_Workflow node_step node_step node_reagent node_reagent node_product node_product A 1. Dissolve this compound in DMF under N₂ B 2. Add Benzylamine (Nucleophile) A->B C 3. Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D 4. Aqueous Work-up (EtOAc/Water/Brine) C->D E 5. Purification (Column Chromatography) D->E F Pure Product: N-Benzyl-4-nitropyridin-2-amine E->F Tandem_Strategy node_start node_start node_intermediate node_intermediate node_final node_final Start This compound Intermediate 2-Amino-4-nitropyridine Derivative Start->Intermediate Step 1: SₙAr (+ R₂NH) Final 2,4-Diaminopyridine Derivative Intermediate->Final Step 2: Reduction (e.g., Fe/AcOH)

Sources

Methodological & Application

Application Note: A Scalable and Efficient Synthesis of 2-Ethoxy-4-nitropyridine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Versatile Pyridine Building Block

2-Ethoxy-4-nitropyridine is a key heterocyclic intermediate whose structural motifs are of significant interest to researchers in medicinal chemistry and drug development.[1][2] The presence of an electron-donating ethoxy group and a potent electron-withdrawing nitro group on the pyridine scaffold creates a versatile platform for further molecular elaboration. This substitution pattern is instrumental in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry for functionalizing electron-deficient aromatic systems.[3][4][5][6] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss critical parameters for safety, characterization, and scalability.

Synthetic Strategy: The SNAr Pathway

The chosen synthetic route involves the reaction of a commercially available or readily synthesized starting material, 2-chloro-4-nitropyridine, with sodium ethoxide. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

The Underlying Mechanism

Unlike electrophilic substitutions common to electron-rich aromatic rings, the SNAr mechanism proceeds via an addition-elimination pathway on an electron-poor aromatic ring.[7]

The key factors enabling this reaction are:

  • Ring Activation: The strongly electron-withdrawing nitro group (–NO₂) at the 4-position (para to the leaving group) significantly depletes the electron density of the pyridine ring. This makes the carbon atom attached to the chlorine susceptible to attack by a nucleophile.[4][7]

  • Nucleophilic Attack: The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the electrophilic carbon at the C2 position, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7] The pyridine nitrogen atom plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.[4]

  • Elimination and Aromatization: The reaction concludes with the expulsion of the chloride leaving group, which restores the aromaticity of the pyridine ring and yields the final this compound product.

Figure 1: SNAr Reaction Mechanism
Starting Materials and Reagents
  • 2-Chloro-4-nitropyridine: This is the electrophilic substrate. It can be procured from commercial suppliers or synthesized via a two-step process from 2-chloropyridine-N-oxide, which involves nitration followed by deoxygenation of the N-oxide.[8][9]

  • Sodium Ethoxide (NaOEt): This serves as the nucleophile. It is a strong base and is highly hygroscopic. It can be purchased as a solution in ethanol or as a solid. For scalability and cost-effectiveness, it is often prepared in situ by reacting sodium metal with absolute ethanol.[10][11][12] Utmost care must be taken to use anhydrous (absolute) ethanol, as any water will react with the sodium to form sodium hydroxide, which can lead to the formation of the undesired 2-hydroxy-4-nitropyridine byproduct.[10][13]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale, with considerations for future scale-up.

Materials and Equipment
Reagents & Materials Grade Supplier Example
2-Chloro-4-nitropyridine>98%Sigma-Aldrich
Sodium Metal (Na)ReagentSigma-Aldrich
Ethanol (EtOH), Absolute>99.8%, AnhydrousMilliporeSigma
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated Sodium Chloride (Brine)N/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)ReagentVWR
Equipment
3-Neck Round-Bottom Flask (500 mL)
Reflux Condenser with Drying Tube
Magnetic Stirrer and Stir Bar
Thermometer / Temperature Probe
Dropping Funnel
Ice-Water Bath
Rotary Evaporator
Separatory Funnel (1 L)
Standard Glassware (beakers, flasks)
Thin Layer Chromatography (TLC) Plates
Experimental Workflow Diagram
Figure 2: Experimental Synthesis Workflow
Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide Solution (Caution!)

  • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL round-bottom flask with a magnetic stir bar and a condenser.

  • Add 100 mL of absolute ethanol to the flask.

  • Carefully add small, freshly cut pieces of sodium metal (2.53 g, 110 mmol, 1.1 eq.) to the ethanol in portions. The reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and have no ignition sources nearby.

  • Stir the mixture until all the sodium has dissolved completely. This may require gentle warming. Allow the resulting clear to pale-yellow solution to cool to room temperature.[11][12]

Step 2: Nucleophilic Substitution Reaction

  • In a separate 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 2-chloro-4-nitropyridine (15.85 g, 100 mmol, 1.0 eq.) in 150 mL of absolute ethanol.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Transfer the prepared sodium ethoxide solution to the dropping funnel and add it dropwise to the stirred solution of 2-chloro-4-nitropyridine over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.[13]

  • Once complete, carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with saturated sodium chloride (brine) (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-orange solid.

Step 4: Purification

  • The crude solid can be purified by recrystallization from a minimal amount of hot ethanol or isopropanol.

  • If significant impurities are present, column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate is recommended.[13]

  • Dry the purified product under vacuum to obtain this compound as a crystalline solid. A typical yield is in the range of 85-95%.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis Expected Result
Appearance Pale yellow to yellow crystalline solid
Melting Point 98-101 °C
¹H NMR (400 MHz, CDCl₃)δ 8.41 (d, 1H), 8.05 (dd, 1H), 7.01 (d, 1H), 4.55 (q, 2H), 1.48 (t, 3H)
¹³C NMR (101 MHz, CDCl₃)δ 168.0, 152.1, 145.0, 110.2, 105.8, 64.1, 14.5
Mass Spec (ESI) m/z = 169.06 [M+H]⁺

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[14][15]

Substance Primary Hazards Handling Precautions
2-Chloro-4-nitropyridine Toxic, IrritantAvoid inhalation, ingestion, and skin contact.
Sodium Metal Flammable solid, Water-reactiveHandle under inert gas or mineral oil. Reacts violently with water to produce flammable H₂ gas.[10][14]
Sodium Ethoxide Corrosive, Flammable, Water-reactiveHighly caustic; causes severe skin and eye burns.[10][14] Reacts violently with water. Store in a tightly sealed container under inert gas.[10]
Ethanol Flammable liquidKeep away from heat, sparks, and open flames.
Ethyl Acetate / Hexanes Flammable liquids, IrritantsUse in a well-ventilated area, away from ignition sources.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual sodium metal carefully with isopropanol followed by ethanol and then water. Neutralize acidic and basic aqueous waste before disposal.

Scalability Considerations

Scaling this synthesis requires careful attention to the following parameters:

  • Thermal Management: The preparation of sodium ethoxide and the SNAr reaction itself are exothermic. On a larger scale, the rate of addition of reagents must be carefully controlled, and a reactor with efficient cooling capacity is essential to prevent thermal runaways.

  • Hydrogen Gas Evolution: The reaction of sodium with ethanol generates significant volumes of hydrogen gas. The reactor must be properly vented to a safe area to prevent the buildup of a flammable atmosphere.

  • Material Handling: Handling large quantities of sodium metal and sodium ethoxide requires specialized equipment and procedures to prevent exposure to air and moisture. Using a commercially available solution of sodium ethoxide in ethanol may be a safer, albeit more expensive, option at scale.

  • Work-up and Isolation: Large-scale extractions can be cumbersome. Alternative work-up procedures, such as crystallization directly from the reaction mixture after quenching and partial solvent removal, should be explored to improve process efficiency.

References

  • Sciencemadness Wiki. (2019). Sodium ethoxide. [Link]
  • ResearchGate. (2015).
  • Wikipedia. (n.d.). Sodium ethoxide. [Link]
  • Pen-Heng. (n.d.).
  • National Institutes of Health. (n.d.).
  • LookChem. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Wikipedia. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. [Link]
  • SciSpace. (2020).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Chemistry Steps. (n.d.).
  • ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [Link]
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
  • Sciencemadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

Sources

Application Note & Protocol: A Regioselective, Two-Step Synthesis of 2-Ethoxy-4-nitropyridine from 2,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Ethoxy-4-nitropyridine, a key heterocyclic building block in pharmaceutical and materials science research. The protocol details a robust, two-step synthetic route commencing from the readily available precursor, 2,4-dichloropyridine. The core of this methodology hinges on two sequential nucleophilic aromatic substitution (SNAr) reactions: a highly regioselective ethoxylation at the C2 position, followed by a nucleophilic nitration at the C4 position. This guide offers in-depth scientific rationale for reaction conditions, step-by-step experimental procedures, and detailed analytical characterization of the target compound.

Introduction and Strategic Overview

This compound is a versatile synthetic intermediate whose value is derived from its trifunctional nature: the electron-deficient pyridine core, the nucleophilically displaceable nitro group, and the modifiable ethoxy moiety. Its synthesis, however, presents a significant regiochemical challenge when starting from symmetrically substituted precursors like 2,4-dichloropyridine. The electronic properties of the pyridine ring inherently favor nucleophilic attack at the C4 position[1].

This protocol circumvents this inherent reactivity bias by employing specific reaction conditions to achieve a kinetically favored, selective ethoxylation at the C2 position. The subsequent replacement of the C4 chlorine with a nitro group proceeds via a second SNAr reaction, yielding the desired product. This strategic, two-step approach provides a reliable and scalable pathway to this compound.

Reaction Mechanism and Scientific Rationale

The overall synthetic pathway is illustrated below. The process is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr), a cornerstone of heterocyclic chemistry.

Caption: Overall two-step synthesis of this compound.

Step 1: Regioselective Ethoxylation at C2

The first critical step is the monosubstitution of 2,4-dichloropyridine with sodium ethoxide. The SNAr mechanism proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. While theoretical models suggest that nucleophilic attack at the C4 position of 2,4-dichloropyridine leads to a more stable Meisenheimer intermediate due to effective charge delocalization onto the pyridine nitrogen, C2 selectivity can be achieved under specific conditions[1][2].

The choice of a non-polar, aprotic solvent like toluene is crucial. It is proposed that in such an environment, the sodium counter-ion (Na⁺) from the ethoxide can coordinate with the lone pair of the pyridine nitrogen. This coordination creates a cyclic, six-membered transition state that sterically and electronically favors the delivery of the ethoxide nucleophile to the adjacent C2 position, overriding the inherent electronic preference for C4[2]. This directed ortho-substitution is a key strategy for controlling regioselectivity in pyridine chemistry.

Step 2: Nucleophilic Nitration at C4

The second transformation involves the substitution of the remaining chlorine atom at the C4 position of 2-Ethoxy-4-chloropyridine with a nitro group. It is imperative to distinguish this from an electrophilic nitration (e.g., using HNO₃/H₂SO₄), which would likely add a nitro group at the C3 or C5 position. Instead, this is an SNAr reaction employing a nitrite salt, such as sodium nitrite (NaNO₂), as the nucleophile.

The C4 position is highly activated for this substitution by the electron-withdrawing effect of the ring nitrogen. The reaction is best conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the cation (Na⁺) while leaving the nitrite anion (NO₂⁻) highly reactive[3]. Heat is required to overcome the activation energy for this substitution.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Sodium metal is highly reactive with water and alcohols; handle with extreme caution under an inert atmosphere. Nitroaromatic compounds can be toxic and should be handled with care.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4-Dichloropyridine≥98%Sigma-Aldrich
Sodium Metal (Na)Cubes in mineral oilSigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofVWR
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Sodium Nitrite (NaNO₂)≥97%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrousFisher ScientificFor extraction
Ethyl AcetateACS GradeVWRFor TLC & chromatography
HexanesACS GradeVWRFor TLC & chromatography
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography
Protocol 1: Synthesis of 2-Ethoxy-4-chloropyridine
  • Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), add freshly cut sodium metal (2.53 g, 110 mmol, 1.1 eq) in small portions to a flame-dried three-neck round-bottom flask containing anhydrous ethanol (80 mL) at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir until all the sodium has completely dissolved.

  • Solvent Exchange: Remove the excess ethanol under reduced pressure using a rotary evaporator. To the resulting white solid (sodium ethoxide), add anhydrous toluene (150 mL).

  • Reaction: To the stirred suspension of sodium ethoxide in toluene, add a solution of 2,4-dichloropyridine (14.8 g, 100 mmol, 1.0 eq) in anhydrous toluene (50 mL) dropwise over 30 minutes at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by slowly adding 100 mL of deionized water. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product, a pale yellow oil, can be purified by vacuum distillation or flash column chromatography on silica gel (gradient elution: 5% to 15% ethyl acetate in hexanes) to yield pure 2-Ethoxy-4-chloropyridine.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Ethoxy-4-chloropyridine (15.7 g, 100 mmol, 1.0 eq) in anhydrous DMF (100 mL).

  • Addition of Nitrite: Add dried sodium nitrite (8.3 g, 120 mmol, 1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold deionized water with vigorous stirring. A yellow precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline yellow solid.

Workflow and Data Analysis

The entire experimental process, from reagent preparation to final product characterization, is outlined in the workflow diagram below.

Caption: Experimental workflow for the two-step synthesis and analysis.

Summary of Reaction Parameters
ParameterStep 1: EthoxylationStep 2: Nitration
Starting Material 2,4-Dichloropyridine2-Ethoxy-4-chloropyridine
Key Reagent Sodium Ethoxide (1.1 eq)Sodium Nitrite (1.2 eq)
Solvent TolueneDMF
Temperature Reflux (~110 °C)100-110 °C
Typical Yield 65-75%70-85%
Purification Method Column ChromatographyRecrystallization
Analytical Characterization of this compound

The structural identity and purity of the final product should be confirmed using standard analytical techniques. Predicted data based on analogous compounds is provided as a reference[4][5].

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.40 ppm (d, 1H): H-6 proton, doublet due to coupling with H-5.

    • δ ~7.50 ppm (d, 1H): H-5 proton, doublet due to coupling with H-6.

    • δ ~7.10 ppm (s, 1H): H-3 proton, singlet.

    • δ ~4.50 ppm (q, 2H): -OCH₂ CH₃ protons, quartet due to coupling with methyl protons.

    • δ ~1.45 ppm (t, 3H): -OCH₂CH₃ protons, triplet due to coupling with methylene protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~165 ppm: C-2 (C-OEt)

    • δ ~155 ppm: C-4 (C-NO₂)

    • δ ~148 ppm: C-6

    • δ ~115 ppm: C-5

    • δ ~108 ppm: C-3

    • δ ~65 ppm: -O CH₂CH₃

    • δ ~14 ppm: -OCH₂C H₃

  • Infrared (IR) Spectroscopy (ATR): Strong absorbances expected around 1520 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively.

  • Mass Spectrometry (MS): ESI-MS should show a prominent ion for [M+H]⁺ corresponding to the molecular weight of the product (C₇H₈N₂O₃, MW: 168.15 g/mol ).

References

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • A Comparative Guide to Validating Reaction Products of 2,4-Dichloro-5-nitropyridine. BenchChem.
  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • 4-nitropyridine synthesis requested. The Hive Chemistry Discourse.
  • Spectroscopic Characterization of 2-Ethoxy-5-nitropyridin-4-amine: A Technical Guide. BenchChem.
  • reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org.
  • 4-Acetylpyridine. Organic Syntheses.
  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
  • 2,4-Dichloropyridine synthesis. ChemicalBook.
  • 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum. ChemicalBook.

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Application Notes & Protocols: Synthesis of 2-Ethoxy-4-nitropyridine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Ethoxy-4-nitropyridine through a Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the core mechanistic principles, present a detailed and field-proven experimental protocol, and offer insights into process optimization and safety. This document is intended for researchers, scientists, and drug development professionals who utilize substituted pyridines as key intermediates in the synthesis of complex molecules.

Theoretical Background: The SNAr Reaction on an Activated Pyridine System

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings.[1] Unlike typical aromatic rings which are electron-rich and favor electrophilic substitution, the SNAr reaction occurs on electron-deficient aromatic systems.[2] The synthesis of this compound from 2-Chloro-4-nitropyridine is a classic example of this transformation.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[3] This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 4-position (para to the nitrogen). This strategic placement activates the ring for nucleophilic attack, particularly at the 2- and 6-positions (ortho and para to the nitro group).[4][5] The chlorine atom at the 2-position serves as an excellent leaving group, facilitating the substitution.[4]

The reaction proceeds via a well-established two-step addition-elimination mechanism .[6][7]

  • Nucleophilic Attack: The reaction is initiated by the attack of the ethoxide nucleophile (CH₃CH₂O⁻) on the electron-deficient carbon atom bonded to the chlorine (C2). This is typically the rate-determining step.[4][6] This attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5]

  • Elimination of Leaving Group: In a subsequent, faster step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion (Cl⁻), yielding the final product, this compound.[4]

The stability of the Meisenheimer complex is crucial for the reaction's success. The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the para-nitro group, which provides substantial stabilization.[5][8]

Caption: General mechanism for the SNAr addition-elimination reaction.

Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials and Equipment
Reagents & SolventsEquipment
2-Chloro-4-nitropyridine (>98%)Round-bottom flask (flame-dried)
Sodium ethoxide (NaOEt)Reflux condenser
Anhydrous Ethanol (EtOH)Magnetic stirrer and stir bar
Ethyl acetate (EtOAc)Inert gas supply (Nitrogen or Argon)
Deionized waterSeparatory funnel
Saturated sodium chloride solution (Brine)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Thin-Layer Chromatography (TLC) plates
Silica gel for column chromatographyStandard laboratory glassware
Reaction Parameters

The following table summarizes the recommended quantities and conditions for the synthesis.

ParameterValueNotes
Reactant 1 2-Chloro-4-nitropyridine1.0 eq
Reactant 2 Sodium Ethoxide1.1 - 1.5 eq
Solvent Anhydrous Ethanol~0.2 M concentration
Temperature 50-80 °C (Reflux)Higher temp increases rate
Reaction Time 6-12 hoursMonitor by TLC for completion
Expected Yield 85-95%Dependent on purity of reagents and conditions
Step-by-Step Synthesis Procedure
Caption: General experimental workflow for SNAr synthesis.
  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-nitropyridine (1.0 eq). Purge the system with an inert gas, such as nitrogen or argon.

  • Solvent and Nucleophile Addition : Add anhydrous ethanol via syringe to dissolve the starting material. With stirring, carefully add sodium ethoxide (1.1 eq) to the solution. Note: Sodium ethoxide is highly reactive with water; ensure all glassware and solvents are dry.[9]

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 80°C) and maintain vigorous stirring.

  • Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 6-12 hours).

  • Aqueous Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice water to quench any remaining sodium ethoxide.[10]

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing and Drying : Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[10]

  • Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure.

  • Mass Spectrometry (MS) : To verify the molecular weight (168.15 g/mol ).[11]

  • Melting Point (MP) : To assess purity. A sharp melting range is indicative of a high-purity substance.[11]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction : If the starting material is not fully consumed, consider increasing the reaction time, temperature, or the equivalents of sodium ethoxide.

  • Presence of 2-Hydroxy-4-nitropyridine : This common by-product forms if moisture is present in the reaction, as sodium ethoxide can hydrolyze to sodium hydroxide, which then acts as a nucleophile.[12] Ensuring strictly anhydrous conditions is the best preventative measure.

  • Low Yield : Poor yield can result from incomplete reaction, mechanical losses during work-up, or side reactions. A careful and efficient extraction procedure is critical.

  • Sodium Ethoxide Handling : Sodium ethoxide is a flammable solid and reacts violently with water.[9] It should be handled under an inert atmosphere and away from ignition sources. Using a commercially prepared solution in ethanol can sometimes be more convenient and safer than handling the solid.

Safety and Hazard Information

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Chloro-4-nitropyridine : Harmful if swallowed, in contact with skin, or if inhaled.[13][14] It causes skin and serious eye irritation.[13][14] Avoid creating dust.

  • Sodium Ethoxide : A corrosive and flammable solid.[9] It reacts violently with water, releasing flammable ethanol vapor and heat.[9] It causes severe skin burns and eye damage.[9] Keep away from heat, sparks, and open flames. Store under an inert atmosphere.[9]

  • Ethanol and Ethyl Acetate : Flammable liquids. Keep away from ignition sources.

Dispose of all chemical waste according to institutional and local regulations.

References

  • Benchchem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • Wikipedia. (2023). Nucleophilic aromatic substitution.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Johnson, R. M. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol. RSC Publishing.
  • PubChem. (n.d.). 2-Chloro-4-nitropyridine.
  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • Benchchem. (n.d.). Benchmarking the Efficiency of 2-Ethoxy-5-nitropyridin-4-amine Synthesis: A Comparative Guide.
  • Benchchem. (n.d.). 2-Ethoxy-5-nitropyridin-4-amine|1187732-71-3.
  • Benchchem. (n.d.). Identifying and minimizing by-products in 2-Ethoxy-5-nitropyridin-4-amine synthesis.
  • National Institutes of Health (NIH). (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide.
  • National Institutes of Health (NIH). (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • Benchchem. (n.d.). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
  • Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
  • ResearchGate. (2018). (PDF) 2-Chloro-4-nitropyridine N-oxide.
  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution | Request PDF.
  • ResearchGate. (2015). (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide.
  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
  • Wikipedia. (2025). 4-Nitropyridine-N-oxide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-4-nitropyridine N-oxide.
  • Benchchem. (n.d.). A Technical Guide to the Physical Properties of 4-Ethoxy-3-nitropyridine.

Sources

Application Note: A Validated Protocol for the Synthesis of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-Ethoxy-4-nitropyridine is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The pyridine scaffold is a privileged structure in drug discovery, and functionalized derivatives serve as key intermediates for a wide array of pharmaceutical agents. The specific arrangement of the ethoxy and nitro groups on the pyridine ring creates a unique electronic profile, making it a versatile precursor for further chemical transformations.

This application note provides a comprehensive and validated protocol for the synthesis of this compound from the commercially available starting material, 2-chloro-4-nitropyridine. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This guide is designed for professionals in research and development, offering in-depth explanations for experimental choices, robust safety protocols, and a self-validating framework through detailed characterization methods.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the strong electron-withdrawing nitro group (-NO₂) at the C-4 position. This activation renders the carbon atoms at the C-2 and C-6 positions highly electrophilic and susceptible to attack by nucleophiles.

The Causality of the Reaction:

  • Activation: The -NO₂ group withdraws electron density from the ring via resonance and inductive effects, stabilizing the negatively charged intermediate.

  • Nucleophilic Attack: The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the electron-deficient C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the oxygen atoms of the nitro group.

  • Rearomatization: The aromatic system is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

This ortho/para directing effect of the nitro group is a cornerstone of nucleophilic aromatic substitution chemistry[1].

SNAr_Mechanism Figure 1: General SNAr Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Expulsion A 2-Chloro-4-nitropyridine (Activated Ring) C Meisenheimer Complex (Stabilized Intermediate) A->C + CH₃CH₂O⁻ B Ethoxide Ion (Nucleophile) D This compound (Product) C->D - Cl⁻ E Chloride Ion (Leaving Group)

Sources

Application Notes & Protocols: Continuous Flow Synthesis of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenges in Nitropyridine Synthesis

Nitropyridine derivatives are indispensable building blocks in the chemical industry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their synthesis, however, is notoriously challenging. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution—the classical pathway for nitration.[3][4] Consequently, forcing conditions such as high temperatures and the use of fuming acids are often required, which raises significant safety concerns and can lead to poor regioselectivity and the formation of unwanted by-products.[3]

Traditional batch processing of nitration reactions, which are highly exothermic, poses substantial risks, including thermal runaway, potential for explosions, and difficulties in achieving consistent product quality upon scale-up.[5][6][7] Continuous flow chemistry emerges as a powerful enabling technology to mitigate these risks.[8][9] By performing reactions in miniaturized, temperature-controlled reactors, flow chemistry offers superior heat and mass transfer, precise control over reaction time, and significantly smaller reactor volumes.[5][8][9] This "low-volume, high-throughput" approach transforms hazardous nitration processes into safer, more efficient, and scalable operations.[5][7]

This document provides a detailed guide to the continuous flow synthesis of nitropyridine derivatives, explaining the underlying chemical principles and offering field-proven protocols for researchers and drug development professionals.

Part 1: The Chemistry of Pyridine Nitration

The direct nitration of pyridine is difficult and typically yields 3-nitropyridine under harsh conditions.[3] The electron-withdrawing nature of the ring nitrogen deactivates the ortho (2,6) and para (4) positions, making the meta (3,5) positions the least deactivated sites for electrophilic attack by the nitronium ion (NO₂⁺).[3]

A more effective and widely used strategy to achieve controlled nitration, particularly at the 4-position, involves a dearomatization-rearomatization sequence via the corresponding pyridine N-oxide.[1][4] The N-oxide functionality activates the pyridine ring for electrophilic substitution, directing the incoming electrophile to the 4-position. The resulting 4-nitropyridine N-oxide can then be deoxygenated to yield the desired 4-nitropyridine.[10] This two-step approach offers higher yields and selectivity compared to direct nitration.

Nitration_Mechanism cluster_step1 Step 1: Nitration of Pyridine N-Oxide cluster_step2 Step 2: Deoxygenation Pyridine_N_Oxide Pyridine N-Oxide Intermediate 4-Nitropyridine N-Oxide Pyridine_N_Oxide->Intermediate Electrophilic Attack at C4 Nitrating_Agent HNO₃ / H₂SO₄ Final_Product 4-Nitropyridine Intermediate->Final_Product Reduction Deoxygenating_Agent PCl₃

Caption: Two-step synthesis of 4-nitropyridine via an N-oxide intermediate.

Part 2: The Flow Chemistry Advantage for Nitration

The rationale for moving nitration reactions from batch flasks to continuous flow reactors is grounded in enhancing process safety and control.[7][8]

  • Enhanced Safety: Flow reactors operate with very small internal volumes (microliters to milliliters). This drastically reduces the amount of hazardous material present at any given moment, minimizing the potential impact of a thermal runaway.[5][11] The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, preventing the formation of local hot spots that can trigger side reactions or decomposition.[8][9]

  • Precise Process Control: Key reaction parameters such as temperature, pressure, residence time, and stoichiometry are controlled with high precision. Residence time, which dictates the reaction duration, is simply a function of the reactor volume and the total flow rate, allowing for fine-tuning to maximize conversion and minimize by-product formation.[9]

  • Improved Yield and Purity: The uniform mixing and temperature profiles within a flow reactor often lead to cleaner reactions and higher selectivity compared to batch processes, where gradients in concentration and temperature are common.[10][12]

  • Scalability: Scaling up production in a flow system is achieved by either running the system for a longer duration, increasing the flow rate, or "numbering up"—running multiple reactors in parallel. This avoids the complex and often unpredictable challenges of scaling up batch reactors.[5]

Batch_vs_Flow Batch Batch Reactor - Large Volume - Poor Heat Transfer - Hotspot Formation Risk - Difficult to Scale - Low Safety Profile Flow Flow Reactor + Small Volume + Excellent Heat Transfer + Precise Temp Control + Simple Scaling (Time/Number-up) + High Safety Profile Title Batch vs. Continuous Flow for Nitration

Caption: Comparison of key features for batch vs. flow nitration processes.

Part 3: Application Protocol: Two-Step Synthesis of 4-Nitropyridine

This protocol details the synthesis of 4-nitropyridine from pyridine N-oxide, a method successfully adapted to a continuous flow system, demonstrating high yield and throughput.[10]

Protocol 1: Step 1 - Continuous Nitration of Pyridine N-Oxide

Objective: To synthesize 4-nitropyridine N-oxide with high selectivity and safety.

Materials & Reagents:

  • Pyridine N-oxide

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Dichloromethane (DCM) for extraction

Equipment:

  • Two high-pressure pumps (e.g., HPLC pumps)

  • T-mixer

  • Tubular reactor (e.g., PFA or PTFE coil) of known volume (e.g., 10 mL)

  • Heated oil or water bath for temperature control

  • Back Pressure Regulator (BPR) (e.g., 50-100 psi)

  • Collection vessel containing a quench solution (ice water)

  • Continuous liquid-liquid extraction setup (optional, for scale-up)

Workflow Diagram:

Flow_Setup PumpA Pump A (Pyridine N-Oxide in H₂SO₄) Mixer T-Mixer PumpA->Mixer PumpB Pump B (HNO₃) PumpB->Mixer Reactor Heated Reactor Coil (e.g., 120°C) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Collection Vessel (Ice Water Quench) BPR->Collection

Caption: Experimental setup for the continuous flow nitration of pyridine N-oxide.

Procedure:

  • Reagent Preparation:

    • Solution A: Carefully dissolve pyridine N-oxide in concentrated H₂SO₄. (Caution: Exothermic).

    • Solution B: Use concentrated HNO₃ as is.

  • System Setup:

    • Assemble the flow reactor system as shown in the workflow diagram. Ensure all connections are secure.

    • Immerse the reactor coil in the heating bath and set the desired temperature (e.g., 120°C).[1]

    • Prime the pumps with their respective solutions.

  • Reaction Execution:

    • Set the flow rates for both pumps to achieve the desired residence time and stoichiometry. For example, to achieve a 5-minute residence time in a 10 mL reactor, the total flow rate would be 2 mL/min.

    • Begin pumping the solutions into the reactor. The reaction mixture will pass through the heated coil and then the BPR before being collected in the quench solution.

  • Work-up and Isolation:

    • The output stream is quenched in ice water.

    • Neutralize the acidic solution carefully with a base (e.g., NaOH or Na₂CO₃) to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum. Alternatively, for a continuous process, the output can be fed directly into a liquid-liquid extractor.[10]

Process Parameters & Results: A study demonstrated that this continuous flow process could achieve a high yield and throughput with excellent selectivity.[10]

ParameterOptimized ValueOutcome
Temperature120 °CHigh conversion rate
Residence Time5 min>99% conversion
Stoichiometry (H₂SO₄:HNO₃:Substrate)Optimized ratio (e.g., 8:1 acid to substrate)High selectivity for 4-nitro product
Overall Yield 85-90% (for 4-nitropyridine N-oxide) High purity, no 2-nitro isomer detected
Throughput Up to 0.716 kg/day Demonstrates excellent scalability
Data synthesized from literature values.[1][10]
Protocol 2: Step 2 - Deoxygenation of 4-Nitropyridine N-Oxide

Objective: To convert 4-nitropyridine N-oxide to 4-nitropyridine.

Procedure: This step can also be performed in a continuous flow setup.

  • Reagent Preparation:

    • Solution A: Dissolve the 4-nitropyridine N-oxide from Step 1 in a suitable solvent (e.g., acetonitrile).

    • Solution B: Prepare a solution of the deoxygenating agent, such as phosphorus trichloride (PCl₃), in the same solvent.

  • System Setup:

    • Use a similar flow setup as in Step 1, but with the reactor at a lower temperature (optimization required, e.g., 60-80°C).

  • Reaction Execution:

    • Pump the two solutions through the reactor.

  • Work-up and Isolation:

    • The output stream is collected. The solvent can be removed under reduced pressure, and the final product purified by standard methods like recrystallization or chromatography.

By telescoping these two steps, a fully continuous process from pyridine N-oxide to 4-nitropyridine can be realized, achieving an overall yield of around 83%.[10]

Part 4: Process Optimization & Troubleshooting

  • Temperature: Higher temperatures generally increase the reaction rate but may lead to by-product formation. An optimal temperature must be found to balance conversion and selectivity.

  • Residence Time: Insufficient residence time leads to incomplete conversion. Excessively long residence times can promote degradation. This is easily optimized by adjusting the total flow rate.

  • Clogging: If starting materials or products have low solubility, precipitation can occur and block the narrow channels of the reactor. This can be mitigated by using appropriate solvents or operating at a temperature that ensures all components remain in solution.[8]

  • Pressure Fluctuations: Unstable pressure can indicate bubble formation (outgassing) or partial clogging. A back pressure regulator is crucial for maintaining a stable single-phase flow, especially when operating above the solvent's boiling point.[13]

Conclusion

The continuous flow synthesis of nitropyridine derivatives represents a paradigm shift from traditional batch manufacturing. It transforms a hazardous and often low-yielding process into a safe, efficient, and highly controllable operation. The superior heat management and precise control over reaction parameters inherent to flow chemistry directly address the primary safety and selectivity challenges associated with nitration. As demonstrated by the protocol for 4-nitropyridine, this technology enables high-throughput production with excellent yields, making it an invaluable tool for academic research, process development, and industrial manufacturing in the pharmaceutical and chemical sectors.

References

  • Filo. (2025). Discuss the chemistry of pyridine under nitration.
  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Semantic Scholar. (n.d.). Nitration and flow chemistry.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • National Institutes of Health. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • GCW Gandhi Nagar Jammu. (n.d.). Pyridines.
  • Microflu Microfluidics Technology (Changzhou) Co., Ltd. (2024). Continuous Flow Nitrification.
  • National Institutes of Health. (2014). Continuous flow nitration in miniaturized devices.
  • Asynt. (n.d.). FlowSyn™ Application Note 22: Flow Nitration.
  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.
  • ResearchGate. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives.
  • National Institutes of Health. (2021). Continuous Flow Synthesis of Anticancer Drugs.
  • JRC Publications Repository. (n.d.). Flow chemistry and the synthesis of energetic materials.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • ResearchGate. (n.d.). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization.

Sources

The Strategic Utility of 2-Ethoxy-4-nitropyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 2-Ethoxy-4-nitropyridine in medicinal chemistry. While direct literature on this specific isomer is nascent, its structural motifs suggest significant potential as a versatile intermediate in the synthesis of complex, biologically active molecules. Drawing on established principles of pyridine chemistry and data from closely related analogues, this document outlines the reactivity, potential synthetic transformations, and detailed experimental protocols relevant to its use. The primary focus is on its role as a precursor to 2-ethoxy-4-aminopyridine, a key scaffold in the development of kinase inhibitors and other therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of substituted nitropyridines.

Introduction: The Pyridine Scaffold and the Influence of Nitro-Activation

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of approved therapeutic agents.[1] Its nitrogen heteroatom imparts unique electronic properties, influencing solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets.[2]

The introduction of a nitro group (–NO₂) profoundly alters the electronic landscape of the pyridine ring. As a potent electron-withdrawing group, it deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[3] This activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group's oxygen atoms.[3] In this compound, the nitro group at the C4 position primes the molecule for transformations that are pivotal in the construction of complex drug candidates.

Core Reactivity and Synthetic Potential

The primary synthetic utility of this compound in a medicinal chemistry context stems from the reactivity of the nitro group. The key transformation is its reduction to a primary amine, yielding 2-ethoxy-4-aminopyridine. This amino-substituted pyridine is a valuable building block, particularly for the synthesis of kinase inhibitors, where the aminopyridine motif can serve as a hinge-binding element in the ATP-binding site of kinases.[2]

The general synthetic workflow leveraging this compound is depicted below:

workflow start This compound intermediate 2-Ethoxy-4-aminopyridine start->intermediate Nitro Group Reduction final Bioactive Molecules (e.g., Kinase Inhibitors) intermediate->final Further Functionalization

Caption: General workflow for utilizing this compound.

Key Synthetic Transformation: Reduction of the Nitro Group

The conversion of the 4-nitro group to a 4-amino group is the most critical step in unlocking the potential of this compound as a medicinal chemistry intermediate. A variety of reducing agents can accomplish this transformation, with the choice often depending on the desired scale, functional group tolerance, and safety considerations.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst.

Reaction Scheme:

reaction_scheme reactant This compound product 2-Ethoxy-4-aminopyridine reactant->product H2 (g), Pd/C Ethanol, rt

Caption: Reduction of this compound via catalytic hydrogenation.

Step-by-Step Methodology:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-ethoxy-4-aminopyridine, which can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron in Acidic Media

For larger scale synthesis, reduction with iron powder in the presence of an acid is a cost-effective alternative.

Reaction Scheme:

reaction_scheme_fe reactant This compound product 2-Ethoxy-4-aminopyridine reactant->product Fe, NH4Cl (aq) Ethanol/H2O, reflux

Caption: Reduction of this compound using iron.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (3-5 eq.) and ammonium chloride (4-6 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 2-ethoxy-4-aminopyridine.

Method Reagents Conditions Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/CRoom temperature, 1-4 atmHigh yield, clean reactionRequires specialized hydrogenation equipment, catalyst can be pyrophoric
Iron ReductionFe, NH₄Cl or AcOHRefluxInexpensive, suitable for large scaleCan require tedious work-up to remove iron salts

Application in Kinase Inhibitor Synthesis

The resulting 2-ethoxy-4-aminopyridine is a valuable precursor for the synthesis of various heterocyclic systems, particularly those targeting protein kinases. The 4-amino group can act as a nucleophile in reactions to build more complex scaffolds, such as imidazo[4,5-b]pyridines, which are known bioisosteres of purines.[2]

A plausible synthetic route towards a hypothetical kinase inhibitor scaffold is outlined below, drawing analogy from the synthesis of related compounds.[2]

kinase_inhibitor_synthesis start 2-Ethoxy-4-aminopyridine step1 Coupling with a substituted pyrimidine start->step1 SNAr Reaction step2 Cyclization step1->step2 Intramolecular Condensation final Kinase Inhibitor Scaffold step2->final

Caption: Hypothetical pathway to a kinase inhibitor scaffold.

Protocol 3: Synthesis of a Pyrimidine-Pyridine Scaffold (Hypothetical)

This protocol describes a nucleophilic aromatic substitution reaction between 2-ethoxy-4-aminopyridine and a suitably activated pyrimidine, a common strategy in the synthesis of kinase inhibitors.

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2-ethoxy-4-aminopyridine (1.0 eq.) and a substituted 2-chloropyrimidine (1.1 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.) or potassium carbonate (2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Conclusion

This compound represents a promising, albeit under-explored, building block in medicinal chemistry. Its true value is realized upon reduction to 2-ethoxy-4-aminopyridine, which provides a versatile platform for the synthesis of complex heterocyclic structures. The protocols and strategies outlined in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to begin exploring the utility of this compound in their drug discovery programs. Further investigation into the specific reactivity and applications of this compound is warranted and expected to yield novel and potent therapeutic candidates.

References

  • Nummy, L.J. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Bulavka, V.N., & Boiko, I.I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).
  • Chen, Y.L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1377-84.
  • Welsch, M.E., Snyder, S.A., & Stockwell, B.R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Kolder, C.R., & den Hertog, H.J. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 655-662.
  • BenchChem. (2025). 2-Ethoxy-4-aminopyridine. Chem-Impex.
  • BenchChem. (2025). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. BenchChem.
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  • Chen, Y.L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. PubMed.
  • Jiangsu Zhongbang Pharma. (2019). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
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  • Google Patents. (2001).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol. BenchChem.
  • Sanvitale, C.E., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 12(6), 947-953.
  • Google Patents. (2009).
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Ethoxy-5-nitropyridin-4-amine. BenchChem.
  • Kulkarni, A.A., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
  • Google Patents. (2020).
  • den Hertog, H.J., & Combe, W.P. (1951). Reactivity of 4-nitropyridine-N-oxide (II)): Substitution of the nitro-group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
  • MDPI. (2022).
  • Laviron, E. (1977). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 79(1), 1-14.
  • Alam, M.S., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 10(35), 20739-20751.

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Application Notes and Protocols for 2-Ethoxy-4-nitropyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Ethoxy-4-nitropyridine as a versatile intermediate in agrochemical synthesis. We will explore its chemical properties, reactivity, and potential for creating novel herbicides, fungicides, and insecticides. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the experimental design.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern agrochemical design, present in numerous commercially successful products. The introduction of specific functional groups onto the pyridine ring profoundly influences its biological activity and synthetic utility. This compound is a heterocyclic building block of significant interest. The presence of a strong electron-withdrawing nitro group at the 4-position, para to the ring nitrogen, dramatically activates the ring for nucleophilic aromatic substitution (SNAr) reactions.[1] This activation, modulated by the electron-donating ethoxy group at the 2-position, makes this compound a highly reactive and versatile synthon for constructing complex molecular architectures tailored for herbicidal, fungicidal, or insecticidal activity.[1][2]

Section 1: Physicochemical Properties and Safety Profile

Proper handling and storage are paramount for experimental success and laboratory safety. The key properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 1187732-70-2[3][4]
Molecular Formula C₇H₈N₂O₃[3][4]
Molecular Weight 168.15 g/mol [3][4]
Appearance White to yellow solid[4]
Purity Typically ≥95%[4]
Storage Temperature Room Temperature[4]

Safety and Handling Precautions: this compound is classified as a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection.[5] Work in a well-ventilated area or under a chemical fume hood.[6]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and take measures to prevent static discharge.[5] Avoid breathing vapors or mists.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Section 2: Core Reactivity and Synthetic Strategy

The primary utility of this compound in synthesis stems from its susceptibility to nucleophilic aromatic substitution (SNAr). The nitro group at the C4 position strongly withdraws electron density from the pyridine ring, creating electron-deficient carbons at the C2 and C6 positions, making them prime targets for nucleophilic attack. The ethoxy group at C2 is a good leaving group, particularly when attacked by strong nucleophiles.

This reactivity allows for the strategic introduction of various functional groups, such as amines, thiols, or other moieties, which are essential for building the pharmacophores of active agrochemical compounds.

SNAr_Mechanism reagent This compound intermediate Meisenheimer Complex (Stabilized Intermediate) reagent->intermediate Nucleophilic Attack at C2 nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product Loss of Leaving Group leaving_group Ethoxy Leaving Group (EtO⁻)

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Section 3: Application Protocol: Synthesis of a Diaminopyridine Herbicide Precursor

This protocol details the synthesis of a diaminopyridine derivative, a common scaffold in herbicides that can act as inhibitors of photosystem II.[7] The procedure involves the displacement of the C2-ethoxy group with a substituted amine.

Objective: To synthesize N-(4-aminophenyl)-4-nitropyridin-2-amine from this compound.

Rationale: The choice of a nucleophile like 4-phenylenediamine introduces a second amine functionality, which can be a key binding element to the target protein in a weed species. The reaction is typically performed in a high-boiling polar aprotic solvent like DMF or DMSO to ensure solubility and achieve the necessary reaction temperature.

Materials:

  • This compound (1.0 eq)

  • p-Phenylenediamine (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine this compound and p-phenylenediamine in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate to the mixture. The base acts as a scavenger for the proton released from the amine upon reaction.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure N-(4-aminophenyl)-4-nitropyridin-2-amine.

Synthesis_Workflow A 1. Combine Reactants (this compound, p-Phenylenediamine, K₂CO₃ in DMF) B 2. Heat to 100-120 °C (Monitor by TLC) A->B C 3. Aqueous Workup (Quench with H₂O, Extract with EtOAc) B->C D 4. Wash & Dry (Brine wash, Dry over Na₂SO₄) C->D E 5. Concentrate (Rotary Evaporation) D->E F 6. Purify (Silica Gel Chromatography) E->F G Final Product F->G

Caption: Workflow for the synthesis of a herbicide precursor.

Section 4: Potential Downstream Applications and Mechanisms of Action

The synthesized intermediates from this compound are not the final agrochemicals but are poised for further elaboration. For instance, the nitro group on the pyridine ring can be reduced to an amine, which can then be functionalized to create a wide array of derivatives.

Hypothetical Elaboration to a Herbicide: The diaminopyridine precursor synthesized in Section 3 could be further modified. The resulting molecule, possessing features of a synthetic auxin, could function as a herbicide. Synthetic auxins are a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf weeds.[8][9] This mode of action has been a mainstay of weed control for decades.[10]

Auxin_MoA cluster_plant Plant Cell Auxin Synthetic Auxin (Herbicide) Receptor Auxin Receptor (e.g., TIR1) Auxin->Receptor Binds to Repressor Aux/IAA Repressor Protein Receptor->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth & Cell Division Genes->Growth Leads to Death Plant Death Growth->Death

Caption: Simplified mechanism of action for synthetic auxin herbicides.

Hypothetical Elaboration to a Fungicide: Alternatively, this compound could be used to construct scaffolds similar to strobilurin fungicides. These compounds act by inhibiting mitochondrial respiration in fungi, specifically by blocking the Qo site of the cytochrome bc1 complex, which halts ATP production and leads to fungal cell death.[11]

Conclusion

This compound represents a valuable and reactive platform for the discovery of novel agrochemicals. Its well-defined reactivity, centered on nucleophilic aromatic substitution, provides a predictable and powerful tool for medicinal chemists. By understanding the principles behind its reactivity and applying robust synthetic protocols, researchers can efficiently generate diverse libraries of pyridine-based compounds for screening and development, paving the way for the next generation of effective and selective crop protection agents.

References

  • SAFETY D
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Herbicide Mode-of-Action Summary. Purdue Extension.
  • SAFETY DATA SHEET - 4-Nitropyridine N-oxide. (2025). Fisher Scientific.
  • Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis. (2023). American Chemical Society.
  • This compound CAS#: 1187732-70-2.
  • Chemical Safety Data Sheet - 2-ethyl-4-nitropyridine N-oxide. (2022). ChemicalBook.
  • Pyridine Derivatives as Insecticides. Part 5. (2024).
  • Overview of Herbicide Mechanisms of Action. (2002).
  • Pyridine Derivatives as Insecticides. Part 5. (2024). Journal of Agricultural and Food Chemistry.
  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (2024). FBN.
  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PubMed.
  • Safety Data Sheet - 2-Nitrosopyridine. (2025). MedchemExpress.com.
  • Comparing the reactivity of 2-Ethoxy-5-nitropyridin-4-amine with other nitropyridine isomers. (2025). Benchchem.
  • This compound | 1187732-70-2. Sigma-Aldrich.
  • An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Ethoxy-5-nitropyridin-4-amine. (2025). Benchchem.
  • FUNGICIDES, BACTERICIDES, AND NEMATICIDES. (2022). Pacific Northwest Pest Management Handbooks.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2024).
  • A Technical Guide to the Physical Properties of 4-Ethoxy-3-nitropyridine. (2025). Benchchem.
  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS.
  • 2,4-D. (2023). US EPA.
  • What are the synthesis methods for 4-nitropyridine n-organide? (2024). Guidechem.
  • 2,4-D Fact Sheet. (2021).
  • Synthesis of 4-nitropyridine. PrepChem.com.
  • This compound | 1187732-70-2. (2024). Sigma-Aldrich.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015).
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021).
  • Phytochemicals as alternative fungicides for controlling plant diseases. (2023). PMC - NIH.
  • 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity. (2022). PubMed.
  • Editorial on the Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and M
  • Pyridine derivatives as insecticides. Part 2. (2017).
  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins. (2020). NIH.
  • 2,4-Dichlorophenoxyacetic acid. Wikipedia.

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Application Note: Synthesis of Bioactive Molecules Using 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Ethoxy-4-nitropyridine in Medicinal Chemistry

The pyridine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and capacity for diverse functionalization make it a cornerstone of modern drug design.[2] Among the vast array of pyridine-based reagents, this compound stands out as a highly valuable electrophilic partner for the construction of complex molecular architectures.

The strategic placement of a nitro group at the 4-position and an ethoxy leaving group at the 2-position creates a system primed for nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the nitro group renders the C2 and C6 positions of the pyridine ring highly electron-deficient and thus susceptible to attack by a wide range of nucleophiles.[3][4] This predictable reactivity allows medicinal chemists to reliably forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are critical linkages in many bioactive molecules, particularly kinase inhibitors and other targeted therapeutics.[5][6]

This guide provides a detailed exploration of the chemistry of this compound, including its underlying reaction mechanism, step-by-step protocols for the synthesis of key bioactive cores, and expert insights into optimizing these transformations.

Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The utility of this compound is fundamentally based on the SNAr mechanism, a two-step addition-elimination process.[7] Understanding this mechanism is crucial for troubleshooting and adapting protocols.

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., an amine, thiol, or alcohol) on the electron-deficient C2 carbon of the pyridine ring. This step is typically the rate-determining step of the reaction.[8] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitro group at the C4 position playing a pivotal role in delocalizing the charge.[8][9] This stabilization lowers the activation energy of the reaction.

  • Rearomatization: The aromaticity of the ring is restored through the expulsion of the ethoxide leaving group, yielding the final substituted pyridine product.

SNAr_Mechanism Start This compound + Nucleophile (Nu-H) TS1 Transition State 1 Start->TS1 1. Nucleophilic Attack (Rate-Determining Step) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 2. Elimination of Leaving Group Product 2-Substituted-4-nitropyridine + EtOH TS2->Product Rearomatization

Caption: The Addition-Elimination mechanism of SNAr reactions.

Application Protocol 1: Synthesis of a 2-Anilino-4-nitropyridine Core for Kinase Inhibitors

Objective: To synthesize a 2-(phenylamino)-4-nitropyridine derivative, a common core structure in a variety of protein kinase inhibitors which often act by forming hydrogen bonds with the "hinge" region of the kinase domain.[5] This protocol details the reaction of this compound with a generic aniline nucleophile.

Reaction Scheme:

Image of the chemical reaction showing this compound reacting with an aniline to form 2-(phenylamino)-4-nitropyridine.

Reagents and Materials
ReagentMW ( g/mol )Eq.AmountMoles (mmol)Notes
This compound168.151.0500 mg2.97Purity ≥98%
Aniline (or derivative)93.131.1305 mg3.27Use a freshly opened bottle or distilled.
DIPEA129.241.50.78 mL4.46N,N-Diisopropylethylamine, non-nucleophilic base.
Anhydrous DMSO--10 mL-Polar aprotic solvent, ensures solubility.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (500 mg, 2.97 mmol).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon gas for 5 minutes. Maintaining an inert atmosphere is crucial to prevent moisture from quenching the base and reacting with the electrophile.

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 10 mL) to the flask and stir to dissolve the starting material. Add the aniline derivative (1.1 eq, 3.27 mmol) via syringe, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 1.5 eq, 0.78 mL).

    • Scientist's Note: DMSO is an excellent solvent for SNAr reactions as its polar aprotic nature effectively solvates the charged Meisenheimer intermediate, accelerating the reaction.[3] DIPEA is used as a mild, non-nucleophilic base to deprotonate the aniline's ammonium salt that forms, driving the reaction to completion.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is typically complete within 3-6 hours when the starting ethoxypyridine spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 50 mL) to remove any acidic impurities, followed by saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% EtOAc in hexane) to afford the pure 2-(phenylamino)-4-nitropyridine product.

General Synthesis Workflow

workflow start Start setup Reaction Setup (Flask, Stir Bar, N2) start->setup add_reagents Add Reagents (Substrate, Nu, Base, Solvent) setup->add_reagents react Heat & Stir (e.g., 80 °C, 3-6h) add_reagents->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS, Purity) purify->analyze end End analyze->end

Caption: General experimental workflow for SNAr reactions.

Application Protocol 2: Synthesis of a 2-Thioether-4-nitropyridine

Objective: To demonstrate the versatility of this compound by synthesizing a pyridine thioether. Thioether linkages are important in various bioactive compounds and can serve as handles for further functionalization, such as oxidation to sulfoxides or sulfones.

Reagents and Materials
ReagentMW ( g/mol )Eq.AmountMoles (mmol)Notes
This compound168.151.0500 mg2.97Purity ≥98%
Benzyl mercaptan124.211.20.42 mL3.57Potent odor, handle in a fume hood.
Sodium Hydride (60% disp.)40.001.3155 mg3.86Highly reactive, handle with care.
Anhydrous THF--15 mL-Anhydrous tetrahydrofuran.
Step-by-Step Experimental Protocol
  • Base and Nucleophile Preparation: To a dry 50 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.3 eq, 155 mg). Add anhydrous tetrahydrofuran (THF, 10 mL) and cool the suspension to 0 °C in an ice bath.

  • Thiol Addition: Slowly add benzyl mercaptan (1.2 eq, 0.42 mL) dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.

    • Scientist's Note: Thiols are more acidic than amines and require a stronger base like NaH for complete deprotonation to form the highly nucleophilic thiolate anion. This step is performed at 0 °C to control the exothermic reaction.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq, 500 mg) in 5 mL of anhydrous THF. Add this solution dropwise to the cold thiolate suspension via a syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by cooling it back to 0 °C and slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any excess NaH.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the desired 2-(benzylthio)-4-nitropyridine.

Safety, Handling, and Storage

  • This compound: This compound is a solid. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated area or chemical fume hood.

  • Reagents: Sodium hydride (NaH) is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere. Solvents like THF and DMSO should be handled in a fume hood. Benzyl mercaptan has a strong, unpleasant odor and should be used exclusively in a fume hood.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a robust and versatile reagent for the synthesis of diverse, biologically relevant pyridine derivatives. Its predictable reactivity via the SNAr mechanism allows for the reliable installation of amine and thioether functionalities, among others. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and development to leverage this powerful building block in the creation of novel bioactive molecules.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.com. [Link]
  • Caldwell, J. J., et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 18(11), 3241–3245. [Link]
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. stackexchange.com. [Link]
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. chemistrysteps.com. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. masterorganicchemistry.com. [Link]
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. dalalinstitute.com. [Link]
  • El-Faham, A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46843–46861. [Link]
  • Shindo, M. (n.d.). Synthesis of Bioactive compounds.
  • ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution.

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Application Notes and Protocols: 2-Ethoxy-4-nitropyridine as a Key Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, leading to intensive research and development of kinase inhibitors as targeted therapeutics.[1] Within the landscape of kinase inhibitor design, nitrogen-containing heterocycles are of paramount importance, with the pyridine ring being a privileged scaffold.[2] The pyridine moiety's ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases makes it a frequent constituent of successful drug candidates.[1]

This technical guide focuses on 2-Ethoxy-4-nitropyridine , a versatile and highly functionalized intermediate, poised for the efficient construction of diverse kinase inhibitor libraries. The strategic placement of the ethoxy and nitro groups on the pyridine core provides a unique combination of electronic properties and reactivity, enabling sequential and regioselective modifications. The electron-withdrawing nitro group at the 4-position strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex aromatic compounds.

This document provides a comprehensive overview of the synthesis of this compound and its subsequent application as a precursor to kinase inhibitor scaffolds. The protocols detailed herein are designed to be self-validating, with explanations grounded in established reaction mechanisms to empower researchers in their drug discovery endeavors.

I. Synthesis of the Key Intermediate: this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available precursors. The following protocol outlines a plausible and robust synthetic route.

Diagram of the Synthetic Pathway for this compound

Synthesis of this compound 2-Chloropyridine-N-oxide 2-Chloropyridine-N-oxide 2-Chloro-4-nitropyridine-N-oxide 2-Chloro-4-nitropyridine-N-oxide 2-Chloropyridine-N-oxide->2-Chloro-4-nitropyridine-N-oxide HNO3, H2SO4 (Nitration) This compound-N-oxide This compound-N-oxide 2-Chloro-4-nitropyridine-N-oxide->this compound-N-oxide NaOEt, EtOH (SNAr) This compound This compound This compound-N-oxide->this compound PCl3 or Pd(OAc)2/dppf (Deoxygenation)

Caption: Synthetic route to this compound.

Part 1: Nitration of 2-Chloropyridine-N-oxide

The initial step involves the nitration of 2-chloropyridine-N-oxide. The N-oxide functionality is crucial as it activates the 4-position for electrophilic substitution and directs the incoming nitro group to the desired location.

Protocol 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

ParameterValue/ConditionRationale
Reactants 2-Chloropyridine-N-oxide, Fuming Nitric Acid, Concentrated Sulfuric AcidThe mixed acid (nitrating mixture) generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the nitration of the electron-rich pyridine-N-oxide ring.
Temperature 0-10°C initially, then heated to 100-115°CThe initial low temperature controls the exothermic reaction upon mixing. Subsequent heating is required to overcome the activation energy for the nitration reaction.[3]
Reaction Time 4-5 hoursSufficient time to ensure complete conversion of the starting material.
Work-up Quenching on ice, neutralization, filtrationPouring the reaction mixture onto ice dissipates the heat from the exothermic quenching process. Neutralization precipitates the product, which can then be isolated by filtration.[3]

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3.0 eq) to 0°C in an ice bath.

  • Slowly add 2-chloropyridine-N-oxide (1.0 eq) portion-wise, maintaining the temperature below 10°C.

  • Once the addition is complete, add fuming nitric acid (1.2 eq) dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition of nitric acid, gradually heat the reaction mixture to 110-115°C and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until a pH of 7-8 is reached.

  • The resulting precipitate, 2-chloro-4-nitropyridine-N-oxide, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The highly activated 2-chloro-4-nitropyridine-N-oxide readily undergoes nucleophilic aromatic substitution with sodium ethoxide to introduce the desired ethoxy group at the 2-position.

Protocol 2: Synthesis of this compound-N-oxide

ParameterValue/ConditionRationale
Reactants 2-Chloro-4-nitropyridine-N-oxide, Sodium Ethoxide, Anhydrous EthanolSodium ethoxide acts as the nucleophile, and ethanol serves as the solvent. Anhydrous conditions are crucial to prevent hydrolysis of the ethoxide and potential side reactions.
Temperature RefluxHeating provides the necessary energy for the SNAr reaction to proceed at a reasonable rate.
Reaction Time 2-4 hoursMonitored by Thin Layer Chromatography (TLC) for completion.
Work-up Removal of solvent, extractionStandard work-up procedure to isolate the organic product from the reaction mixture.

Step-by-Step Methodology:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.

  • To a separate flask, dissolve 2-chloro-4-nitropyridine-N-oxide (1.0 eq) in anhydrous ethanol.

  • Add the freshly prepared sodium ethoxide solution to the solution of 2-chloro-4-nitropyridine-N-oxide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound-N-oxide, which can be purified by column chromatography on silica gel.

Part 3: Deoxygenation of the N-oxide

The final step in the synthesis of the target intermediate is the removal of the N-oxide functionality. This can be achieved using various deoxygenation reagents.

Protocol 3: Synthesis of this compound

ParameterValue/ConditionRationale
Reactants This compound-N-oxide, Phosphorus Trichloride (PCl₃) or Palladium(II) Acetate/dppfPCl₃ is a classic and effective reagent for the deoxygenation of N-oxides.[4] Alternatively, a milder palladium-catalyzed transfer deoxygenation can be employed for substrates with sensitive functional groups.[5]
Solvent Chloroform (for PCl₃) or Acetonitrile (for Pd-catalyzed reaction)An inert solvent that does not react with the reagents.
Temperature Reflux (for PCl₃) or 140-160°C (for Pd-catalyzed reaction)Elevated temperatures are required to drive the deoxygenation reaction to completion.
Reaction Time 2-12 hoursMonitored by TLC for completion.
Work-up Quenching, extraction, purificationStandard procedures to isolate and purify the final product.

Step-by-Step Methodology (using PCl₃):

  • Dissolve this compound-N-oxide (1.0 eq) in anhydrous chloroform in a round-bottom flask under an inert atmosphere.

  • Slowly add phosphorus trichloride (1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with chloroform (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure this compound.

II. Application in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of 4-amino-2-ethoxypyridine, a key building block for a variety of kinase inhibitors, including those targeting p38 MAP kinase and Syk kinase.[2][6][7]

Diagram of the Application Pathway

Kinase Inhibitor Synthesis This compound This compound 4-Amino-2-ethoxypyridine 4-Amino-2-ethoxypyridine This compound->4-Amino-2-ethoxypyridine Fe, NH4Cl or H2, Pd/C (Nitro Reduction) Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold 4-Amino-2-ethoxypyridine->Kinase Inhibitor Scaffold Coupling Partner, Catalyst (e.g., Buchwald-Hartwig)

Caption: General scheme for the synthesis of a kinase inhibitor scaffold.

Part 1: Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, unmasking a key nucleophilic site for further elaboration.

Protocol 4: Synthesis of 4-Amino-2-ethoxypyridine

ParameterValue/ConditionRationale
Reactants This compound, Iron powder, Ammonium chloride or H₂, Pd/CIron in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method for nitro group reduction.[8] Catalytic hydrogenation with palladium on carbon is another clean and efficient method.[9]
Solvent Ethanol/Water or MethanolA protic solvent system is typically used for these reductions.
Temperature Reflux (for Fe/NH₄Cl) or Room Temperature (for H₂/Pd/C)The iron-mediated reduction requires heating, while catalytic hydrogenation often proceeds at room temperature.
Reaction Time 2-6 hoursMonitored by TLC for completion.
Work-up Filtration, extraction, purificationThe work-up involves removing the solid catalyst/reagents and isolating the product.

Step-by-Step Methodology (using Iron and Ammonium Chloride):

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude 4-amino-2-ethoxypyridine by column chromatography if necessary.

Part 2: Construction of a Kinase Inhibitor Scaffold

The resulting 4-amino-2-ethoxypyridine can be utilized in various coupling reactions to construct the core structures of kinase inhibitors. The following is a representative protocol inspired by the synthesis of related kinase inhibitors.[2]

Protocol 5: Representative Synthesis of a Kinase Inhibitor Scaffold

This protocol describes a general Buchwald-Hartwig amination reaction to couple 4-amino-2-ethoxypyridine with a suitable heterocyclic halide, a common strategy in medicinal chemistry.

ParameterValue/ConditionRationale
Reactants 4-Amino-2-ethoxypyridine, Heterocyclic Halide (e.g., 2-chloro-pyrimidine), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of catalyst, ligand, and base is crucial for reaction efficiency.
Solvent Anhydrous Dioxane or TolueneAprotic, non-coordinating solvents are typically used for this type of coupling reaction.
Temperature 80-110°CElevated temperatures are generally required to facilitate the catalytic cycle.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS for completion.
Work-up Filtration, extraction, purificationStandard procedures to isolate and purify the final coupled product.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 4-amino-2-ethoxypyridine (1.0 eq), the heterocyclic halide (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired kinase inhibitor scaffold.

III. Conclusion

This compound is a strategically designed intermediate that offers a reliable and versatile platform for the synthesis of novel kinase inhibitors. The protocols provided in this guide, from the synthesis of the intermediate itself to its application in constructing complex heterocyclic systems, are based on well-established and robust chemical transformations. By understanding the underlying principles of each reaction step, researchers can effectively troubleshoot and adapt these methods to their specific drug discovery programs. The continued exploration of substituted pyridine scaffolds, facilitated by key intermediates like this compound, will undoubtedly contribute to the development of the next generation of targeted therapies.

IV. References

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. [Link]

  • PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2. Retrieved from [Link]

  • Google Patents. (n.d.). Pyridine compounds as inhibitors of kinase - WO2013041038A1. Retrieved from

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. ECSOC-4. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]

  • MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(11), 3199. [Link]

  • Google Patents. (n.d.). Compounds and compositions as kinase inhibitors - TW201613945A. Retrieved from

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4. [Link]

  • Google Patents. (n.d.). A kind of method for synthesizing 2 ethoxy pyridines - CN105237468B. Retrieved from

  • Wu, J., et al. (2018). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC. Bioorganic & Medicinal Chemistry, 26(23-24), 6049-6058. [Link]

  • Polish Journal of Chemistry. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. 81, 1869–1877. [Link]

  • MDPI. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Molecules, 21(12), 1709. [Link]

  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved from [Link]

  • Akinnibosun, F. I., et al. (2016). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 57(49), 5497-5499. [Link]

  • Dong, H., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. Molecules, 24(12), 2273. [Link]

  • ResearchGate. (n.d.). Optimized synthetic protocol for the preparation of osimertinib. Retrieved from [Link]

  • Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

  • Boschelli, D. H., et al. (2004). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 47(7), 1599-1601. [Link]

  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]

  • Materials Advances. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Retrieved from [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(10), 997-1014. [Link]

  • Zhang, T., et al. (2023). Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. ACS Chemical Biology, 18(1), 183-192. [Link]

  • ResearchGate. (2000). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. Retrieved from [Link]

  • Purdue University. (n.d.). SYK-specific tyrosine kinase inhibitors. Retrieved from [Link]

  • Li, J., et al. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 280, 116950. [Link]

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Derivatization of 2-Ethoxy-4-nitropyridine for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Ethoxy-4-nitropyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents.[1] Its inherent electronic properties and the capacity for extensive functionalization make it a privileged structure in the design of novel drugs.[1] Among the vast landscape of pyridine-based starting materials, this compound stands out as a particularly versatile building block for drug discovery programs.

The strategic placement of the nitro and ethoxy groups on the pyridine core creates a unique electronic environment that facilitates a range of chemical transformations. The potent electron-withdrawing nature of the nitro group at the 4-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, primarily at the 2- and 6-positions.[2][3][4] This activation allows for the introduction of a wide array of functional groups and molecular scaffolds, enabling the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the derivatization of this compound, offering detailed protocols and the underlying chemical principles to empower researchers in their drug discovery endeavors.

Core Derivatization Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary route for derivatizing this compound is through nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group. In the case of this compound, the ethoxy group at the 2-position is the principal leaving group.

The mechanism proceeds through a high-energy anionic intermediate, often referred to as a Meisenheimer complex.[2] The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of the electron-withdrawing nitro group at the 4-position, which delocalizes the negative charge.[3]

Key Mechanistic Considerations:

  • Activation: The nitro group at the 4-position is essential for activating the ring towards nucleophilic attack.

  • Regioselectivity: Nucleophilic attack is favored at the positions ortho and para to the nitro group (the 2- and 6-positions).[3]

  • Leaving Group: The ethoxy group at the 2-position is a good leaving group, facilitating the substitution reaction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine to generate 2-amino-4-nitropyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

  • Round-bottom flask and condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the chosen anhydrous solvent.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add the primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the progress of the reaction by TLC. A common mobile phase for this is a mixture of ethyl acetate and hexanes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-nitropyridine derivative.

Data Presentation:

EntryAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)
1PiperidineDMF100485
2MorpholineACN80678
3AnilineTHF1201265

Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates.

Visualization of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_amine Add amine nucleophile start->add_amine heat Heat reaction mixture (80-120°C) add_amine->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction Complete concentrate Remove solvent cool->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the SNAr derivatization of this compound.

Protocol 2: Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound.[5][6] The activated nature of the 2-position in this compound allows for the introduction of various bioisosteres for the ethoxy group.

Example: Synthesis of a 2-(Difluoromethyl)-4-nitropyridine Derivative

The difluoromethyl group is a known bioisostere for a hydroxyl or methoxy group.[7][8] While direct difluoromethylation of this compound is challenging, a multi-step synthesis starting from a related pyridine derivative can achieve this transformation.

Visualization of Bioisosteric Replacement Logic:

G start This compound Ethoxy Group bioisostere Target Derivative Bioisosteric Replacement (e.g., -CF2H) start->bioisostere Derivatization properties Altered Properties - Improved Metabolic Stability - Modulated Potency - Enhanced Solubility bioisostere->properties

Caption: Logic of bioisosteric replacement for drug discovery.

Analytical Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[9]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Applications in Drug Discovery

The derivatization of this compound opens up a vast chemical space for the development of novel therapeutic agents. The resulting substituted 4-nitropyridine scaffold can be further elaborated or directly screened for biological activity. This scaffold is of interest in various therapeutic areas, including but not limited to:

  • Oncology: As a core for kinase inhibitors.

  • Infectious Diseases: In the development of novel antibacterial or antiviral agents.

  • Neuroscience: For the synthesis of ligands for CNS targets.

The ability to readily introduce diverse functionalities allows for the fine-tuning of structure-activity relationships (SAR) and the optimization of drug-like properties.

Conclusion

This compound is a highly valuable and versatile starting material for drug discovery. Its activated electronic nature, primarily driven by the 4-nitro group, facilitates a wide range of derivatization reactions, with nucleophilic aromatic substitution being the most prominent. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this scaffold in the design and synthesis of novel small molecules with therapeutic potential. The strategic application of these derivatization methods, coupled with robust analytical characterization and biological screening, will undoubtedly continue to fuel innovation in medicinal chemistry.

References

  • Benchchem. The Rising Potential of 2-Ethoxy-5-nitropyridin-4-amine in Medicinal Chemistry: A Technical Guide.
  • Benchchem. Comparing the reactivity of 2-Ethoxy-5-nitropyridin-4-amine with other nitropyridine isomers.
  • SpiroChem.
  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
  • Benchchem. Application Notes and Protocols for the Derivatization of 4-Methoxy-3-nitrobenzoic acid for HPLC Analysis.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
  • Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(9-10), 581-590. [Link]
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Application Notes and Protocols for the Selective Reduction of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the selective reduction of the nitro group in 2-Ethoxy-4-nitropyridine to synthesize 2-Ethoxy-4-aminopyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This document explores two primary, highly efficient methods: catalytic hydrogenation and catalytic transfer hydrogenation. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and comparative data to aid in method selection and optimization.

Introduction: The Significance of 2-Ethoxy-4-aminopyridine

The reduction of this compound is a pivotal transformation in synthetic organic chemistry, yielding the highly valuable 2-Ethoxy-4-aminopyridine. This product serves as a crucial building block in the development of novel therapeutics, particularly in the realm of neurological disorders, where it can modulate neurotransmitter systems.[1] The ethoxy and amino functionalities on the pyridine ring provide versatile handles for further chemical modifications, making it an ideal scaffold for constructing complex molecular architectures with desired biological activities.[1] The efficiency and selectivity of the nitro group reduction are paramount to ensure high purity and yield of the final amine, which directly impacts the overall efficiency of the drug development pipeline.

Mechanistic Overview of Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a six-electron reduction. The process is generally understood to proceed through a series of intermediates, including nitroso and hydroxylamine species.[2][3]

Nitro_Reduction_Mechanism Start Ar-NO₂ (Nitro) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ End Ar-NH₂ (Amine) Intermediate2->End + 2e⁻, + 2H⁺ Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge vessel with this compound and solvent B Carefully add wet 10% Pd/C catalyst A->B C Seal vessel and purge with N₂ or Ar D Introduce H₂ gas to desired pressure (e.g., 50 psi) C->D E Agitate at room temperature D->E F Monitor reaction by TLC or LC-MS E->F G Vent H₂ and purge with N₂ H Filter reaction mixture through Celite® G->H I Wash filter cake with solvent H->I J Concentrate filtrate under reduced pressure I->J K Purify by recrystallization or chromatography if needed J->K

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol% Pd, 50% wet with water). Safety Note: Dry Pd/C is pyrophoric and should be handled with extreme care.

  • Hydrogenation: Seal the vessel and purge it several times with an inert gas before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 psi) and begin vigorous agitation at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Ethoxy-4-aminopyridine. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method offers a convenient alternative to traditional hydrogenation, as it avoids the need for high-pressure hydrogen gas and specialized equipment. [4][5]Ammonium formate serves as the hydrogen donor in the presence of a palladium catalyst. [6][7] Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (NH₄HCO₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Standard round-bottom flask with reflux condenser

  • Filter aid (e.g., Celite®)

Transfer_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine this compound, solvent, and 10% Pd/C in a flask B Add ammonium formate A->B C Heat the mixture to reflux D Monitor reaction by TLC or LC-MS C->D E Cool the reaction to room temperature F Filter through Celite® to remove catalyst E->F G Concentrate the filtrate F->G H Partition residue between water and an organic solvent (e.g., ethyl acetate) G->H I Separate, dry, and concentrate the organic layer H->I J Purify if necessary I->J

Caption: Experimental workflow for transfer hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), methanol or ethanol (15-25 mL per gram of substrate), and 10% Pd/C (5-10 mol% Pd).

  • Reagent Addition: Add ammonium formate (3-5 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux. The reaction is often exothermic, and the rate of reflux may increase upon initiation.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water or brine to remove excess ammonium formate and other inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired 2-Ethoxy-4-aminopyridine.

Safety and Handling Precautions

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. Always handle it in a wet form and under an inert atmosphere.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment.

  • Exothermic Reactions: The reduction of nitro groups is highly exothermic. For larger-scale reactions, adequate cooling should be readily available.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.

Conclusion

The reduction of this compound to 2-Ethoxy-4-aminopyridine is a robust and scalable transformation that can be achieved with high efficiency using either catalytic hydrogenation with H₂ gas or transfer hydrogenation with ammonium formate. The choice of method will depend on the specific laboratory capabilities and safety infrastructure. Both protocols provided herein are reliable and serve as an excellent starting point for the synthesis of this valuable pharmaceutical intermediate.

References

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  • Vertex AI Search. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds - Organic Chemistry Portal.
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Application Notes & Protocols: Functional Group Transformations of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethoxy-4-nitropyridine stands as a pivotal scaffold in contemporary organic synthesis and medicinal chemistry. Its unique electronic architecture—an electron-deficient pyridine core, powerfully activated by a C4-nitro group and modulated by a C2-ethoxy substituent—renders it a versatile precursor for a diverse array of high-value compounds. This guide provides an in-depth exploration of the principal functional group transformations of this molecule. We move beyond mere procedural listings to dissect the mechanistic rationale behind key synthetic choices. Detailed, field-tested protocols for the reduction of the nitro group, nucleophilic aromatic substitution of the ethoxy moiety, and palladium-catalyzed cross-coupling reactions are presented. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this compound in their research and development endeavors.

Introduction: The Strategic Value of this compound

Substituted pyridines are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of functional groups on the pyridine ring is a cornerstone of molecular design, enabling the fine-tuning of a molecule's physicochemical and biological properties. This compound is a classic example of a "chemically poised" intermediate.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, it serves two primary functions. Firstly, it significantly activates the pyridine ring, particularly the C2 and C6 positions, towards nucleophilic aromatic substitution (SNAr).[1][2] Secondly, it is a synthetic linchpin, readily convertible to a primary amine (-NH₂), a critical pharmacophore and a versatile handle for further derivatization.

  • The Ethoxy Group (-OEt): Located at the activated C2 position, this group can function as a leaving group in SNAr reactions, albeit a less reactive one than a halide. Its presence offers a different kinetic and reactivity profile compared to its halo-analogs, and it can be strategically replaced to introduce diverse functionalities.

  • The Pyridine Nitrogen: The inherent electron-withdrawing nature of the ring nitrogen atom synergizes with the nitro group to lower the LUMO of the π-system, making the ring exceptionally susceptible to nucleophilic attack.[1]

This guide will systematically detail the most impactful transformations of this molecule, providing both the theoretical underpinnings and practical, step-by-step protocols.

Transformation I: Reduction of the 4-Nitro Group to 4-Aminopyridine

The conversion of the nitro group to an amine is arguably the most common and vital transformation of this compound. The resulting product, 2-Ethoxy-4-aminopyridine, is a key building block for numerous bioactive molecules.[3] This transformation unlocks a critical synthetic vector for amides, ureas, sulfonamides, and participation in further coupling reactions.

Scientific Rationale & Method Selection

The reduction can be achieved through several methods, with catalytic hydrogenation being the most prevalent due to its high efficiency, clean reaction profile, and operational simplicity.[4]

  • Catalytic Hydrogenation: This method employs a heterogeneous catalyst (e.g., Palladium on Carbon) and a hydrogen source (H₂ gas) to reduce the nitro group. The reaction is typically clean, with water as the only byproduct, simplifying purification. It is an environmentally benign and highly scalable process.[4]

  • Metal-Acid Reduction: Classic methods using metals like iron, tin, or zinc in acidic media (e.g., Fe/HCl, Fe/AcOH) are also effective.[5] These reactions proceed through a stepwise transfer of electrons and protons. While robust, they often require stoichiometric quantities of metal and can involve more complex aqueous workups to remove metal salts.

Comparative Data on Nitropyridine Reduction

The choice of reduction conditions can be guided by substrate compatibility and available equipment. The following table summarizes typical conditions for related nitropyridine reductions.

Starting MaterialReagent/CatalystSolventTemp. (°C)PressureTime (h)Yield (%)Reference
3-Nitropyridin-4-amine10% Pd/CMethanol/THF101 atm H₂2497[4]
4-Nitropyridine-N-oxideIron / Acetic AcidAcetic AcidRefluxN/A-~100[5]
4-Nitropyridine-N-oxideIron / HClWater/HCl-N/A-80-85[5]
Aromatic Nitro CompoundsPt/C, V CompoundMethanol6010 bar H₂-High[6]
Detailed Protocol: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to 2-Ethoxy-4-aminopyridine using palladium on carbon.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (5-10 mol% Pd)

  • Ethanol (or Methanol), reagent grade

  • Parr Hydrogenation Apparatus (or H-Cube®, etc.)

  • Celite®

Procedure:

  • Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr shaker bottle), add this compound.

  • Solvent Addition: Add ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar). Caution: Pd/C is pyrophoric and should be handled with care, especially when dry.

  • System Assembly: Securely attach the vessel to the hydrogenation apparatus.

  • Inerting: Purge the system by evacuating and refilling with nitrogen (3 cycles) to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas (3 cycles) and then pressurize to the desired pressure (typically 50-60 psi).

  • Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Ethoxy-4-aminopyridine, which can be purified further by recrystallization or column chromatography if necessary.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Charge Parr vessel with This compound and Ethanol B Add 10% Pd/C catalyst (under N₂) A->B C Purge system (3x N₂, 3x H₂) B->C D Pressurize with H₂ (50 psi) C->D E Agitate at RT (2-4 h) D->E F Monitor via TLC/LC-MS E->F G Vent H₂, Purge N₂ F->G H Filter through Celite® to remove Pd/C G->H I Concentrate filtrate in vacuo H->I J Purify (if needed) I->J

Caption: Workflow for Catalytic Hydrogenation.

Transformation II: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the C4-nitro group, facilitates the displacement of the C2-ethoxy group by various nucleophiles. This SNAr reaction is a powerful tool for introducing new C-N, C-O, and C-S bonds at the C2 position.

Mechanistic Principles

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[2]

  • Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization & Elimination: The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group. This resonance stabilization is key to the reaction's feasibility.[1] The aromaticity is then restored by the expulsion of the ethoxide leaving group.

Caption: General SNAr Mechanism on the Pyridine Ring. (Note: Placeholder images are used for chemical structures in the DOT script.)

Application: Synthesis of 2-Amino Derivatives via Buchwald-Hartwig Amination

Direct displacement of the ethoxy group by an amine can be challenging. A more robust and versatile strategy involves a two-step sequence: conversion of the ethoxy group to a superior leaving group (e.g., chloride), followed by a palladium-catalyzed Buchwald-Hartwig amination. The Buchwald-Hartwig reaction is a powerful C-N bond-forming reaction between an aryl halide and an amine, valued for its broad substrate scope and functional group tolerance.[7][8][9]

Detailed Protocol: Two-Step Synthesis of N-Aryl-4-nitro-2-pyridinamine

Step A: Conversion to 2-Chloro-4-nitropyridine

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3-5 eq)

  • N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), combine this compound and POCl₃.

  • Catalyst Addition: Add a catalytic amount of DMF.

  • Heating: Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: This is a highly exothermic and gas-evolving quench.

  • Neutralization & Extraction: Neutralize the aqueous solution with a solid base like sodium carbonate or potassium carbonate until pH 7-8. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Chloro-4-nitropyridine, which is often used in the next step without further purification.

Step B: Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-4-nitropyridine (1.0 eq)

  • Aryl amine (e.g., Aniline) (1.1 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (or other suitable ligand) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or N₂) three times.

  • Reagent Addition: Add the aryl amine, 2-Chloro-4-nitropyridine, and the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Aryl-4-nitro-2-pyridinamine.

Transformation III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To forge new carbon-carbon bonds at the C2 position, the Suzuki-Miyaura coupling is the preeminent method.[10][11][12] This reaction couples an organoboron species (like a boronic acid) with an organic halide or triflate. As with the amination, this typically requires prior conversion of the C2-ethoxy group to a halide. This transformation is fundamental for the synthesis of biaryl and hetero-biaryl structures.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (C-Cl) bond, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product (Ar-R) TM_Complex->Product ArX 2-Chloro-4-nitropyridine (Ar-X) ArX->OA_Complex Boronic R-B(OH)₂ Boronic->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex activates

Caption: The Catalytic Cycle of Suzuki-Miyaura Coupling.

Detailed Protocol: Suzuki Coupling of 2-Chloro-4-nitropyridine

This protocol describes a typical Suzuki coupling with phenylboronic acid.

Materials:

  • 2-Chloro-4-nitropyridine (1.0 eq, from Step 3.3.A)

  • Phenylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Chloro-4-nitropyridine, phenylboronic acid, and Pd(PPh₃)₄.

  • Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent/Base Addition: Add the dioxane and the aqueous sodium carbonate solution.

  • Heating: Heat the biphasic mixture to reflux (85-95 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield 4-Nitro-2-phenylpyridine.

Conclusion

This compound is a synthetically powerful and versatile building block. Its reactivity is dominated by the interplay between the activating nitro group and the pyridine nitrogen. The primary transformations—reduction of the nitro group and substitution at the C2 position—provide reliable and high-yield pathways to a vast chemical space of substituted aminopyridines and bi-aryl pyridines. The protocols detailed herein offer robust starting points for researchers aiming to incorporate this valuable scaffold into their synthetic programs, particularly in the pursuit of novel therapeutic agents and functional materials.

References

  • BenchChem (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Grokipedia. Buchwald–Hartwig amination.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • YouTube. (2019). nucleophilic aromatic substitutions. Professor Dave Explains.
  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds. EP0825979B1.
  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Ethoxy-4-nitropyridine. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.

Foundational Principles: The Chemistry of the Synthesis

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is paramount to mastering the synthesis. The reaction proceeds via a two-step addition-elimination pathway.

Core Mechanism: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 4-position. This activation renders the carbon at the 2-position (C2) highly electrophilic and thus susceptible to attack by a nucleophile.[1][2] The chlorine atom at C2 serves as an effective leaving group.

  • Nucleophilic Attack: The ethoxide ion (⁻OEt), a potent nucleophile, attacks the electron-deficient C2 carbon. This is typically the rate-determining step.[2]

  • Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[1][3]

  • Elimination & Rearomatization: The complex collapses, expelling the chloride leaving group and restoring the aromaticity of the pyridine ring to yield the final product, this compound.

Below is a diagram illustrating this critical pathway.

Caption: SNAr Mechanism for this compound Synthesis.

Standard Experimental Protocol

This protocol provides a baseline for the synthesis. Subsequent sections will address troubleshooting and optimization of these steps.

Materials:

  • 2-Chloro-4-nitropyridine

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (Na) or Sodium Ethoxide (NaOEt)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Nucleophile Preparation (if using Sodium): Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous ethanol at 0-5 °C. Allow all the sodium to react completely to form sodium ethoxide in situ.

  • Reaction: Dissolve 2-Chloro-4-nitropyridine (1.0 equivalent) in anhydrous ethanol. To this solution, add the freshly prepared sodium ethoxide solution dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Workup: a. Quench the reaction by carefully adding water. b. Remove the ethanol under reduced pressure. c. Extract the aqueous residue with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]

  • Purification: Concentrate the organic phase in vacuo to yield the crude product. Purify via recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield or Incomplete Reaction? Check_H2O Check for Water Contamination (Wet Ethanol, Hygroscopic Starting Material) Start->Check_H2O Yes Impurity Impurity Detected? Start->Impurity No Solution_H2O Solution: Use anhydrous solvents. Dry starting material. Check_H2O->Solution_H2O Check_Nuc Verify Nucleophile Activity (Fresh Sodium, Anhydrous Conditions) Solution_Nuc Solution: Increase nucleophile equivalents (1.1-1.5 eq). Ensure complete Na reaction. Check_Nuc->Solution_Nuc Check_Temp Assess Reaction Temperature (Too low? Consider gentle heating) Solution_Temp Solution: Increase time or heat to 40-50 °C. Monitor carefully by TLC. Check_Temp->Solution_Temp Hydrolysis Is impurity ~15 mass units lower than starting material? Likely 2-Hydroxy-4-nitropyridine. Impurity->Hydrolysis Yes Unreacted Is impurity the starting material? Reaction is incomplete. Impurity->Unreacted Yes, another spot Dark_Color Reaction Turned Dark? Impurity->Dark_Color No Hydrolysis->Solution_H2O Cause Unreacted->Check_Nuc Check Next Unreacted->Check_Temp Check Next Decomposition Possible Decomposition. Check for excessive heat or prolonged reaction time. Dark_Color->Decomposition Yes Solution_Decomp Solution: Maintain lower temperature. Do not let run indefinitely after completion. Decomposition->Solution_Decomp

Caption: A logical workflow for troubleshooting common synthesis issues.
Issue 1: Low or No Product Yield

Q: My reaction has stalled, or the final yield is disappointingly low. What are the primary causes?

A: This is the most common issue and typically points to one of three areas: water contamination, insufficient or inactive nucleophile, or suboptimal reaction conditions.

  • Cause 1: Water Contamination. The ethoxide nucleophile is a strong base and will readily react with any water present in the solvent or on the glassware. This consumes your nucleophile and, more detrimentally, generates hydroxide ions (OH⁻). Hydroxide can then compete with ethoxide, attacking the 2-chloro-4-nitropyridine to form the unwanted hydrolysis byproduct, 2-hydroxy-4-nitropyridine.[4][6]

    • Solution: Ensure your ethanol is truly anhydrous. Use freshly opened bottles or dry the solvent over molecular sieves. Flame-dry all glassware under an inert atmosphere before use.

  • Cause 2: Inactive or Insufficient Nucleophile. If generating the ethoxide in situ, the sodium metal may be old and coated with an oxide layer, reducing its reactivity. If using commercial sodium ethoxide, it can degrade upon storage. Stoichiometry is also critical.

    • Solution: Use fresh, clean sodium metal, cutting it under oil to expose a fresh surface. Ensure all sodium has fully dissolved before adding your substrate. If the reaction stalls, consider adding a slight excess of the nucleophile (e.g., increasing from 1.1 to 1.3 equivalents).

  • Cause 3: Suboptimal Temperature or Time. While the reaction often proceeds at room temperature, it can be slow. If the starting material is consumed very slowly, the conditions may be too mild.

    • Solution: After running the reaction at room temperature for several hours with slow conversion, consider gently heating the mixture to 40-50 °C. Continue to monitor by TLC to avoid decomposition.

Issue 2: Significant Impurity Formation

Q: My crude product analysis (TLC, NMR) shows significant impurities. How do I identify and prevent them?

A: The two most likely impurities are unreacted starting material and the hydrolysis byproduct.

  • Impurity 1: Unreacted 2-Chloro-4-nitropyridine.

    • Identification: This will appear as a separate spot on your TLC plate. Its presence in an NMR spectrum can be confirmed by comparing it to a standard.

    • Prevention: This is a direct result of an incomplete reaction. Refer to the solutions in "Issue 1," focusing on extending the reaction time, increasing the temperature gently, or ensuring sufficient active nucleophile is present.

  • Impurity 2: 2-Hydroxy-4-nitropyridine.

    • Identification: This is the product of hydrolysis.[4] It is more polar than both the starting material and the desired product, so it will have a lower Rf value on a normal-phase silica TLC plate.

    • Prevention: This impurity is almost exclusively caused by water. The rigorous exclusion of moisture as described above is the only effective preventative measure.

  • Impurity 3: Dark, Tarry Byproducts.

    • Identification: The reaction mixture turns dark brown or black, and the crude product is an intractable oil.

    • Cause & Prevention: This indicates decomposition. Nitropyridines can be sensitive to prolonged exposure to strong bases and high temperatures.[7] Avoid excessive heating (keep below 60 °C) and do not let the reaction run for an extended period (e.g., days) after the starting material has been consumed.

Process Optimization for Maximizing Yield

Beyond troubleshooting, proactive optimization can consistently improve yields. The following parameters are key levers for control.

ParameterStandard ConditionOptimization Strategy & Rationale
Solvent Purity Anhydrous EthanolStrategy: Use freshly distilled ethanol or a new bottle from a reputable supplier. Rationale: Minimizes the competitive hydrolysis side reaction, which is a primary cause of yield loss.[4][6]
Nucleophile Stoichiometry 1.1 eq. NaOEtStrategy: Titrate the equivalents from 1.1 to 1.5 eq. Rationale: A slight excess ensures complete conversion of the starting material, especially if minor water contamination is unavoidable. However, a large excess can promote decomposition.
Reaction Temperature Room Temperature (20-25 °C)Strategy: Start at RT. If conversion is slow after 2-3 hours, gently warm to 40-50 °C. Rationale: Balances reaction rate against the risk of forming decomposition byproducts at higher temperatures.
Reaction Time Monitor by TLC (typically 2-12 h)Strategy: Monitor every hour after the first two hours. Quench the reaction promptly after full consumption of the starting material. Rationale: Prevents the product from degrading under the basic reaction conditions over extended periods.
Addition Method Add NaOEt solution to substrateStrategy: Maintain this addition order. Add the base solution slowly or dropwise. Rationale: This method prevents the substrate from being exposed to a large localized excess of strong base, minimizing potential side reactions.

Safety Precautions

  • Sodium Metal: Reacts violently with water. Handle under mineral oil and in an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Chloro-4-nitropyridine: Harmful if swallowed, inhaled, or in contact with skin.[8] Causes skin and eye irritation.[8] Handle in a chemical fume hood.

  • Sodium Ethoxide: Corrosive and a strong base. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. BenchChem.
  • Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. Guidechem.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
  • National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.
  • ChemicalBook. (n.d.). 2-Chloro-4-nitropyridine synthesis. ChemicalBook.
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.
  • BenchChem. (2025). Identifying and minimizing by-products in 2-Ethoxy-5-nitropyridin-4-amine synthesis. BenchChem.
  • PubChem. (n.d.). 2-Chloro-4-nitropyridine. National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Ethoxy-4-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally related compounds. We will explore the nuances of common purification techniques, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to troubleshoot and optimize your purification workflows effectively.

Section 1: Choosing Your Purification Strategy

The first critical decision in any purification workflow is selecting the appropriate technique. The choice between recrystallization and column chromatography depends primarily on the impurity profile of your crude material and the desired scale of purification.

Recrystallization is often the method of choice for purifying solids that are mostly pure (>90%) and for larger scale operations, as it can be more time and solvent-efficient.[1] Column chromatography, while more labor-intensive, offers superior resolving power for complex mixtures or for removing impurities with very similar properties to the target compound.[2][3]

The following decision tree provides a logical workflow for selecting the optimal purification method for this compound.

Purification_Workflow start Start: Crude this compound tlc Run Analytical TLC (e.g., 7:3 Hexane:Ethyl Acetate) start->tlc decision_purity Assess Impurity Profile tlc->decision_purity recrystallize_path High Purity (>90%) One or two minor spots decision_purity->recrystallize_path High Purity chromatography_path Low Purity (<90%) Multiple spots, streaking, or close Rf values decision_purity->chromatography_path Low Purity / Complex recrystallize Proceed with Recrystallization recrystallize_path->recrystallize chromatography Proceed with Column Chromatography chromatography_path->chromatography troubleshoot_recrystallize Troubleshoot Recrystallization (See Section 2) recrystallize->troubleshoot_recrystallize troubleshoot_chromatography Troubleshoot Chromatography (See Section 3) chromatography->troubleshoot_chromatography

Caption: Decision workflow for selecting a purification method.

Section 2: Recrystallization - Troubleshooting & FAQs

Recrystallization purifies compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][4]

Q1: What is the best solvent system for recrystallizing this compound?

A: The selection of a solvent is an empirical process, but we can make educated predictions based on molecular structure. This compound has both polar (nitro group, pyridine nitrogen) and non-polar (ethoxy group, aromatic ring) features. This suggests that solvents of intermediate polarity, or solvent mixtures, will be most effective. Pyridine derivatives often crystallize less readily than their non-heteroaromatic counterparts, requiring careful solvent selection.[5]

Solvent SystemPolarity IndexRationale & Expected Outcome
Ethanol (EtOH) 5.2A good starting point. The ethoxy group suggests favorable interaction. The compound is likely soluble when hot and less soluble when cold. Often provides good quality crystals.[5]
Acetone 5.1Another good polar aprotic option. Can be used alone or as the more polar component in a binary mixture with a non-polar solvent like hexane.[5] Recrystallization from acetone is a common method for related nitropyridine N-oxides.[6]
Hexane / Ethyl Acetate 0.1 / 4.4A versatile binary system. Dissolve the crude solid in a minimal amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes faintly cloudy (the saturation point). Slow cooling should yield crystals.[5]
Water 10.2Generally unsuitable. While the nitro group adds polarity, the overall molecule is likely too hydrophobic to dissolve sufficiently in hot water.[5][7]

Q2: My compound is "oiling out" instead of forming crystals. What's wrong and how do I fix it?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or the compound is significantly impure.

  • Causality: The high concentration of impurities can depress the melting point of your compound, making it more prone to melting in the hot solvent.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add more solvent (5-10% more) to reduce the saturation level.

    • Lower the cooling temperature. Instead of rapid cooling in an ice bath, allow the solution to cool slowly to room temperature first. This gives the molecules more time to orient into a crystal lattice.[8]

    • Change solvents. Choose a solvent with a lower boiling point.

Q3: Crystal formation is very slow or doesn't happen at all. What should I do?

A: This indicates that the solution is not sufficiently supersaturated upon cooling, or that nucleation is kinetically hindered.

  • Troubleshooting Steps:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites.[4]

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This provides a template for crystal growth.[4]

    • Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

    • Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath or even a freezer to further decrease solubility and promote crystallization.[4]

Q4: My recovery after recrystallization is very low. How can I improve the yield?

A: Low recovery is typically caused by using too much solvent or by collecting the crystals when the solution is not cold enough.

  • Causality: The goal is to dissolve the compound in the minimum amount of hot solvent required. Any excess solvent will retain some of your product in solution even after cooling, thereby reducing the isolated yield.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: In your next attempt, add the hot solvent in small portions, ensuring the solid fully dissolves before adding more.[8]

    • Recover a Second Crop: After filtering your first crop of crystals, take the mother liquor (the filtrate) and reduce its volume by boiling off some solvent. Cooling this more concentrated solution may yield a second, albeit likely less pure, crop of crystals.

    • Ensure Complete Cooling: Make sure the flask is thoroughly chilled in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.

Section 3: Column Chromatography - Troubleshooting & FAQs

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[3] For this compound, a normal-phase setup with polar silica gel is standard. More polar compounds will adhere more strongly to the silica and elute later.[3]

Q1: How do I select the right mobile phase (eluent) for my column?

A: The ideal eluent is determined by running analytical Thin Layer Chromatography (TLC) plates first. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4 .

  • Causality: An Rf value in this range ensures the compound will travel down the column at a reasonable rate, providing good separation from impurities with different polarities.

  • Procedure:

    • Prepare several TLC developing chambers with different ratios of a non-polar solvent (e.g., Hexane) to a more polar solvent (e.g., Ethyl Acetate or Acetone).[9]

    • Start with a low-polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent (e.g., 8:2, 7:3).

    • The solvent system that gives the target Rf for your product is the one you should use for the column.[2]

Q2: My separation is poor; the spots are too close on the TLC. How can I improve it?

A: Poor resolution means the relative affinities of your compounds for the stationary phase are too similar in that specific eluent.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: If the spots are high up the TLC plate (high Rf), reduce the concentration of the polar solvent. This will increase interaction with the silica gel and improve separation.

    • Try a Different Solvent System: Sometimes changing the nature of the polar solvent (e.g., switching from ethyl acetate to acetone or dichloromethane) can alter the specific interactions and improve separation, even if the overall polarity is similar.

    • Use a Longer Column: Increasing the length of the silica gel bed provides more surface area for the separation to occur.

Q3: My compound is streaking on the column or TLC plate. What is the cause?

A: Streaking is often a sign of overloading, poor solubility, or the presence of highly polar or acidic/basic functional groups.

  • Causality & Solutions:

    • Overloading: You have applied too much sample for the amount of stationary phase. For a column, a general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. For TLC, ensure you are spotting a very dilute solution.

    • Insolubility: The compound is not fully dissolving in the mobile phase as it moves. Try a different eluent system where the compound is more soluble.

    • Acidity: The pyridine nitrogen can interact very strongly with the slightly acidic silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can neutralize the active sites on the silica and produce sharper bands.

Section 4: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol assumes the crude material is of relatively high purity (>90%).

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a stir bar. In a separate beaker, heat ~20 mL of 95% ethanol on a hot plate. Add the hot ethanol to the flask in small portions (~2-3 mL at a time) while stirring and warming until the solid just dissolves.

  • Saturation: If the solid dissolves too easily, it indicates high solubility. To this hot solution, add warm water dropwise until a persistent cloudiness appears. Then, add a few drops of hot ethanol to redissolve the precipitate, creating a saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and spectroscopy to confirm purity. A sharp melting range is indicative of high purity.[10]

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating more complex mixtures.

  • TLC Analysis: As described in Section 3, determine an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) that provides an Rf of ~0.3-0.4 for the product.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer (~1 cm) of sand.[11]

    • In a beaker, make a slurry of silica gel in the non-polar component of your eluent (hexane).[9]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Add a final layer of sand on top to protect the silica bed.[12]

    • Drain the solvent until its level is just at the top of the sand. Never let the column run dry. [2]

  • Sample Loading (Dry Loading):

    • Dissolve ~500 mg of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add ~1-2 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[9]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

    • Collect the eluent in a series of numbered test tubes or flasks (fractions).[11]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Identifying Common Impurities

Q1: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A: Impurities in the final product can originate from starting materials, side reactions, or subsequent degradation.[13] Understanding the synthetic route is key to predicting them. A common synthesis involves the nitration of a pyridine N-oxide followed by substitution or reduction steps.[14]

  • Unreacted Starting Materials: Depending on the synthesis, this could include 2-ethoxypyridine, 2-chloropyridine, or 4-nitropyridine-N-oxide.[15]

  • Isomeric Byproducts: Nitration of substituted pyridines can sometimes lead to a mixture of isomers. You might encounter other regioisomers of nitration (e.g., 2-Ethoxy-3-nitropyridine or 2-Ethoxy-5-nitropyridine).[16]

  • Hydrolysis Products: The ethoxy group could potentially be hydrolyzed back to a hydroxyl group under harsh acidic or basic workup conditions, leading to 2-Hydroxy-4-nitropyridine.

  • Over-nitrated Products: Under harsh nitrating conditions, dinitrated species could form, although this is less common for deactivated pyridine rings.[16]

These impurities will have different polarities and can usually be separated using the techniques described above. Their presence can be confirmed by analytical methods such as LC-MS or NMR spectroscopy.

References

Sources

Technical Support Center: Synthesis of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Ethoxy-4-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to help you minimize impurities and maximize yield.

The primary and most efficient route to this compound is through the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-nitropyridine with sodium ethoxide. While seemingly straightforward, this reaction is sensitive to specific conditions that can lead to a range of predictable, yet troublesome, by-products. This guide will illuminate the causes of these impurities and provide robust protocols for their prevention and removal.

Section 1: The Core Synthesis Pathway & Protocol

Understanding the main reaction is the first step in troubleshooting its side reactions. The process involves the displacement of a chloride leaving group from an electron-deficient pyridine ring by a strong nucleophile, the ethoxide ion.

Visualized Synthesis Workflow

G cluster_0 Starting Material Preparation cluster_1 Core S_N_Ar Reaction cluster_2 Purification 2-Chloropyridine-N-Oxide 2-Chloropyridine-N-Oxide 2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine 2-Chloropyridine-N-Oxide->2-Chloro-4-nitropyridine Nitration (HNO3/H2SO4) Product This compound 2-Chloro-4-nitropyridine->Product Anhydrous Ethanol Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Product Crude Product Crude Product Product->Crude Product Workup Pure Product Pure this compound Crude Product->Pure Product Column Chromatography / Recrystallization

Caption: Overall workflow for this compound synthesis.

Standard Synthesis Protocol: this compound

This protocol outlines the standard procedure for the nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-4-nitropyridine (1.0 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve 2-chloro-4-nitropyridine in anhydrous ethanol.

  • Nucleophile Addition: While stirring the solution at room temperature, add sodium ethoxide portion-wise. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or recrystallization to obtain pure this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My final product is contaminated with a significant impurity that has a mass of 140 g/mol . What is it and how did it form?

A: This impurity is almost certainly 2-Hydroxy-4-nitropyridine . It is the most common by-product in this synthesis and arises from the reaction of the starting material, 2-chloro-4-nitropyridine, with hydroxide ions instead of ethoxide ions.

  • Causality: Hydroxide ions are generated in situ if there is any water present in the reaction. Water can react with the strong base, sodium ethoxide, to form sodium hydroxide. Since hydroxide is a potent nucleophile, it competes with ethoxide in the SNAr reaction.[1]

  • Prevention: The key is to maintain strictly anhydrous (dry) conditions .

    • Solvent: Use high-purity, anhydrous ethanol. If necessary, dry the ethanol over molecular sieves before use.

    • Reagent: Use freshly opened or properly stored sodium ethoxide. Sodium ethoxide is hygroscopic and can absorb atmospheric moisture over time, degrading into sodium hydroxide and ethanol.

    • Glassware: Ensure all glassware is thoroughly flame-dried or oven-dried before use to remove adsorbed water.

Q2: After my reaction, I still see a significant amount of my 2-chloro-4-nitropyridine starting material. Why didn't the reaction go to completion?

A: Incomplete conversion is typically due to issues with the nucleophile's reactivity or insufficient reaction time/temperature.

  • Causality & Solutions:

    • Degraded Sodium Ethoxide: As mentioned, sodium ethoxide can degrade upon exposure to air and moisture. If your reagent is old or has been improperly stored, its effective concentration will be lower than expected, leading to an incomplete reaction. Using a fresh batch or a slight excess (e.g., 1.2-1.5 equivalents) can resolve this.

    • Insufficient Heating: While the reaction proceeds at room temperature, heating to reflux significantly increases the rate. Ensure your reaction has been heated adequately for a sufficient duration (typically monitored by TLC).[2]

    • Poor Solubility: Ensure the starting material is fully dissolved in the ethanol before and during the reaction.

Q3: My product's NMR spectrum is clean, but I've detected an isomeric impurity via LC-MS with the same mass as my product. Where did this come from?

A: This is likely an isomeric ethoxy-nitropyridine, such as 2-Ethoxy-5-nitropyridine or 2-Ethoxy-3-nitropyridine . These impurities do not form during the SNAr reaction itself but are carried over from the synthesis of the starting material.

  • Causality: The nitration of 2-chloropyridine-N-oxide to produce 2-chloro-4-nitropyridine is the critical step.[3] While nitration strongly favors the 4-position, small amounts of other isomers (e.g., 3-nitro or 5-nitro) can form. These isomeric chloro-nitropyridines will react with sodium ethoxide alongside your main starting material to produce the corresponding isomeric ethoxy-products.[4]

  • Prevention and Mitigation:

    • Source High-Purity Starting Material: The most effective solution is to start with high-purity 2-chloro-4-nitropyridine. Verify the purity of your starting material by GC-MS or HPLC before starting the reaction.

    • Purification of Starting Material: If your starting material is impure, consider purifying it by recrystallization or column chromatography before use.

    • Final Product Purification: These isomeric by-products are often difficult to remove by recrystallization due to similar physical properties. Meticulous column chromatography is typically required for their separation.

Summary of Common By-products
By-product NameChemical StructureMolecular Weight ( g/mol )Origin
2-Hydroxy-4-nitropyridine C₅H₄N₂O₃140.09Reaction with water/hydroxide
2-Chloro-4-nitropyridine C₅H₃ClN₂O₂158.54Incomplete reaction
2-Ethoxy-5-nitropyridine C₇H₈N₂O₃168.15Isomeric impurity in starting material

Section 3: Mechanistic Insights & Advanced Protocols

Competing Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The formation of the desired product and the primary hydroxy-by-product occurs through a competitive SNAr mechanism. Both reactions proceed via a negatively charged intermediate known as a Meisenheimer complex.[5][6]

G SM 2-Chloro-4-nitropyridine Meisenheimer_OEt Meisenheimer Complex (Ethoxide Adduct) SM->Meisenheimer_OEt + EtO⁻ Meisenheimer_OH Meisenheimer Complex (Hydroxide Adduct) SM->Meisenheimer_OH + OH⁻ (from H₂O + EtO⁻) Product This compound (Desired Product) Meisenheimer_OEt->Product - Cl⁻ Byproduct 2-Hydroxy-4-nitropyridine (By-product) Meisenheimer_OH->Byproduct - Cl⁻

Caption: Competing SNAr pathways in the synthesis.

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Purpose: To track the consumption of the starting material and the formation of the product.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System (Eluent): A mixture of 30% ethyl acetate in hexanes is a good starting point. Adjust the ratio to achieve an Rf of ~0.4 for the product.

  • Spotting: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate. Also spot the starting material as a reference.

  • Development: Place the plate in a developing chamber containing the eluent.

  • Visualization: After the solvent front nears the top, remove the plate and visualize under a UV lamp (254 nm). The starting material and product should appear as dark spots. The disappearance of the starting material spot indicates reaction completion.

Protocol: Purification by Flash Column Chromatography

Purpose: To separate the desired product from unreacted starting material and by-products.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., 10-20% ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. The less polar compounds will elute first. 2-chloro-4-nitropyridine is less polar than this compound. The more polar 2-hydroxy-4-nitropyridine will elute much later or may require a more polar solvent system to be flushed from the column.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4-nitropyridine.
  • Gómez-Bombarelli, R., et al. (2012).
  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Li, X., et al. (1987). Crystal Structure of 2-methyl-4-nitropyridine N-oxide. Jiegou Huaxue (Chinese Journal of Structural Chemistry), 6, 20–24.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • PrepChem. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide.
  • Benchchem. (n.d.). Identifying and minimizing by-products in 2-Ethoxy-5-nitropyridin-4-amine synthesis.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Benchchem. (n.d.). Comparing the reactivity of 2-Ethoxy-5-nitropyridin-4-amine with other nitropyridine isomers.

Sources

How to avoid polysubstitution in nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing nitro groups onto the pyridine scaffold. The inherent electronic properties of the pyridine ring present unique challenges, particularly the issue of polysubstitution under typical electrophilic nitration conditions. This document provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to achieve high regioselectivity and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis of nitropyridines.

Q1: Why is the direct nitration of pyridine so difficult and often results in a mixture of products?

The direct nitration of pyridine is challenging due to the inherent electron-deficient nature of the aromatic ring.[1][2] The nitrogen atom is highly electronegative and withdraws electron density from the ring carbons through both inductive and resonance effects, deactivating it towards electrophilic aromatic substitution (EAS).[3]

The problem is compounded by the harsh, strongly acidic conditions (e.g., fuming nitric acid and sulfuric acid) required for nitration.[2] Under these conditions, the basic nitrogen atom is readily protonated, forming a pyridinium cation.[3][4] This positive charge dramatically increases the deactivation of the ring, making it even less reactive towards the electrophile (NO₂⁺).[3][5] To overcome this deactivation, extreme temperatures and long reaction times are often employed, which can lead to poor yields, decomposition, and a lack of control, often resulting in polysubstitution, especially if any activating groups are present on the ring.[2][5] The primary product of direct nitration, if successful, is typically 3-nitropyridine due to the meta-directing effect of the pyridinium nitrogen.[3][6]

Q2: I am observing significant amounts of dinitrated and other polysubstituted products. How can I favor mono-nitration?

Over-nitration is a frequent challenge, particularly with substituted pyridines that are more activated than the parent ring.[2] Achieving mono-selectivity requires precise control over the reaction parameters.

Troubleshooting Strategies for Polysubstitution:

  • Control Reaction Temperature: Lowering the reaction temperature is the most effective initial step. This reduces the overall reaction rate, providing a larger kinetic window to favor the first nitration over subsequent ones. Maintain a consistent, controlled temperature throughout the experiment.[2]

  • Adjust Stoichiometry of Nitrating Agent: Use the minimum necessary excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations. Start with near-stoichiometric amounts (e.g., 1.05-1.2 equivalents) and optimize from there.[2]

  • Slow, Controlled Addition: Add the nitrating agent dropwise or via syringe pump over an extended period. This maintains a low instantaneous concentration of the active nitrating species, favoring the more reactive starting material over the less reactive mono-nitrated product.[2]

  • Diligent Reaction Monitoring: Track the reaction's progress closely using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). The goal is to quench the reaction as soon as the consumption of starting material is complete or when the formation of the desired mono-nitro product is maximized, before significant dinitration occurs.[2]

Q3: Are there more reliable alternatives to direct nitration for synthesizing specific nitropyridine isomers while avoiding polysubstitution?

Yes, indirect methods are often superior for achieving clean, regioselective nitration. The most common and effective strategy is the use of a pyridine N-oxide intermediate.[7][8]

The N-oxide oxygen atom donates electron density into the ring through resonance, which has two major benefits:

  • Activation: It activates the pyridine ring towards electrophilic substitution, allowing for much milder reaction conditions compared to the parent pyridine.[7]

  • Regiocontrol: It strongly directs the incoming electrophile to the C4-position.[7][9]

After successful nitration of the N-oxide, the oxygen can be cleanly removed (deoxygenation) to yield the desired 4-nitropyridine derivative. This two-step sequence is one of the most reliable methods for producing 4-nitropyridines. Other advanced strategies involve dearomatization-rearomatization pathways or the use of alternative nitrating agents like dinitrogen pentoxide (N₂O₅) for specific applications.[10][11][12]

Q4: How do existing substituents on the pyridine ring affect nitration and the risk of polysubstitution?

Substituents play a critical role in both the reactivity of the ring and the regiochemical outcome of the nitration.[13][14]

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NH₂) activate the ring by increasing its electron density.[15] While this makes nitration possible under milder conditions, it also significantly increases the risk of polysubstitution .[2] These groups generally direct incoming electrophiles to the ortho and para positions relative to themselves, and their final directing effect is an interplay with the inherent preference of the pyridine nitrogen.[16]

  • Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -Br), cyano (-CN), and the nitro group itself (-NO₂) further deactivate the ring, making subsequent nitrations progressively more difficult.[13][15] This is advantageous for preventing polysubstitution. If a second nitration were to occur on a mono-nitrated pyridine, it would require even harsher conditions.

The interplay between substituents must be carefully considered when planning a synthesis to predict the most likely site of substitution and to select conditions that will minimize side products.

Process Visualization & Logic

To effectively troubleshoot polysubstitution, it's crucial to understand the mechanistic pathways and the strategic choices available.

G cluster_problem The Challenge: Direct Nitration cluster_solution The Solution: N-Oxide Strategy Pyridine Pyridine Conditions Harsh Conditions (HNO₃ / H₂SO₄, >300°C) Pyridine->Conditions Pyridinium Pyridinium Ion (Strongly Deactivated) Conditions->Pyridinium Products Undesired Mixture (Low Yield 3-NP, Polysubstitution) Pyridinium->Products Pyridine2 Pyridine Oxidation Oxidation (e.g., peracetic acid) Pyridine2->Oxidation N_Oxide Pyridine N-Oxide (Activated Ring) Oxidation->N_Oxide Nitration Milder Nitration (HNO₃ / H₂SO₄, <100°C) N_Oxide->Nitration Nitro_N_Oxide 4-Nitro Pyridine N-Oxide Nitration->Nitro_N_Oxide Deoxygenation Deoxygenation (e.g., PCl₃) Nitro_N_Oxide->Deoxygenation Final_Product 4-Nitropyridine (High Yield & Selectivity) Deoxygenation->Final_Product

Caption: Comparison of direct nitration vs. the N-oxide strategy.

Troubleshooting_Flowchart start Polysubstitution Observed? q_temp Is reaction temp > 25°C? start->q_temp Yes end_node Mono-nitration successful. Proceed with work-up. start->end_node No a_temp Action: Lower temperature to 0°C or below. q_temp->a_temp Yes q_stoich Is [HNO₃] > 1.5 eq? q_temp->q_stoich No a_temp->q_stoich a_stoich Action: Reduce HNO₃ to 1.05-1.2 eq. q_stoich->a_stoich Yes q_addition Was addition rapid? q_stoich->q_addition No a_stoich->q_addition a_addition Action: Use slow addition via syringe pump. q_addition->a_addition Yes consider_alt Consider Alternative Strategy: Pyridine N-Oxide Route q_addition->consider_alt No a_addition->consider_alt

Caption: Troubleshooting logic for polysubstitution.

Data Summary Tables

Table 1: Influence of Reaction Conditions on Mono- vs. Di-nitration (Illustrative)

SubstrateNitrating AgentTemp (°C)Equiv. HNO₃Mono:Di-nitro Ratio (Approx.)Reference
2,6-LutidineHNO₃ / H₂SO₄1003.02 : 1[2]
2,6-LutidineHNO₃ / H₂SO₄301.2> 10 : 1[2]
2-AminopyridineHNO₃ / H₂SO₄502.51 : 1[7]
2-AminopyridineHNO₃ / H₂SO₄01.1> 20 : 1[7]

Table 2: Comparison of Direct vs. N-Oxide Nitration Strategies

MethodSubstrateConditionsPrimary Product(s)Typical YieldSelectivity Issues
Direct NitrationPyridineFuming HNO₃ / H₂SO₄, 300°C3-NitropyridineVery Low (<10%)Low reactivity, decomposition, polysubstitution risk.[2][5]
N-Oxide StrategyPyridine1. Peracid2. HNO₃ / H₂SO₄, 90°C3. PCl₃4-NitropyridineHigh (>70%)Excellent C4-selectivity, minimal polysubstitution.[7][9]
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine via the Pyridine N-Oxide Intermediate

This two-step protocol is the recommended method for preparing 4-nitropyridine with high yield and selectivity, effectively avoiding polysubstitution.

Part A: Oxidation of Pyridine to Pyridine N-Oxide

Safety Note: Reactions involving peracids are potentially explosive. Use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and use a safety shield. Avoid the buildup of unreacted peroxy compounds.[8]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine (1.0 eq).

  • Reagent Addition: While stirring, slowly add 40% peracetic acid (1.1 eq) at a rate that maintains the internal reaction temperature below 85°C. This addition is exothermic.[8]

  • Reaction: After the addition is complete, continue stirring the mixture. The reaction is typically complete when the exotherm subsides. Monitor by TLC until the starting pyridine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully evaporate the acetic acid under reduced pressure.

  • Purification: The residue can be purified by vacuum distillation to yield pyridine N-oxide as a colorless solid.[8]

Part B: Nitration of Pyridine N-Oxide and Deoxygenation

  • Setup: To a clean, dry flask, add concentrated sulfuric acid. Cool the acid in an ice bath to 0-5°C.

  • Addition of Substrate: Slowly add pyridine N-oxide (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise significantly.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 10°C. After addition, allow the reaction to warm to room temperature and then heat to 90°C for 2-3 hours.[7]

  • Monitoring: Follow the formation of 4-nitropyridine N-oxide by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium carbonate until a pH of 7-8 is reached. The product, 4-nitropyridine N-oxide, will precipitate as a yellow solid.[2]

  • Isolation: Collect the solid by filtration and dry it thoroughly.

  • Deoxygenation: Dissolve the crude 4-nitropyridine N-oxide in a suitable solvent like chloroform. Add phosphorus trichloride (PCl₃, ~1.5 eq) dropwise at 0°C. Allow the reaction to stir at room temperature until complete.

  • Final Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 4-nitropyridine. The product can be further purified by recrystallization or column chromatography.

References
  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551. [Link]
  • Luis, R., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(3), 1568-1577. [Link]
  • Pearson Education. (2024). EAS Reactions of Pyridine. [Link]
  • Katiyar, D. Lecture Notes: Pyridine.
  • Ghorai, M., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 23(21), 8358–8362. [Link]
  • Organic Chemistry Portal. (2022).
  • Bakke, J. M., & Ranes, E. (1998). Nitropyridines, Their Synthesis and Reactions.
  • McNally, A., et al. (2022).
  • Baran, P. S., et al. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
  • Pearson Education. (2024).
  • Bakke, J. M. (1998). Nitropyridines: Synthesis and reactions.
  • University of Calgary.
  • Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II. [Link]
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Link]
  • Organic Chemistry Explained. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
  • LibreTexts Chemistry. (2021). 22.
  • Reddit. (2025). Electrophilic Aromatic Substitution (PLZ HELP). r/OrganicChemistry. [Link]
  • Makosza, M., et al. (2012). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • Jasperse, C. Chem 360 Ch. 17 Notes. Aromatic Reactions. Concordia University. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Ethoxylation of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ethoxylation of nitropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing this crucial synthetic transformation. Drawing upon established principles and field-proven insights, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of this reaction, ensuring both efficiency and success in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the ethoxylation of nitropyridines, providing a foundational understanding of the reaction.

Q1: What is the fundamental reaction mechanism for the ethoxylation of nitropyridines?

The ethoxylation of nitropyridines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The ethoxide ion (⁻OEt), a potent nucleophile, attacks the electron-deficient carbon atom of the pyridine ring that is bonded to the leaving group (typically a halide). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group, yielding the desired ethoxylated nitropyridine product.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), further activates the ring towards this reaction.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Nitropyridine Halonitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nitropyridine->Meisenheimer Nucleophilic Attack Ethoxide Ethoxide (⁻OEt) Ethoxide->Meisenheimer Product Ethoxylated Nitropyridine Meisenheimer->Product Leaving Group Departure LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup

Caption: General mechanism of the SNAr reaction on a nitropyridine ring.

Q2: How critical are the positions of the leaving group and the nitro group on the pyridine ring?

The regiochemistry is paramount for a successful SNAr reaction on a pyridine ring. The reaction is most favorable when the leaving group is located at the C-2 or C-4 position relative to the ring nitrogen. This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Reactions at the C-3 position are generally much less successful under standard SNAr conditions.

The nitro group, being a powerful electron-withdrawing group, provides the greatest activation when it is positioned ortho or para to the leaving group, as this allows for optimal delocalization of the negative charge in the Meisenheimer intermediate.

Q3: What are the standard reagents and starting materials for this reaction?

The most common substrates are halonitropyridines, with 2-chloro-5-nitropyridine being a frequently used example. The nucleophile is typically generated from anhydrous ethanol and a strong base.

Reagent/Starting MaterialRoleKey Considerations
Halonitropyridine ElectrophileThe reactivity of the halide leaving group generally follows the order: F > Cl > Br > I.
Anhydrous Ethanol Source of EthoxideMust be anhydrous to prevent side reactions, such as hydrolysis of the starting material.
Sodium Metal (Na) or Sodium Hydride (NaH) BaseUsed to deprotonate ethanol to form the sodium ethoxide nucleophile in situ. Sodium ethoxide can also be purchased and used directly.
Anhydrous Solvent Reaction MediumTypically, polar aprotic solvents like DMF or DMSO are used, although the reaction can also be run in excess ethanol.
Q4: What are the typical reaction conditions for the ethoxylation of nitropyridines?

Industrial ethoxylation reactions are often conducted at elevated temperatures and pressures. For laboratory-scale synthesis, the following conditions are typical:

  • Temperature: The reaction is often heated to reflux in ethanol, which is approximately 78°C. In higher boiling point solvents like DMF or DMSO, temperatures may range from 60-100°C.

  • Pressure: For reactions in standard laboratory glassware, the reaction is typically run at atmospheric pressure.

  • Atmosphere: It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly basic sodium ethoxide with atmospheric moisture and carbon dioxide.

Q5: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2][3][4] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the more polar starting material (halonitropyridine) from the less polar product (ethoxylated nitropyridine). The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate when visualized under UV light.

Part 2: Detailed Experimental Protocol: Synthesis of 2-Ethoxy-5-nitropyridine

This section provides a detailed, step-by-step methodology for the ethoxylation of 2-chloro-5-nitropyridine.

Experimental_Workflow A Preparation of Sodium Ethoxide Solution B Addition of 2-Chloro-5-nitropyridine A->B Under Inert Atmosphere C Reaction at Reflux B->C Heating D Reaction Monitoring by TLC C->D Periodic Sampling E Work-up and Extraction D->E Upon Completion F Purification E->F Crude Product

Caption: A typical experimental workflow for the ethoxylation of a nitropyridine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Chloro-5-nitropyridine158.551.58 g101.0
Sodium Metal22.990.28 g121.2
Anhydrous Ethanol46.0750 mL--
Ethyl Acetate-As needed--
Deionized Water-As needed--
Brine-As needed--
Anhydrous MgSO₄ or Na₂SO₄-As needed--

Procedure:

  • Preparation of Sodium Ethoxide: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 50 mL of anhydrous ethanol. Carefully add small pieces of sodium metal (0.28 g, 12 mmol) to the ethanol. The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Initiation: Add 2-chloro-5-nitropyridine (1.58 g, 10 mmol) to the sodium ethoxide solution.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78°C) and stir. Monitor the progress of the reaction by TLC every 30-60 minutes.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-ethoxy-5-nitropyridine as a solid.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the ethoxylation of nitropyridines.

Problem 1: Low or No Conversion of Starting Material

Q: My TLC analysis shows that the starting material is not being consumed, even after several hours at reflux. What could be the issue?

A: This is a common problem that can stem from several factors related to the reagents or reaction conditions.

  • Inactive Nucleophile: The most likely culprit is the deactivation of the sodium ethoxide. This can happen if:

    • Non-anhydrous ethanol was used: Water will react with the sodium metal or sodium hydride, preventing the formation of sodium ethoxide.

    • Exposure to air: Sodium ethoxide is hygroscopic and will react with moisture in the air. Ensure your reaction is always under a positive pressure of an inert gas.

  • Insufficient Temperature: While refluxing ethanol is usually sufficient, some less reactive substrates may require higher temperatures. If you are using a different alcohol or a different halopyridine, you may need to adjust the temperature accordingly.

  • Poor Solubility: If the starting nitropyridine is not fully dissolved in the reaction medium, the reaction rate will be significantly slower. In such cases, a co-solvent like anhydrous DMF or THF may be necessary.

  • Leaving Group Reactivity: If you are using a bromo- or iodo-nitropyridine, the reaction may be slower compared to the chloro- or fluoro-analogue. Longer reaction times may be required.

Troubleshooting_Low_Yield Start Low or No Conversion Check_Ethoxide Was the sodium ethoxide freshly prepared or properly stored? Start->Check_Ethoxide Check_Anhydrous Were all reagents and solvents anhydrous? Check_Ethoxide->Check_Anhydrous Yes Solution_Ethoxide Prepare fresh sodium ethoxide under inert atmosphere. Check_Ethoxide->Solution_Ethoxide No Check_Temp Is the reaction temperature adequate for the substrate? Check_Anhydrous->Check_Temp Yes Solution_Anhydrous Use flame-dried glassware and anhydrous reagents. Check_Anhydrous->Solution_Anhydrous No Check_Solubility Is the starting material fully dissolved? Check_Temp->Check_Solubility Yes Solution_Temp Increase temperature or switch to a higher-boiling solvent. Check_Temp->Solution_Temp No Solution_Solubility Add a co-solvent like anhydrous DMF or THF. Check_Solubility->Solution_Solubility No

Caption: Decision tree for troubleshooting low reaction conversion.

Problem 2: Presence of Unexpected Side Products

Q: My reaction seems to have worked, but I have a significant side product. How can I identify and prevent it?

A: The formation of side products is often due to competing reaction pathways.

  • Hydrolysis of the Starting Material: If there is water in the reaction, the ethoxide can act as a base to generate hydroxide ions, which can then displace the halide to form the corresponding 2-hydroxy-5-nitropyridine. This side product is typically more polar than the starting material and will have a lower Rf value on TLC.

    • Prevention: Ensure all reagents, solvents, and glassware are scrupulously dry.

  • Displacement of the Nitro Group: In some cases, particularly with bromo- or iodo-pyridines, the nitro group can be displaced by the ethoxide.[5] This is more likely to occur under harsh reaction conditions (very high temperatures or prolonged reaction times).

    • Prevention: Use the mildest possible conditions that still allow for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Formation of 1,4-Dioxane: This is a potential byproduct of the ethoxylation process in general and is a suspected carcinogen.[6] Its formation is more prevalent at high temperatures.

    • Prevention: While difficult to eliminate completely, using lower reaction temperatures can minimize its formation.

Spectroscopic Clues for Product and Side Product Identification:

CompoundKey ¹H NMR Signals (in CDCl₃)Key ¹³C NMR Signals (in CDCl₃)
2-Ethoxy-5-nitropyridine (Product) ~8.9 (d, H-6), ~8.3 (dd, H-4), ~6.8 (d, H-3), ~4.5 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃)~163 (C-2), ~145 (C-5), ~140 (C-6), ~135 (C-4), ~110 (C-3), ~63 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
2-Hydroxy-5-nitropyridine (Hydrolysis Product) Signals for the ethoxy group will be absent. A broad singlet for the -OH proton will be present.The signals for the ethoxy group will be absent.

Note: Predicted NMR data is based on analogous compounds such as 2-methoxy-5-nitropyridine.[7][8]

Part 4: Safety Considerations

  • Sodium Metal and Sodium Hydride: These reagents are highly reactive and flammable. They react violently with water to produce flammable hydrogen gas. Always handle them in a fume hood under an inert atmosphere and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[1][2][3][7][9]

  • Nitropyridines: These compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Ethoxylation Reaction: The ethoxylation process is generally exothermic.[10] While this is less of a concern on a small laboratory scale, it is important to be aware of the potential for a thermal runaway, especially when scaling up the reaction.

  • 1,4-Dioxane: As mentioned, this is a potential carcinogenic byproduct.[6] It is advisable to work in a well-ventilated area and take precautions to minimize exposure.

References

  • Krasnikov, P. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5723.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
  • SpectraBase. (n.d.). 2-Methoxy-5-nitro-pyridine - Optional[1H NMR] - Spectrum.
  • den Hertog, H. J., & Jouwersma, C. (1953). Synthesis of 2‐amino‐5‐ethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
  • Butenko, E. O., & Kapustin, A. E. (2020). Mercarbide catalyst for alcohol ethoxylation. Journal of Siberian Federal University. Chemistry, 13(3), 330-339.
  • Doleschall, G., & Seres, P. (1988). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Journal of the Chemical Society, Perkin Transactions 1, (7), 1875-1879.
  • Bakke, J. M., et al. (1998). Nitropyridines, Their Synthesis and Reactions. Acta Chemica Scandinavica, 52, 61-75.
  • Campaign for Safe Cosmetics. (n.d.). Ethoxylated Ingredients.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Bravo, C., et al. (2001). Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution. The Journal of organic chemistry, 66(18), 6048-6054.
  • Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions.
  • The Royal Society of Chemistry. (n.d.). Enzymatic hydrolysis of nitrites and dinitriles.
  • Wikipedia. (n.d.). Ethoxylation.

Sources

Technical Support Center: Stability of 2-Ethoxy-4-nitropyridine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for experiments involving 2-Ethoxy-4-nitropyridine, with a specific focus on its stability in acidic environments. Our goal is to equip you with the scientific rationale and practical steps to anticipate and resolve challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an acidic solution?

A1: this compound is susceptible to degradation under acidic conditions. The primary degradation pathway is the acid-catalyzed hydrolysis of the ethoxy group, leading to the formation of 2-hydroxy-4-nitropyridine and ethanol. Ethers are generally stable, but the presence of the electron-withdrawing nitro group and the pyridine ring nitrogen can influence this stability.[1] The pyridine nitrogen can be protonated in acidic media, which can further activate the ring system towards nucleophilic attack.

The rate of hydrolysis is dependent on several factors, including the pH of the solution, temperature, and the specific acid used. Generally, stronger acids and higher temperatures will accelerate the degradation process.

Q2: What is the likely mechanism of acid-catalyzed hydrolysis of this compound?

A2: The acid-catalyzed cleavage of the ether bond in this compound is expected to proceed through a nucleophilic substitution reaction. The reaction is initiated by the protonation of the ether oxygen atom, which makes the ethoxy group a better leaving group (ethanol).[2] Following protonation, the reaction can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the carbocation that would be formed on the ethyl group. Given that a primary carbocation is not very stable, an SN2 mechanism, where a water molecule attacks the ethyl group, is the more probable pathway.

The electron-withdrawing nitro group at the 4-position is expected to increase the electrophilicity of the pyridine ring, making the C2 carbon more susceptible to nucleophilic attack.

Q3: What are the expected degradation products of this compound in acidic media?

A3: The primary and most anticipated degradation product is 2-hydroxy-4-nitropyridine . This is formed by the cleavage of the ether bond and its replacement with a hydroxyl group. Ethanol is the other product of this hydrolysis. Under more forcing conditions, further degradation of the pyridine ring might occur, but this is generally less common under typical experimental acidic conditions.[3]

It is crucial to monitor for the appearance of 2-hydroxy-4-nitropyridine in your reaction mixture or stability samples as a key indicator of degradation.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Unexpected peaks are observed in the HPLC chromatogram of my sample.
  • Possible Cause A: Degradation of this compound.

    • Explanation: The new peaks are likely degradation products. The most probable major degradant is 2-hydroxy-4-nitropyridine.

    • Troubleshooting Steps:

      • Confirm Identity: If a standard of 2-hydroxy-4-nitropyridine is available, inject it to compare retention times.

      • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the unknown peaks. The expected mass of 2-hydroxy-4-nitropyridine can be calculated and compared.

      • Forced Degradation: Intentionally degrade a sample of this compound under acidic conditions (e.g., 0.1 M HCl at 60 °C) and monitor the growth of the unknown peak.[4][5][6] A corresponding decrease in the parent peak and increase in the new peak confirms it is a degradant.

  • Possible Cause B: Impurities in the starting material or solvent.

    • Explanation: The unexpected peaks may have been present from the beginning.

    • Troubleshooting Steps:

      • Analyze Starting Material: Inject a solution of your this compound starting material to check for pre-existing impurities.

      • Blank Injection: Run a blank injection of your solvent/mobile phase to rule out solvent-related peaks.

Problem 2: The concentration of this compound is decreasing over time, but no major degradation peak is observed.
  • Possible Cause A: Adsorption to container surfaces.

    • Explanation: Pyridine-containing compounds can sometimes adsorb to glass or plastic surfaces, leading to an apparent loss of the compound from the solution.

    • Troubleshooting Steps:

      • Use Silanized Glassware: Employ silanized glass vials or polypropylene tubes to minimize adsorption.

      • Rinse and Analyze: Rinse the container with a strong organic solvent and analyze the rinse to see if the missing compound can be recovered.

  • Possible Cause B: Formation of multiple, small, unresolved degradation products.

    • Explanation: The degradation may be complex, leading to a variety of minor products that do not form a single, distinct peak.

    • Troubleshooting Steps:

      • Modify HPLC Method: Adjust the gradient, mobile phase composition, or column type to improve the separation of potential degradants.[7][8]

      • Use a Universal Detector: A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can help visualize non-UV active degradation products.

Problem 3: The rate of degradation is much faster/slower than expected.
  • Possible Cause A: Incorrect pH of the solution.

    • Explanation: The rate of acid-catalyzed hydrolysis is highly dependent on the hydrogen ion concentration.

    • Troubleshooting Steps:

      • Verify pH: Accurately measure the pH of your acidic solution using a calibrated pH meter.

      • Buffer the Solution: If precise pH control is necessary, use a suitable buffer system for your desired pH range.

  • Possible Cause B: Temperature fluctuations.

    • Explanation: Chemical reaction rates are sensitive to temperature.

    • Troubleshooting Steps:

      • Control Temperature: Use a temperature-controlled environment such as a water bath, heating block, or incubator to maintain a constant temperature.

      • Monitor Temperature: Record the temperature throughout the experiment to ensure consistency.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Treatment:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl.

    • Keep the flask at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute to the mark with mobile phase.

    • Repeat the experiment with 1 M HCl for more aggressive degradation.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the appearance of any new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have significant absorbance (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[7][9]

Data Presentation

Table 1: Hypothetical Data from a Forced Degradation Study of this compound at 60°C

ConditionTime (hours)This compound (% Remaining)2-hydroxy-4-nitropyridine (% Area)
0.1 M HCl0100.00.0
485.214.1
872.526.8
2445.153.5
1 M HCl0100.00.0
260.738.5
435.862.9
810.288.1

Visualizations

Proposed Degradation Pathway

parent This compound protonated Protonated Ether parent->protonated + H+ transition SN2 Transition State protonated->transition + H2O products 2-hydroxy-4-nitropyridine + Ethanol transition->products - H+

Caption: Proposed SN2 mechanism for the acid-catalyzed hydrolysis of this compound.

Troubleshooting Workflow for Unexpected HPLC Peaks

start Unexpected Peak in HPLC check_start Analyze Starting Material & Blank start->check_start impurity Impurity in Starting Material or Solvent check_start->impurity Peak Present forced_degradation Perform Forced Degradation Study check_start->forced_degradation Peak Absent peak_grows Peak Area Increases? forced_degradation->peak_grows degradant Confirmed Degradation Product peak_grows->degradant Yes further_investigation Investigate Other Sources peak_grows->further_investigation No

Caption: A logical workflow for identifying the source of unexpected peaks in an HPLC analysis.

References

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • Gooch, J. W. (2011). Encyclopedic Dictionary of Polymers. Springer.
  • ResearchGate. (n.d.). Schematic representation of the degradation process in acidic media.
  • U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine. Google Patents.
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • Journal of Pharmaceutical Negative Results. (2020). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • ACS Publications. (1951). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS.
  • Google Patents. (1985). Method for the preparation of 2-hydroxypyridines starting from 2-pyridincarboxylic acid-n-oxides.
  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • ResearchGate. (2014). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method.
  • ResearchGate. (n.d.). The Role of the Nitro Group on the Formation of Intramolecular Hydrogen Bond in the Methyl Esters of 1-Vinyl-Nitro-Pyrazolecarboxylic Acids.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Journal of the Chemical Society B: Physical Organic. (1969). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ACS Publications. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Journal of the Chemical Society, Perkin Transactions 2. (1983). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one.
  • EGUsphere. (n.d.). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship.
  • Applied and Environmental Microbiology. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • ResearchGate. (2002). Nitropyridines: Synthesis and reactions.
  • Journal of the Chemical Society of Pakistan. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
  • Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2.
  • OSTI.gov. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution.
  • Journal of Pharmaceutical Sciences. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam.
  • National Institutes of Health. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.

Sources

Technical Support Center: Thermal Stability of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Ethoxy-4-nitropyridine. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the thermal stability of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to handle and analyze this compound safely and effectively in your research and development endeavors.

The information herein is curated to be practical and scientifically robust, explaining not just the 'what' but the 'why' behind experimental procedures and safety measures. Given that this compound belongs to the class of nitroaromatic compounds, a category known for its energetic properties, a thorough understanding of its thermal behavior is paramount for safe and successful experimentation.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the thermal stability and handling of this compound.

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound is a nitroaromatic compound. This class of compounds is known to be energetic, meaning they can decompose exothermically at elevated temperatures. The primary hazard is a rapid, uncontrolled decomposition, which can lead to a thermal runaway event, potentially causing a rapid increase in temperature and pressure within a closed system. In some cases, this can result in an explosion. The presence of impurities or contaminants can lower the decomposition temperature, increasing the risk of a thermal event.

Q2: Is there a known decomposition temperature for this compound?

A2: At present, specific, publicly available experimental data on the decomposition temperature of this compound (CAS 1187732-70-2) is limited. However, based on the general behavior of nitroaromatic compounds, it is prudent to assume that it will decompose exothermically at elevated temperatures. It is crucial for researchers to determine the thermal stability of this compound under their specific experimental conditions using appropriate analytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Q3: How do the ethoxy and nitro groups influence the thermal stability of the pyridine ring?

A3: The nitro group (-NO2) is an electron-withdrawing group that significantly influences the thermal stability of the aromatic ring. The C-NO2 bond can be a trigger for thermal decomposition, and its cleavage can initiate a cascade of exothermic reactions. The ethoxy group (-OCH2CH3) is an electron-donating group. While it may have some influence on the electronic properties of the pyridine ring, the nitro group is the primary determinant of the compound's energetic nature. The overall thermal stability will be a result of the interplay between these functional groups and the pyridine core.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure the stability and safety of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat sources, open flames, and direct sunlight. The container should be tightly sealed to prevent contamination. It is also advisable to store it separately from strong oxidizing agents, reducing agents, acids, and bases, as these can potentially catalyze decomposition.

Q5: What are the initial signs of thermal decomposition I should watch for during an experiment?

A5: During a reaction or analysis, be vigilant for unexpected changes such as a sudden increase in temperature that is not proportional to the heating rate, a change in color (e.g., darkening), the evolution of gas (bubbling or fumes), or an increase in pressure in a closed system. These can all be indicators of the onset of thermal decomposition.

Troubleshooting Guide

This section provides solutions to potential problems you might encounter during your experiments with this compound.

Problem 1: My DSC/TGA results for this compound are not reproducible.

  • Question: Why am I observing significant variations in the onset decomposition temperature and the shape of the thermal analysis curves between different runs?

  • Answer: Inconsistent results in thermal analysis can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Sample Purity: The presence of impurities, such as residual solvents or by-products from synthesis, can significantly lower the decomposition temperature and alter the decomposition profile.[1] Ensure your sample is of high purity. Consider re-purifying a small batch and re-analyzing it.

    • Sample Preparation: The way you prepare your sample for analysis is critical. Ensure that the sample is finely ground and homogeneously packed into the crucible. Variations in particle size and packing density can affect heat transfer and lead to inconsistent results.

    • Crucible Type and Atmosphere: The type of crucible (e.g., aluminum, hermetically sealed, pinhole) and the purge gas (e.g., nitrogen, argon, air) can influence the decomposition pathway. For energetic materials, it is often recommended to use a crucible with a pinhole to allow for the controlled release of gaseous decomposition products. An inert atmosphere is generally preferred to prevent oxidative side reactions.

    • Heating Rate: A high heating rate can shift the onset of decomposition to a higher temperature. For screening purposes, a heating rate of 10 °C/min is common, but for more detailed kinetic studies, lower heating rates (e.g., 1-5 °C/min) may be necessary to resolve different decomposition steps. Ensure you are using the same heating rate for all your experiments.

    • Instrument Calibration: Verify that your DSC/TGA instrument is properly calibrated for both temperature and heat flow using certified standards (e.g., indium for DSC).

Problem 2: I observed an unexpected exotherm at a lower temperature than anticipated during my reaction.

  • Question: My reaction involving this compound showed a sudden temperature spike well below the expected reaction temperature. What could be the cause?

  • Answer: An unexpected exotherm is a serious safety concern and indicates a potential thermal runaway. The following factors should be investigated immediately:

    • Contamination: The presence of contaminants, especially bases, acids, or metal ions, can catalyze the decomposition of nitroaromatic compounds. Review your experimental setup and reagents to identify any potential sources of contamination.

    • Incompatibility with Other Reagents: this compound may be incompatible with other reagents in your reaction mixture. For example, strong reducing agents can react violently with the nitro group. It is crucial to assess the chemical compatibility of all components before scaling up a reaction. A preliminary DSC analysis of the reaction mixture can help identify potential incompatibilities.

    • Localized Hotspots: Poor mixing or inadequate heat dissipation in your reactor can lead to the formation of localized hotspots where the temperature is significantly higher than the bulk temperature. This can trigger the decomposition of the compound. Ensure efficient stirring and temperature control.

    • Scale-up Effects: The thermal behavior of a reaction can change significantly upon scale-up. The surface-area-to-volume ratio decreases, which can lead to less efficient heat dissipation and an increased risk of thermal runaway. Always perform a thorough safety assessment before scaling up reactions with energetic compounds.

Experimental Protocols

The following are generalized protocols for assessing the thermal stability of this compound. Note: These are starting points and may need to be optimized for your specific equipment and experimental goals. Always prioritize safety and handle the compound with care.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd) of this compound.

Materials:

  • This compound (high purity)

  • DSC instrument

  • Aluminum crucibles with pinhole lids

  • Crucible press

  • Inert gas supply (e.g., high-purity nitrogen)

Procedure:

  • Instrument Calibration: Ensure the DSC is calibrated for temperature and heat flow.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum crucible.

  • Crucible Sealing: Place a pinhole lid on the crucible and seal it using a crucible press. The pinhole allows for the venting of decomposition gases, preventing pressure buildup.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible in the DSC cell.

    • Set the purge gas flow rate (e.g., 20-50 mL/min of nitrogen).

    • Set the temperature program:

      • Equilibrate at 30 °C.

      • Ramp up to a temperature well above the expected decomposition range (e.g., 350 °C) at a heating rate of 10 °C/min. Caution: Do not exceed the maximum operating temperature of your DSC cell.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature of the exothermic decomposition peak. This is often calculated using the tangent method.

    • Integrate the area of the exothermic peak to determine the enthalpy of decomposition (ΔHd) in J/g.

Data Interpretation:

ParameterTypical Value for NitroaromaticsSignificance
Onset Temperature 150 - 300 °CA lower onset temperature indicates lower thermal stability.
Enthalpy of Decomposition (ΔHd) > 500 J/gA higher ΔHd indicates a more energetic decomposition.
Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Profile

Objective: To determine the temperature at which this compound starts to lose mass and to identify the number of decomposition steps.

Materials:

  • This compound (high purity)

  • TGA instrument

  • Ceramic or platinum crucibles

  • Inert gas supply (e.g., high-purity nitrogen)

Procedure:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Set the purge gas flow rate (e.g., 20-50 mL/min of nitrogen).

    • Set the temperature program:

      • Equilibrate at 30 °C.

      • Ramp up to a temperature where the sample has completely decomposed (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss as a function of temperature.

    • Determine the onset temperature of mass loss (T_onset).

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum mass loss rate for each decomposition step.

Visualizations

Troubleshooting Workflow for Thermal Analysis

cluster_purity Sample Purity cluster_prep Sample Preparation cluster_instrument Instrumental Parameters start Inconsistent DSC/TGA Results purity_check Check Sample Purity (e.g., NMR, LC-MS) start->purity_check prep_check Review Sample Preparation Technique start->prep_check instrument_check Verify Instrumental Parameters start->instrument_check purify Re-purify Sample purity_check->purify Impure reanalyze_purity Re-analyze Purified Sample purify->reanalyze_purity end Reproducible Results reanalyze_purity->end grind Ensure Fine, Homogeneous Grinding prep_check->grind pack Ensure Consistent Packing grind->pack pack->end crucible Consistent Crucible Type and Lid? instrument_check->crucible atmosphere Consistent Purge Gas and Flow Rate? instrument_check->atmosphere heating_rate Consistent Heating Rate? instrument_check->heating_rate calibration Check Instrument Calibration instrument_check->calibration calibration->end

Caption: A workflow diagram for troubleshooting inconsistent thermal analysis results.

Decision Tree for Unexpected Exotherm

cluster_investigation Post-Incident Investigation start Unexpected Exotherm Observed safety Immediate Action: - Stop Heating - Ensure Adequate Cooling - Evacuate if Necessary start->safety contamination Review for Potential Contaminants (Acids, Bases, Metals) safety->contamination incompatibility Assess Reagent Compatibility (DSC of Mixture) safety->incompatibility hotspots Evaluate Mixing and Heat Transfer safety->hotspots scaleup Consider Scale-up Effects safety->scaleup remediate Implement Corrective Actions: - Use Purified Reagents - Perform Compatibility Studies - Improve Reactor Design - Conduct Hazard Analysis for Scale-up contamination->remediate incompatibility->remediate hotspots->remediate scaleup->remediate proceed Proceed with Caution under Revised Protocol remediate->proceed

Caption: A decision tree for responding to an unexpected exothermic event.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.PMC - PubMed Central.
  • Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines.PubMed.
  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.MDPI.
  • Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance.TA Instruments.
  • Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques.ResearchGate.
  • Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA.DTIC.
  • Thermal decomposition and combustion of hybrid heterocyclic compounds.Official website of the Government of the Russian Federation.
  • Advancing Energy Storage Systems Through TGA and DSC Material Evaluation.AZoM.
  • Energetic Materials Testing with Calorimetry.SETARAM.
  • Studies on compatibility of energetic materials by thermal methods.SciELO.
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.MDPI.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.PMC - PubMed Central.
  • Understanding Thermal Runaway and Lithium Ion Battery Transport Risks.YouTube.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in nitropyridine reactions. Here, we delve into the underlying chemical principles to provide robust, field-tested solutions to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my direct nitration of pyridine yielding little to no product under standard nitrating conditions?

A1: This is a frequently encountered challenge. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. In the strongly acidic environment required for nitration, the pyridine nitrogen becomes protonated, forming the pyridinium ion. This dramatically deactivates the ring towards electrophilic aromatic substitution, rendering nitration exceedingly difficult under mild conditions that are typically effective for benzene.[1][2] Direct nitration often necessitates harsh conditions, such as high temperatures (300-330 °C) with fuming nitric and sulfuric acids, which can conversely lead to diminished yields and an increase in side-product formation.[1]

Q2: I'm observing the formation of the wrong isomer. How can I control the regioselectivity of nitration?

A2: Direct electrophilic nitration of an unsubstituted pyridine ring predominantly yields the 3-nitro isomer (meta-substitution).[1] To achieve substitution at the 2- (ortho) or 4- (para) positions, an indirect synthetic route is typically necessary. The most common and effective strategy involves the use of pyridine N-oxide.[1] The N-oxide functionality is electron-donating, which activates the pyridine ring for electrophilic substitution, primarily at the 4-position. Subsequent deoxygenation of the N-oxide yields the desired 4-nitropyridine.

Q3: My reaction mixture is turning dark, and I'm isolating a complex mixture of byproducts. What is causing this?

A3: The formation of dark, tar-like substances and a multitude of byproducts often points to side reactions or degradation of the starting material or product under the reaction conditions. The high temperatures and strongly acidic or oxidizing environments used in nitration can lead to polymerization, oxidation, or other undesired transformations. It is also possible that the nitro-product itself is unstable under the reaction conditions.

Q4: How can I effectively monitor the progress of my nitropyridine reaction to optimize reaction time?

A4: Real-time reaction monitoring is crucial for preventing the formation of degradation products from over-exposure to harsh conditions. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are invaluable.[3][4] For more detailed mechanistic insights and monitoring of intermediates, advanced techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[5]

In-Depth Troubleshooting Guides

Issue 1: Persistently Low or No Conversion

Low conversion is the most common hurdle in nitropyridine synthesis, primarily due to the deactivated nature of the pyridine ring.

Root Cause Analysis
  • Insufficiently Activating Conditions: The energy barrier for the electrophilic attack on the protonated pyridine ring is substantial. Standard nitrating mixtures (HNO₃/H₂SO₄) at moderate temperatures are often not potent enough.

  • Alternative Reaction Pathways: Under certain conditions, instead of aromatic substitution, other reactions may be favored.

  • Reagent Quality: The purity and concentration of nitric and sulfuric acids are paramount. Water content can significantly diminish the activity of the nitrating agent.

Troubleshooting Workflow

Caption: Workflow for troubleshooting low conversion rates.

Detailed Protocols

Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route [1]

This two-step process is a reliable method for obtaining 4-nitropyridine.

Step 1: Synthesis of 4-Nitropyridine-N-oxide [1]

  • Preparation of Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL (0.29 mol) of fuming HNO₃. While stirring and cooling in an ice bath, slowly add 30 mL (0.56 mol) of concentrated H₂SO₄ in portions. Allow the mixture to warm to 20 °C.

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 20 g (0.21 mol) of pyridine-N-oxide in 60 mL of concentrated H₂SO₄. Heat the flask to 60 °C.

  • Addition of Nitrating Acid: Transfer the nitrating acid to the addition funnel and add it dropwise to the reaction flask over 30 minutes with stirring. The internal temperature will decrease to approximately 40 °C.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a 1 L beaker containing 150 g of crushed ice.

  • Neutralization: Carefully add approximately 170 mL of a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. Be cautious of vigorous foaming. A yellow crystalline solid will precipitate.

  • Isolation and Purification: Collect the solid by suction filtration. To the crude product, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving behind insoluble sodium sulfate. Filter to remove the salt. Evaporate the acetone from the filtrate using a rotary evaporator. Dry the resulting yellow product.

Step 2: Deoxygenation of 4-Nitropyridine-N-oxide to 4-Nitropyridine [1]

  • Reaction Setup: In a 250 mL three-necked flask, add 16.6 g (0.11 mol) of 4-nitropyridine-N-oxide and 60 g of dichloromethane.

  • Addition of PCl₃: Slowly add 16.2 g (0.12 mol) of phosphorus trichloride (PCl₃) dropwise while maintaining the temperature below 10 °C with an ice bath.

  • Reflux: After the addition, reflux the mixture for 1 hour.

  • Work-up: After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure. Slowly pour the residue into 120 g of ice water with stirring.

  • Neutralization and Extraction: Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution. Separate the layers and extract the aqueous layer three times with 60 g portions of dichloromethane.

  • Final Purification: Combine the organic phases and wash with 20 g of saturated brine. Dry the organic layer with anhydrous sodium sulfate. Distill off the dichloromethane and dry the residue to obtain the product.

Issue 2: Formation of Multiple Products and Byproducts

The presence of undesired isomers and byproducts complicates purification and reduces the yield of the target molecule.

Root Cause Analysis
  • Lack of Regiocontrol: As discussed, direct nitration of pyridine is inherently meta-directing.

  • Side Reactions: Harsh reaction conditions can promote a variety of side reactions.

  • Substrate-Specific Issues: The presence of other functional groups on the pyridine ring can lead to alternative reaction pathways.

Troubleshooting Strategies
ProblemPotential CauseRecommended Solution
Mixture of Isomers Direct nitration of unsubstituted or weakly directing substituted pyridines.Employ the pyridine N-oxide strategy for 4-substitution. For 3-substitution, consider methods like Bakke's synthesis using N₂O₅, which can provide better yields under milder conditions than direct high-temperature nitration.[1][2][6]
Over-Nitration Reaction conditions are too harsh or reaction time is too long.Reduce reaction temperature, use a less potent nitrating agent, or carefully monitor the reaction and quench it once the desired product is formed.
Degradation Products Instability of starting material or product under strong acid/oxidizing conditions.Use milder, more selective nitrating agents. A newer method for meta-nitration involves a dearomatization-rearomatization strategy that proceeds via a radical pathway under mild, open-air conditions.[7][8]
Unidentified Impurities Could arise from impurities in starting materials or unexpected side reactions.Ensure the purity of starting materials. Analyze byproducts using GC-MS or LC-MS to identify their structures and elucidate potential side reaction pathways.
Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure nitropyridine can be challenging.

Root Cause Analysis
  • Product Solubility: Nitropyridines have varying solubilities which can complicate extraction and crystallization.

  • Product Volatility: Some nitropyridines are volatile, leading to loss during solvent removal.

  • Chromatographic Issues: The basic nature of the pyridine nitrogen can cause peak tailing on silica gel chromatography.[9]

Purification Workflow

Caption: General workflow for the purification of nitropyridines.

Best Practices for Purification
  • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen. An acidic wash (e.g., dilute HCl) will protonate the nitropyridine, moving it to the aqueous layer and separating it from non-basic impurities. The product can be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[10]

  • Chromatography: To mitigate peak tailing on silica gel, consider adding a small amount of a base like triethylamine to the eluent.[9] Alternatively, using a different stationary phase like alumina or employing reversed-phase chromatography can be effective.

  • Crystallization: If your product is a solid, careful selection of a solvent system for recrystallization can yield highly pure material.

By systematically addressing these common issues, from the initial reaction setup to the final purification, researchers can significantly improve the outcomes of their nitropyridine syntheses.

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate.
  • Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B.
  • Nitropyridines, Their Synthesis and Reactions. ResearchGate.
  • Nitropyridines: Synthesis and reactions. ResearchGate.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • Analytical methods for determining nitroaromatics in various matrices. Agency for Toxic Substances and Disease Registry.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Enhancing the Solubility of 2-Ethoxy-4-nitropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and pharmaceutical scientists encountering solubility challenges with 2-Ethoxy-4-nitropyridine (CAS No: 1187732-70-2). As a substituted nitropyridine, this compound possesses a unique combination of functional groups that dictate its interaction with various organic solvents. Low solubility can be a significant bottleneck in synthesis, purification, formulation, and screening workflows.

This document provides a structured, question-and-answer-based approach to systematically troubleshoot and enhance the solubility of this compound. We will move from foundational principles to advanced strategies, explaining the scientific rationale behind each technique to empower you to make informed decisions in your experimental design.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial questions regarding the properties of this compound and the fundamental principles of solubility.

FAQ 1: What are the core physicochemical properties of this compound that influence its solubility?

Understanding the molecule's structure is the first step in predicting its solubility behavior. The principle of "like dissolves like" is paramount; solvents that share structural or electronic characteristics with the solute will generally be more effective.[1]

This compound's structure contains:

  • A Pyridine Ring: Aromatic and heterocyclic, capable of π-π stacking interactions.

  • A Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group. This group significantly increases the molecule's overall polarity. The Topological Polar Surface Area (TPSA) of similar nitropyridines is substantial, indicating strong polar characteristics.[2][3][4]

  • An Ethoxy Group (-OCH₂CH₃): An electron-donating group that adds some non-polar, alkyl character and can act as a hydrogen bond acceptor.

This combination results in a molecule with significant polarity, meaning it will favor polar organic solvents over non-polar ones.

PropertyValue / DescriptionSource / Reference
CAS Number 1187732-70-2[5]
Molecular Formula C₇H₈N₂O₃[5]
Molecular Weight 168.15 g/mol [5]
Appearance White to yellow solid/powder
Predicted Polarity High, due to the nitro group and pyridine nitrogen.Inferred from TPSA of related structures.[2][3][4]
Hydrogen Bonding The nitro-group oxygens and the ethoxy oxygen can act as hydrogen bond acceptors.-
FAQ 2: I'm starting a new experiment. Which type of solvent should I try first?

Based on the molecule's polar nature, you should begin with polar aprotic solvents . These solvents have high dielectric constants and polarity but do not donate protons to hydrogen bonds. They are excellent for solvating polar molecules like this compound.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, highly polar solvent, excellent for creating concentrated stock solutions.[6]

  • Dimethylformamide (DMF): Another highly effective polar aprotic solvent.[6]

  • Acetonitrile (ACN): Commonly used in analytical and preparative chromatography.

  • Acetone: A versatile polar aprotic solvent.

Polar protic solvents like methanol and ethanol can also be effective, as they can engage in hydrogen bonding. However, their performance may vary. Non-polar solvents like hexane or toluene are unlikely to be effective.[7]

Solvent ClassExample SolventsRationale for this compound
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileStrong dipole-dipole interactions effectively solvate the polar nitro-pyridine core. This is the recommended starting point.
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, which can aid dissolution. The structurally similar 4-Ethoxy-3-nitropyridine is known to be soluble in methanol.[8]
Non-Polar Hexane, Toluene, Diethyl EtherLacks the polarity needed to overcome the crystal lattice energy of the solute. Expected to have very low solubility.[7]
FAQ 3: My compound is not dissolving in my chosen solvent at room temperature. What is the next simple step?

If initial attempts at dissolution fail, applying energy to the system is the next logical step.

Solution 1: Agitation and Sonication

  • Mechanism: Mechanical agitation (stirring, vortexing) and sonication disrupt the solute's crystal lattice and increase the interaction between the solvent and solute molecules at the surface, accelerating the rate of dissolution.

  • Procedure: Vigorously stir the mixture. For more resistant solids, use a sonication bath in short bursts to prevent excessive heating.[6]

Solution 2: Gentle Heating

  • Mechanism: For most solid organic compounds, the dissolution process is endothermic (it absorbs heat).[9] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[9] The solubility of organic solids can increase exponentially with temperature, with a median "solubility doubling temperature" of around 20 °C.[10][11]

  • Procedure: Gently warm the solution in a water bath (e.g., 37-50°C). Always check for compound stability at higher temperatures, as prolonged heat can cause degradation.[6] After dissolution, allow the solution to cool to the target experimental temperature and observe if the compound remains in solution (i.e., if you have created a stable or a supersaturated solution).

G start Compound does not dissolve at room temperature check_purity Verify Compound Purity (Is it the correct substance? Any insolubles?) start->check_purity agitate Apply Agitation (Stir / Vortex) check_purity->agitate sonicate Use Sonication Bath (Short bursts) agitate->sonicate If still insoluble success SOLUBLE agitate->success If soluble heat Apply Gentle Heat (e.g., 40°C Water Bath) sonicate->heat If still insoluble sonicate->success If soluble observe Cool to RT. Does it precipitate? heat->observe observe->success No fail Still Insoluble: Proceed to Advanced Methods observe->fail Yes

Caption: Initial troubleshooting workflow for solubility issues.

Part 2: Advanced Solubility Enhancement Strategies

If basic methods are insufficient, more advanced formulation strategies are required. These techniques involve modifying the solvent system itself to better match the properties of this compound.

FAQ 4: How can I rationally design a better solvent system using co-solvents?

Co-solvency is one of the most powerful and practical techniques for enhancing the solubility of poorly soluble compounds.[12][13]

  • Causality: The technique involves mixing a primary solvent (in which the drug may be poorly soluble) with one or more miscible "co-solvents."[14] A co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the less polar solute to dissolve.[12][14] Essentially, the co-solvent acts as a bridge between the polarity of the solute and the primary solvent.

  • Experimental Approach:

    • Select a Primary Solvent: Choose a solvent that is required for your downstream application but in which this compound has poor solubility (e.g., an aqueous buffer).

    • Select a Co-solvent: Choose a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO, ethanol, or polyethylene glycol (PEG)).[13][15]

    • Create Blends: Prepare a series of solvent blends with varying ratios of the co-solvent (e.g., 5%, 10%, 20%, 50% co-solvent in the primary solvent).

    • Determine Solubility: Measure the solubility of your compound in each blend to find the optimal ratio that maximizes solubility while minimizing the co-solvent concentration (which can be important for biological assays).

G cluster_0 Poor Solubility System cluster_1 Co-Solvent System Solute Solute (this compound) Solvent1 Primary Solvent (e.g., Water/Buffer) Solute->Solvent1 Mismatch (Insoluble) Solute2 Solute Cosolvent Co-Solvent (e.g., DMSO) Solute2->Cosolvent Good Interaction Solvent2 Primary Solvent Cosolvent->Solvent2 Good Interaction G cluster_solute Solute's Solubility Sphere origin X origin->X δd (Dispersion) Y origin->Y δp (Polar) Z origin->Z δh (H-Bonding) Solute_Center Solute GoodSolvent1 Solvent A GoodSolvent2 Solvent B Sphere BadSolvent1 Solvent C BadSolvent2 Solvent D

Caption: Hansen Solubility Space. Solvents inside the sphere are good solvents.

Part 3: Experimental Protocol & Data Management

To ensure reproducible and accurate results, a standardized protocol for determining solubility is essential.

Protocol: Quantitative Solubility Determination by the Equilibrium Method

This protocol describes how to determine the maximum (saturated) concentration of this compound in a given solvent system at a specific temperature.

Objective: To determine the equilibrium solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) of analytical grade

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm, ensure chemical compatibility with solvent)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure the solution is saturated. A good starting point is to add ~20-50 mg to 1 mL of solvent.

    • Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

    • Seal the vials tightly to prevent solvent evaporation. Prepare at least three replicates for each solvent system.

  • Equilibration:

    • Place the vials in a constant temperature shaker. The temperature should be controlled precisely (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is recommended to be certain.

  • Sample Separation:

    • After equilibration, let the vials stand at the set temperature for 1-2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticles.

  • Quantification:

    • Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.

    • Using HPLC/UV-Vis: Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Analyze the diluted sample and determine its concentration using the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

References

  • Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. [Link]
  • Adscientis. Hansen Solubility Parameters (HSP). Adscientis Website. [Link]
  • Pharma Info. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Info. [Link]
  • Black, S. N., & Collier, E. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1275-1279. [Link]
  • Hansen Solubility Parameters. Official HSP and HSPiP Website. [Link]
  • Ahad, A., et al. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(1), 21-25. [Link]
  • Kumar, S., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-enviromental and pharmaceutical and life sciences, 11(4). [Link]
  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]
  • Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
  • Black, S. N., & Collier, E. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(30), 11048-11056. [Link]
  • Madhavi. (2015). solubility enhancement and cosolvency. Slideshare. [Link]
  • Kvien, I., et al. (2007). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry, 45(14), 2872-2879. [Link]
  • Dunn, R. & St-Jean, T. (2022). Biochemistry, Dissolution and Solubility.
  • ChemWhat. This compound CAS#: 1187732-70-2.
  • International Journal of Research and Analytical Reviews. (2019). SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org. [Link]
  • PubChem. 5-Ethoxy-2-methyl-4-nitropyridine.
  • PubChem. 2-Amino-4-nitropyridine.
  • PubChem. 2-Chloro-4-methoxy-3-nitropyridine.

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Technical Support Center: Side Reactions of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-ethoxy-4-nitropyridine and encountering challenges, particularly when using strong bases. Our goal is to move beyond simple procedural steps and delve into the mechanistic reasoning behind common side reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of this compound.

Q1: What is the expected primary reaction of this compound with a nucleophile in the presence of a strong base?

The primary and intended reaction is a Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the pyridine ring at the carbon atom bonded to the ethoxy group (the C-2 position), displacing ethoxide as a leaving group. The strong base is typically used to deprotonate a protic nucleophile (e.g., an alcohol or amine), thereby increasing its nucleophilicity.

Q2: Why is this SNAr reaction so favorable at the C-2 position?

The reactivity of the pyridine ring is highly regioselective. Several factors make the C-2 position exceptionally susceptible to nucleophilic attack:

  • Ring Activation: The pyridine ring nitrogen is inherently electron-withdrawing, making the entire ring electron-deficient and thus more electrophilic than a benzene ring.[1][2]

  • Activating Group: The nitro group (-NO₂) at the C-4 position is a powerful electron-withdrawing group that further depletes electron density from the ring, particularly at the ortho (C-3, C-5) and para (C-2, C-6) positions relative to itself.

  • Intermediate Stabilization: The key to the SNAr mechanism is the stability of the negatively charged intermediate, known as a Meisenheimer complex.[3] When attack occurs at the C-2 or C-4 positions, the negative charge can be delocalized onto the electronegative ring nitrogen through resonance, which provides significant stabilization.[4] Attack at the C-3 position does not allow for this crucial stabilization pathway.[4][5]

Q3: What are the primary risks associated with using very strong bases in this reaction?

While often necessary, strong bases can initiate several undesirable side reactions. The main risks include:

  • Competitive Hydrolysis: If hydroxide (OH⁻) is present (e.g., from using NaOH/KOH or from residual water), it can act as a competing nucleophile, leading to the formation of 2-hydroxy-4-nitropyridine.

  • Substrate Decomposition: Excessively strong bases (like organolithiums or alkali metal amides) or high temperatures can lead to the degradation of the sensitive nitropyridine ring, often resulting in the formation of dark, insoluble tars.

  • Reaction with the Solvent: Some strong bases can deprotonate common organic solvents (e.g., THF, acetonitrile), leading to complex and unwanted side products.

Part 2: Troubleshooting Guide: Common Problems & Solutions

This section is structured to help you diagnose and solve specific experimental issues.

Problem 1: My primary product is 2-hydroxy-4-nitropyridine, not my desired substituted product.

  • Primary Cause: This is a classic case of competitive nucleophilic attack by hydroxide ions. This occurs if you are using an aqueous base (NaOH, KOH) or if your reaction is not sufficiently anhydrous and water is present. Hydroxide is a potent nucleophile for this activated system.

  • Expert Analysis & Solution: The SNAr reaction on this substrate is often faster with hydroxide than with bulkier or less-activated nucleophiles. To favor your desired nucleophile, you must eliminate water and hydroxide sources.

    • Strategic Recommendation: Switch to a non-hydroxide base to generate your nucleophile in situ under strictly anhydrous conditions. Sodium hydride (NaH) is an excellent choice for deprotonating alcohols, as the only byproduct is hydrogen gas.

    • See Protocol 1: For a detailed, field-proven methodology for conducting the reaction under anhydrous conditions.

Problem 2: The reaction is stalled or proceeds with a very low yield, even under anhydrous conditions.

  • Cause A: Insufficient Nucleophilicity. The base may not be strong enough to fully deprotonate your nucleophile, resulting in a low concentration of the active nucleophilic species.

    • Solution: Ensure the pKₐ of your chosen base's conjugate acid is significantly higher (at least 2-3 pKₐ units) than the pKₐ of your nucleophile. Refer to the data table below.

BaseConjugate AcidpKₐ (in DMSO)Common Use
Sodium Hydride (NaH)H₂~36Deprotonating alcohols, thiols, amides
KHMDSHHMDS~26Strong, non-nucleophilic base for sterics
Sodium tert-butoxidet-BuOH~32.2Strong, non-nucleophilic base
DBUDBU-H⁺~12.4Mild, non-nucleophilic organic base
  • Cause B: Poor Solvent Choice. The rate-determining step of the SNAr reaction is the initial attack of the nucleophile to form the charged Meisenheimer complex.[6] Solvents that cannot stabilize this charged intermediate will slow the reaction dramatically.

    • Solution: Switch from low-polarity solvents like THF or Dioxane to a polar aprotic solvent such as DMSO or DMF . These solvents excel at solvating charged species and will significantly accelerate the reaction rate, often allowing the reaction to proceed at a lower temperature.

Problem 3: The reaction mixture turns black or dark brown, and I can't isolate any identifiable product.

  • Primary Cause: This indicates substrate decomposition. It is typically caused by an overly aggressive combination of a very strong base and/or excessively high temperatures. The highly electron-deficient 4-nitropyridine ring system can be susceptible to destructive pathways under these conditions.

  • Expert Analysis & Solution: The goal is to find conditions that are energetic enough to drive the SNAr reaction but not so harsh as to degrade the material.

    • Strategic Recommendations:

      • Lower the Temperature: Perform the initial deprotonation of your nucleophile at 0 °C or even -78 °C. After the nucleophile is formed, add the this compound substrate solution slowly at this low temperature. Then, allow the reaction to warm gradually to room temperature or a moderately elevated temperature (e.g., 40-60 °C) while monitoring by TLC or LCMS.

      • Use a Milder Base: If your nucleophile's pKₐ allows, consider a weaker base. For example, if deprotonating a phenol, potassium carbonate (K₂CO₃) in DMF may be sufficient and is far less likely to cause decomposition than NaH.

Part 3: Mechanistic Pathways & Troubleshooting Workflow

Understanding the reaction mechanism is key to rational troubleshooting.

Diagram 1: Desired SNAr Pathway

SNAr_Pathway Reactants This compound + Nucleophile (Nu⁻) TransitionState Meisenheimer Complex (Resonance Stabilized) Reactants->TransitionState Nucleophilic Attack (RDS) Products 2-Nu-4-nitropyridine + Ethoxide (EtO⁻) TransitionState->Products Loss of Leaving Group

Caption: The desired two-step addition-elimination (SNAr) mechanism.

Diagram 2: Competitive Hydrolysis Side Reaction

Hydrolysis_Pathway Reactants This compound + Hydroxide (OH⁻) TransitionState Meisenheimer Complex (Stabilized) Reactants->TransitionState Attack by OH⁻ SideProduct 2-Hydroxy-4-nitropyridine (Side Product) TransitionState->SideProduct Loss of Ethoxide

Caption: The common side reaction leading to the hydroxy-pyridine byproduct.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed or Low Yield CheckProduct Analyze Crude Mixture (LCMS/NMR). What is the main component? Start->CheckProduct IsHydroxy 2-Hydroxy-4-nitropyridine CheckProduct->IsHydroxy Hydroxy Product IsStartingMaterial Unreacted Starting Material CheckProduct->IsStartingMaterial Starting Material IsTarry Decomposition / Tar CheckProduct->IsTarry Tar Sol_Hydroxy Root Cause: Water/Hydroxide Present Solution: 1. Use anhydrous solvent/reagents. 2. Switch to non-hydroxide base (e.g., NaH). 3. See Protocol 1. IsHydroxy->Sol_Hydroxy Sol_SM Root Cause: Insufficient Reactivity Solution: 1. Use a stronger base. 2. Switch to polar aprotic solvent (DMSO/DMF). 3. Increase temperature moderately. IsStartingMaterial->Sol_SM Sol_Tarry Root Cause: Conditions Too Harsh Solution: 1. Lower reaction temperature. 2. Add base/substrate slowly at 0°C. 3. Use a milder base if possible. IsTarry->Sol_Tarry

Caption: A logical workflow for diagnosing and solving common reaction failures.

Part 4: Experimental Protocols

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile (R-OH) under Anhydrous Conditions

This protocol is designed to be self-validating by minimizing sources of water that could lead to the hydrolysis side product.

Materials:

  • This compound

  • Alcohol nucleophile (R-OH, dried)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether or Hexanes (for washing NaH)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation of Reagents (Critical Step):

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use a freshly opened bottle of anhydrous DMF or pass it through a solvent purification system.

    • Ensure the alcohol nucleophile is dry, either by distillation from a drying agent or by storing over molecular sieves.

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, weigh the required amount of NaH dispersion.

    • Wash the NaH: Add anhydrous hexanes via syringe, stir the suspension for 2 minutes, stop stirring, allow the NaH to settle, and carefully remove the hexanes supernatant containing the mineral oil via cannula or syringe. Repeat this wash two more times.

    • Dry the washed NaH in vacuo for 10-15 minutes.

    • Add anhydrous DMF via syringe to the flask to create a suspension of NaH (~0.5 M).

  • Nucleophile Generation:

    • Cool the NaH/DMF suspension to 0 °C in an ice-water bath.

    • In a separate flame-dried flask, dissolve the alcohol nucleophile (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Slowly add the alcohol solution dropwise to the stirred NaH suspension at 0 °C.

    • Self-Validation Check: You should observe hydrogen gas evolution (bubbling).

    • After the addition is complete, allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • SNAr Reaction:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF in a separate flask.

    • Cool the freshly prepared sodium alkoxide solution back to 0 °C.

    • Slowly add the solution of this compound to the alkoxide solution dropwise.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LCMS until the starting material is consumed. Gentle heating (40-60 °C) may be required for less reactive nucleophiles.

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product for subsequent purification.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Crimmin, M. R., et al. (2019). Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles.
  • Vishash, T. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.).
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
  • den Hertog, H. J., & Combe, W. P. (n.d.). Reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org.
  • den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Semantic Scholar.
  • Not_a_bot. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.

Sources

Technical Support Center: Characterization of Impurities in 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2-Ethoxy-4-nitropyridine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of impurity characterization for this specific active pharmaceutical ingredient (API). Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your analytical development.

FAQ: Understanding Impurities in this compound

This section addresses fundamental questions regarding the origin and regulatory context of impurities in this compound.

Q1: What are the primary sources of impurities in this compound samples?

Impurities are classified into three main categories according to the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[1][2]

  • Organic Impurities: These are the most common and can be process-related or degradation-related.

    • Process-Related Impurities: These arise during the synthesis of the API. They include starting materials, by-products from side reactions, intermediates that were not fully consumed, and reagents or catalysts.[1][3] For this compound, a likely synthesis involves the nitration of a pyridine N-oxide followed by nucleophilic substitution.[4][5] Therefore, potential process impurities could include unreacted 4-chloropyridine-N-oxide (if used as a precursor), positional isomers like 2-Ethoxy-3-nitropyridine or 2-Ethoxy-5-nitropyridine, and related substances from the starting materials.

    • Degradation Products: These form during manufacturing or storage due to exposure to stress factors like heat, light, humidity, or reaction with excipients.[6][7]

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, heavy metals, or inorganic salts.[1][2]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.[1] Their control is outlined in the ICH Q3C guideline.[8]

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.[1][8] These thresholds are critical as they dictate the level of analytical scrutiny required.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[1][2]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be determined.[2]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[2][3]

Q3: What are the expected degradation pathways for this compound?

While specific degradation pathways must be confirmed experimentally through forced degradation studies, the structure of this compound suggests susceptibility to:

  • Hydrolysis: The ether linkage (ethoxy group) could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 2-hydroxy-4-nitropyridine.

  • Reduction: The nitro group is a common site for chemical reduction, which could lead to the formation of 4-amino-2-ethoxypyridine. This can occur in the presence of reducing agents or certain metal catalysts.

  • Photodegradation: Aromatic nitro compounds can be sensitive to UV light, potentially leading to complex degradation pathways.[9]

Troubleshooting Guide: Experimental Challenges & Solutions

This section is formatted as a direct Q&A to address specific problems you may encounter during your analysis.

Chromatography Issues (HPLC/UPLC)

Q: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A: This is a common challenge in impurity profiling. A systematic approach is essential. The first step is to gather preliminary information directly from your chromatographic run.

  • Assess Peak Purity: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to check the peak purity of both your API and the unknown peak. This helps confirm if the peak represents a single component.[10]

  • Gather Mass Data: The most powerful tool for initial identification is mass spectrometry (MS).[11][12][13] An LC-MS analysis will provide the molecular weight of the unknown impurity. High-Resolution Mass Spectrometry (HRMS), such as TOF or Orbitrap, is even more valuable as it can provide an accurate mass, allowing you to determine the elemental composition and chemical formula.[10][14]

  • Consult Synthesis/Degradation Knowledge: Compare the determined molecular weight and formula with potential process-related impurities (starting materials, intermediates, by-products) and likely degradation products. For example, if your unknown has a mass corresponding to the loss of an ethyl group and the addition of a hydrogen, it could be a hydrolysis product.

The workflow below outlines a comprehensive strategy.

Impurity_Identification_Workflow start Unexpected Peak Observed in HPLC check_purity Check Peak Purity (DAD/PDA) start->check_purity lcms Perform LC-MS Analysis check_purity->lcms hrms Obtain Accurate Mass (HRMS) -> Elemental Composition lcms->hrms compare Compare MW/Formula with Potential Structures (Process, Degradation, Isomers) hrms->compare match Potential Match Found? compare->match isolate Isolate Impurity (Prep-HPLC or SFC) match->isolate Yes no_match No Obvious Match match->no_match No nmr Structural Elucidation (NMR) isolate->nmr confirm Confirm Structure nmr->confirm msms Perform MS/MS Fragmentation Analysis no_match->msms pathway Propose Structure Based on Fragmentation Pathway & API Structure msms->pathway pathway->isolate

Sources

Technical Support Center: Scaling Up 2-Ethoxy-4-nitropyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 2-Ethoxy-4-nitropyridine. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to bridge the gap between laboratory-scale synthesis and robust, scalable production by explaining the causality behind experimental choices and providing validated protocols.

Section 1: Synthesis Fundamentals and Reaction Mechanism

This section addresses the core chemistry of this compound synthesis, focusing on the most common synthetic route and its underlying mechanism.

Q1: What is the standard synthetic route for preparing this compound?

The most prevalent and industrially viable method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction.[1] This involves reacting 2-chloro-4-nitropyridine with sodium ethoxide. The electron-withdrawing nitro group at the para-position activates the pyridine ring, making the carbon atom at the C-2 position susceptible to nucleophilic attack by the ethoxide ion.[2][3]

The overall transformation is as follows:

  • Starting Material: 2-Chloro-4-nitropyridine

  • Reagent: Sodium Ethoxide (NaOEt)

  • Solvent: Typically an anhydrous polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or an alcohol like ethanol.[4]

  • Product: this compound

  • Byproduct: Sodium Chloride (NaCl)

Q2: Can you illustrate the reaction mechanism and the key intermediates involved?

Certainly. The reaction proceeds through a well-established SNAr mechanism, which is a two-step addition-elimination process. It is distinct from an SN2 reaction as it involves a stable intermediate.[1][3]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3] The stability of this complex is crucial and is significantly enhanced by the para-nitro group, which delocalizes the negative charge.

Step 2: Elimination of the Leaving Group The aromaticity of the pyridine ring is restored as the Meisenheimer complex collapses, expelling the chloride ion (Cl⁻) as the leaving group. The chloride ion then combines with the sodium counter-ion to form sodium chloride.

Below is a diagram illustrating this workflow.

SNAr_Mechanism S N Ar Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start_Mol 2-Chloro-4-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start_Mol->Meisenheimer Step 1: Addition (Nucleophilic Attack) Nucleophile Sodium Ethoxide (NaOEt) End_Mol This compound Meisenheimer->End_Mol Step 2: Elimination (Leaving Group Departure) Byproduct Sodium Chloride (NaCl) Yield_Troubleshooting Troubleshooting Low Yield on Scale-Up cluster_investigation Investigation Areas Start Low Yield at kg Scale Mixing Review Mixing Efficiency (Agitator speed, baffle design) Start->Mixing Temp Analyze Temperature Profile (Exotherm control, cooling capacity) Start->Temp Addition Optimize Reagent Addition (Rate, subsurface vs. surface) Start->Addition Purity Verify Raw Material Purity (CoA, in-house QC) Start->Purity Action1 Action1 Mixing->Action1 Action: Model with DynoChem or perform mixing studies. Action2 Action2 Temp->Action2 Action: Implement controlled dosing based on heat flow calorimetry. Action3 Action3 Addition->Action3 Action: Use a dosing pump for consistent addition rate. Action4 Action4 Purity->Action4 Action: Qualify vendors and test incoming raw materials. End Restored Yield Action1->End Action2->End Action3->End Action4->End

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and troubleshooting in reactions involving 2-Ethoxy-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common catalytic transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed on this compound?

A1: The primary catalytic reactions involving this compound are the reduction of the nitro group to an amine, nucleophilic aromatic substitution (SNAr) at the 2-position, and various cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The choice of catalyst is critical for the success of each of these transformations.

Q2: I am trying to reduce the nitro group of this compound to form 2-Ethoxy-pyridin-4-amine. Which catalyst system should I start with?

A2: For the catalytic hydrogenation of the nitro group, a common and effective starting point is using a palladium-on-carbon (Pd/C) catalyst.[1] Other effective catalysts include platinum(IV) oxide (PtO₂) and Raney Nickel (Raney Ni). The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

Q3: My catalytic hydrogenation of this compound is sluggish or has stalled. What could be the issue?

A3: Several factors can lead to a stalled hydrogenation. A primary concern is catalyst poisoning.[2][3] Nitro compounds and their reduction intermediates can strongly adsorb to the catalyst surface, blocking active sites.[2] Other potential issues include poor quality of the catalyst, insufficient hydrogen pressure, or impurities in the starting material or solvent.

Q4: Can I selectively reduce the nitro group without affecting other functional groups on the pyridine ring?

A4: Yes, catalytic hydrogenation is generally a chemoselective method for nitro group reduction. Catalysts like Pd/C are highly effective for this transformation while typically leaving other functional groups, such as the ethoxy group and the pyridine ring itself, intact under standard conditions.

Q5: I want to perform a Suzuki-Miyaura coupling to introduce an aryl group at a position other than the ethoxy or nitro positions. Is this feasible?

A5: To perform a Suzuki-Miyaura coupling, you would first need to introduce a halide (e.g., Br, Cl) onto the pyridine ring at the desired position, as this compound itself is not a typical substrate for direct C-H activation in Suzuki couplings. Once you have the corresponding halo-substituted derivative, a palladium catalyst with a suitable phosphine ligand, such as Pd(PPh₃)₄ or a more advanced catalyst system with bulky, electron-rich ligands, can be employed.[4][5][6][7][8]

Q6: What catalyst system is recommended for a Buchwald-Hartwig amination with this compound as a substrate?

A6: Similar to the Suzuki coupling, a Buchwald-Hartwig amination would require a leaving group on the pyridine ring, typically a halide. Once you have the halo-substituted this compound, a palladium catalyst, often a pre-catalyst or generated in situ from a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., BINAP, XPhos, SPhos), is used in the presence of a base.[9][10][11][12]

Troubleshooting Guides

Troubleshooting Guide 1: Catalytic Hydrogenation of this compound

This guide addresses common issues encountered during the reduction of the nitro group.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Conversion Catalyst Poisoning: The nitro group or intermediates can deactivate the catalyst.[2][3]1. Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst. 2. Use a More Robust Catalyst: Consider using a different catalyst such as PtO₂. 3. Purify Starting Material: Ensure the this compound is free of sulfur or other potential poisons.
Insufficient Hydrogen Pressure: The reaction may require a higher driving force.1. Increase H₂ Pressure: Gradually increase the hydrogen pressure according to the safety limits of your equipment. 2. Ensure Proper Agitation: Vigorous stirring is crucial for efficient gas-liquid mass transfer.
Poor Catalyst Quality: The catalyst may be old or improperly stored.1. Use Fresh Catalyst: Employ a newly opened or properly stored catalyst.
Formation of Side Products Over-reduction: Prolonged reaction times or harsh conditions can lead to undesired reactions.1. Monitor the Reaction: Use TLC or LC-MS to track the reaction progress and stop it upon completion. 2. Optimize Conditions: Reduce the temperature or hydrogen pressure.
Hydrodehalogenation (if a halide is present): The catalyst can cleave C-X bonds.1. Select a Milder Catalyst: Consider using a catalyst known for lower hydrodehalogenation activity.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
  • Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M solution).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas. Maintain a positive hydrogen pressure (typically 1-4 atm, or as optimized).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)

This guide focuses on issues related to the displacement of the ethoxy group or other leaving groups on the pyridine ring. The pyridine ring is activated for nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen and the nitro group.[13][14][15]

Problem Potential Cause Troubleshooting Steps & Solutions
Slow or Incomplete Reaction Insufficiently Strong Nucleophile: The nucleophile may not be reactive enough to displace the leaving group.1. Use a Stronger Nucleophile: If applicable, consider a more potent nucleophile. 2. Increase Reaction Temperature: Gently heating the reaction can increase the rate, but monitor for side product formation.
Poor Leaving Group: The ethoxy group may not be a sufficiently good leaving group for some nucleophiles.1. Modify the Substrate: If feasible, convert the ethoxy group to a better leaving group (e.g., a sulfonate).
Solvent Effects: The choice of solvent can significantly impact the reaction rate.1. Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can accelerate SNAr reactions.
Formation of Isomeric Byproducts Competing Reaction Sites: Although the 2- and 4-positions are activated, attack at other positions might occur under certain conditions.1. Optimize Reaction Conditions: Lowering the temperature may improve selectivity.
Visualizing Reaction Pathways
Catalytic Hydrogenation Workflow

G cluster_start Start cluster_process Process cluster_outcome Outcome cluster_troubleshoot Troubleshooting start This compound catalyst Select Catalyst (e.g., Pd/C, PtO2, Raney Ni) start->catalyst conditions Set Conditions (Solvent, H2 Pressure, Temp.) catalyst->conditions monitor Monitor Reaction (TLC, LC-MS) conditions->monitor success Successful Reduction (2-Ethoxy-pyridin-4-amine) monitor->success Complete failure Incomplete/Failed Reaction monitor->failure Incomplete troubleshoot Consult Troubleshooting Guide 1 failure->troubleshoot

Caption: Workflow for the catalytic hydrogenation of this compound.

Decision Tree for Catalyst Selection

G cluster_reduction Nitro Reduction cluster_coupling C-C/C-N Coupling cluster_snar Substitution start Desired Transformation? reduction Catalytic Hydrogenation start->reduction NO2 -> NH2 coupling Cross-Coupling start->coupling C-C or C-N bond formation snar Nucleophilic Aromatic Substitution (SNAr) start->snar Displacement of a leaving group pd_c Pd/C reduction->pd_c pto2 PtO2 reduction->pto2 raney_ni Raney Ni reduction->raney_ni suzuki Suzuki-Miyaura (C-C) coupling->suzuki buchwald Buchwald-Hartwig (C-N) coupling->buchwald no_catalyst Often Non-Catalytic snar->no_catalyst

Caption: Catalyst selection guide for reactions of this compound.

References

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Ethoxy-4-nitropyridine and 2-Methoxy-4-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, 2-alkoxy-4-nitropyridines are valuable building blocks, prized for their susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of functional groups, enabling the construction of diverse molecular scaffolds for drug discovery and materials science.[1] Among these reagents, 2-ethoxy-4-nitropyridine and 2-methoxy-4-nitropyridine are frequently considered. While structurally similar, the subtle difference in their alkoxy substituents can have a discernible impact on their reactivity, influencing reaction kinetics, yields, and optimal conditions.

This guide provides an in-depth, objective comparison of the reactivity of this compound and 2-methoxy-4-nitropyridine. We will delve into the underlying electronic and steric factors that govern their behavior in SNAr reactions, synthesize theoretical insights from computational studies, and provide a detailed experimental protocol for their direct comparison.

The Decisive Role of the Alkoxy Group: Electronic and Steric Considerations

The reactivity of 2-alkoxy-4-nitropyridines in SNAr reactions is a delicate balance of electronic and steric effects. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group at the 4-position, renders the C2 position highly electrophilic and primed for nucleophilic attack.[2] The alkoxy group at the C2 position, which acts as the leaving group, modulates this reactivity in two key ways:

  • Inductive and Resonance Effects: Both methoxy and ethoxy groups are electron-donating by resonance, a consequence of the lone pair of electrons on the oxygen atom. This resonance effect can partially counteract the electron-withdrawing influence of the nitro group and the pyridine nitrogen. However, the oxygen atom is also electronegative, exerting an electron-withdrawing inductive effect. The interplay of these opposing electronic forces influences the overall electrophilicity of the C2 carbon.

  • Steric Hindrance: The ethoxy group is sterically bulkier than the methoxy group. This increased size can influence the rate of nucleophilic attack by sterically hindering the approach of the nucleophile to the C2 position.

Theoretically, the slightly greater electron-donating inductive effect of the ethyl group in this compound compared to the methyl group in 2-methoxy-4-nitropyridine would suggest a minor deactivation of the ring towards nucleophilic attack. Conversely, the increased steric bulk of the ethoxy group could also slow the reaction rate. Computational studies on the analogous 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine as the nucleophile suggest that both compounds have low activation energies for SNAr, indicating high reactivity. While this study focuses on the 3,5-dinitro isomers, the fundamental principles of the influence of the alkoxy group can be extrapolated to the 4-nitro systems.

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction of 2-alkoxy-4-nitropyridines proceeds through a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the pyridine ring. This is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group at the 4-position, which provides significant stabilization.[2]

  • Elimination of the Leaving Group: In the second, faster step, the alkoxy group (methoxide or ethoxide) is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

Kinetic_Workflow cluster_prep Preparation cluster_kinetic_run Kinetic Measurement cluster_analysis Data Analysis prep_solutions Prepare stock solutions of substrates and nucleophile determine_lambda Determine λmax of the product prep_solutions->determine_lambda thermostat Equilibrate reactant solutions to desired temperature determine_lambda->thermostat mix Initiate reaction in cuvette thermostat->mix monitor Monitor absorbance at λmax over time mix->monitor fit_data Fit absorbance vs. time data to a pseudo-first-order model to obtain k_obs monitor->fit_data calc_k2 Calculate the second-order rate constant (k2) fit_data->calc_k2 compare Compare k2 values for both substrates calc_k2->compare

Sources

A Comparative Guide to the Synthesis of Substituted 4-Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary synthetic routes to substituted 4-nitropyridines, critical building blocks in the fields of medicinal chemistry and materials science.[1] Their utility stems from the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring for a variety of chemical transformations. The choice of synthetic strategy is a critical decision, balancing factors such as precursor availability, desired substitution pattern, scalability, safety, and overall yield. This document offers a technical analysis of the most prevalent methods, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Route 1: Electrophilic Nitration of Pyridine-N-Oxides

The most established and widely employed method for synthesizing 4-nitropyridines proceeds via the corresponding pyridine-N-oxide intermediate. Direct electrophilic nitration of pyridine itself is notoriously difficult and requires harsh conditions, yielding primarily the 3-nitro isomer in very low yields.[2] The N-oxide functionality circumvents this challenge by acting as a powerful activating group, increasing electron density at the 2- and 4-positions and making the ring susceptible to electrophilic attack.[3]

Mechanistic Rationale

The synthesis is a two-stage process: N-oxidation of the parent pyridine followed by electrophilic nitration. The key step is the nitration, where a nitrating mixture, typically fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), generates the highly electrophilic nitronium ion (NO₂⁺). This ion preferentially attacks the electron-rich 4-position of the pyridine-N-oxide ring. The final step to obtain the target 4-nitropyridine is a deoxygenation reaction.

SNAr_Mechanism Start 2-Chloro-4-nitropyridine Meisenheimer Meisenheimer Complex Start->Meisenheimer + Nu⁻ Nuc Nucleophile (Nu⁻) Product 2-Nu-4-nitropyridine Meisenheimer->Product - Cl⁻ LG Cl⁻

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Advantages and Limitations

The primary advantage of the SNAr route is its exceptional versatility. A vast array of nucleophiles—including amines, alkoxides, thiolates, and others—can be used to generate a diverse library of substituted 4-nitropyridines from a common precursor like 2-chloro-4-nitropyridine. [1][4]Reactions often proceed under milder conditions than electrophilic nitration. The main limitation is the requirement for a pre-functionalized starting material (e.g., a halo-nitropyridine), which may itself be prepared via the N-oxide route.

Experimental Protocol: General Procedure for Amination of 2-Chloro-4-nitropyridine

The following is a general procedure for the synthesis of 2-amino-4-nitropyridines. [4]

  • Setup: Dissolve 2-chloro-4-nitropyridine (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.

  • Reagent Addition: Add the desired amine (typically 1.1 to 2.0 equivalents). If the amine hydrochloride salt is used, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Route 3: Oxidation of 4-Aminopyridines

A less common but mechanistically distinct approach is the direct oxidation of a 4-aminopyridine to the corresponding 4-nitropyridine. This method is analogous to the well-known oxidation of anilines to nitroarenes.

Methodology and Feasibility

Various oxidation systems have been developed for this transformation, including reagents like meta-chloroperoxybenzoic acid (m-CPBA), tert-butyl hydroperoxide (TBHP) with zirconium catalysts, or Oxone® with a manganese catalyst. [5]While effective for many aniline derivatives, the extension of these methods to aminopyridines has been met with variable success, often resulting in lower yields compared to their carbocyclic counterparts. [5]The pyridine nitrogen can interfere with the oxidation process, leading to side reactions or incomplete conversion. Consequently, this route is generally considered less robust and is less frequently utilized than the N-oxide or SNAr pathways.

Comparative Analysis

The optimal synthesis route is dictated by the specific goals of the researcher, including the desired substitution pattern, scale, and available starting materials.

FeatureRoute 1: Nitration of N-OxideRoute 2: SNArRoute 3: Oxidation of Amine
Primary Use Synthesis of the core 4-nitropyridine scaffoldFunctionalization and diversificationNiche applications; direct conversion
Typical Yield Moderate to Good (40-85%) [6][7]Good to Excellent (>70%) [1][4]Low to Moderate (often <50%) [5]
Regioselectivity Excellent for C-4 positionDetermined by leaving group positionN/A
Substrate Scope Broad for parent pyridinesBroad for nucleophilesLimited; sensitive to pyridine ring
Reaction Conditions Harsh (fuming acids, high temp)Generally Mild (RT to moderate heat)Varies (oxidizing agents)
Key Advantages Reliable for core synthesis; good regioselectivityHigh versatility; mild conditions; broad scopeDirect functional group interconversion
Key Disadvantages Multi-step; hazardous intermediates; harsh conditionsRequires pre-functionalized starting materialOften low yields; potential side reactions
Workflow Comparison

The N-oxide route represents a linear synthesis to build the core structure, whereas the SNAr route is a divergent approach to create analogues from a common intermediate.

Workflow_Comparison cluster_0 Route 1: N-Oxide Pathway cluster_1 Route 2: SNAr Pathway Pyridine Pyridine N_Oxide N_Oxide Pyridine->N_Oxide Oxidation Nitro_N_Oxide Nitro_N_Oxide N_Oxide->Nitro_N_Oxide Nitration Final_Product_1 4-Nitropyridine Nitro_N_Oxide->Final_Product_1 Deoxygenation Precursor Halo-Nitropyridine Final_Product_2a Derivative A Precursor->Final_Product_2a + Nucleophile A Final_Product_2b Derivative B Precursor->Final_Product_2b + Nucleophile B Final_Product_2c Derivative C Precursor->Final_Product_2c + Nucleophile C

Caption: Contrasting workflows for the N-Oxide and SNAr synthesis routes.

Conclusion and Recommendations

The synthesis of substituted 4-nitropyridines is most reliably achieved through two primary, complementary strategies:

  • Nitration of Pyridine-N-Oxides: This is the method of choice for the de novo synthesis of the 4-nitropyridine core from simple pyridine precursors. While it involves multiple steps and requires careful handling of hazardous reagents, its reliability and excellent regioselectivity make it the foundational route. For larger-scale synthesis, continuous flow reactors are highly recommended to enhance safety. [6]

  • Nucleophilic Aromatic Substitution (SNAr): For creating diverse libraries of analogues, the SNAr approach is unparalleled. Starting from an activated halo-nitropyridine, a multitude of substituents can be introduced efficiently under relatively mild conditions.

The oxidation of 4-aminopyridines remains a less-developed alternative, generally providing lower yields and facing more challenges with substrate scope. Ultimately, the selection of a synthetic route should be guided by a careful evaluation of the target molecule's structure, the desired scale, and the laboratory's capabilities.

References

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Unambiguous Structural Confirmation of 2-Ethoxy-4-nitropyridine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern science. The precise arrangement of atoms dictates a compound's physical properties, reactivity, and biological activity. This guide provides an in-depth analysis of the structural confirmation of 2-Ethoxy-4-nitropyridine, a substituted pyridine derivative of interest in synthetic chemistry. We will focus on single-crystal X-ray crystallography as the definitive method for structural elucidation and compare its capabilities with orthogonal spectroscopic techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline material.[1] It provides a precise three-dimensional map of electron density within a crystal, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry.[2][3] The final output is not an interpretation, but a detailed and verifiable atomic model.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision at each stage. Each step is designed to ensure the highest quality data is obtained for an accurate final structure.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Initial Characterization (TLC, MP, NMR) purification->characterization screening Solvent Screening characterization->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth selection Crystal Selection & Mounting growth->selection diffraction X-ray Diffraction Experiment selection->diffraction integration Data Integration (Spot Intensities & hkl) diffraction->integration scaling Scaling & Merging integration->scaling solution Structure Solution (Phase Problem) scaling->solution refinement Least-Squares Refinement solution->refinement validation Validation & Final Model refinement->validation final_report final_report validation->final_report CIF, Report Generation

Caption: Experimental workflow for structural elucidation by X-ray crystallography.

Experimental Protocol: Structural Determination of a Pyridine Derivative

This protocol outlines the necessary steps to obtain the crystal structure of this compound.

Part 1: Synthesis and Crystallization

  • Synthesis: this compound can be synthesized via nucleophilic aromatic substitution of 2-chloro-4-nitropyridine with sodium ethoxide. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Purification: The crude product must be purified to >98% purity to facilitate crystallization. This is typically achieved by column chromatography followed by recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Crystallization Screening: The key to successful X-ray analysis is growing a high-quality single crystal.[4]

    • Objective: To find conditions that allow the molecule to pack in a highly ordered, repeating lattice.

    • Methodology (Slow Evaporation):

      • Dissolve a small amount of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to create near-saturated solutions.

      • Transfer these solutions to small, clean vials.

      • Cover the vials with a perforated cap or parafilm to allow for slow solvent evaporation over several hours to days at room temperature.[5]

      • Monitor the vials for the formation of well-defined, single crystals with sharp edges.

Part 2: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]

  • Data Processing: The collected images, containing thousands of diffraction spots, are processed computationally.[7]

    • Integration: The intensity and position of each reflection are determined.

    • Scaling and Merging: Data from different images are scaled and merged to create a single, comprehensive dataset of unique reflections (hkl indices) and their intensities.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as detectors measure intensities (amplitudes) but not the phases of the diffracted waves.[8] For small molecules like this, "direct methods" are typically used, which employ statistical relationships between intensities to estimate the initial phases.

  • Structure Refinement: An initial atomic model is generated and then refined using a least-squares process.[9][10] This iterative procedure adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by metrics such as the R-factor (residual factor), with lower values indicating a better fit.

Anticipated Crystallographic Results

While a published crystal structure for this compound is not available, we can examine the data for the closely related analogue, 2-chloro-4-nitropyridine N-oxide , to illustrate the richness of the results obtained.[10] This data provides a clear expectation of the precision and detail afforded by the technique.

ParameterDescriptionExample Value (2-chloro-4-nitropyridine N-oxide)
Formula Molecular FormulaC₅H₃ClN₂O₃
Crystal System The symmetry class of the unit cell.Orthorhombic
Space Group The specific symmetry of the crystal lattice.P2₁2₁2₁
Unit Cell Dimensions The lengths and angles of the repeating unit.a=5.15 Å, b=9.58 Å, c=13.26 Å; α=β=γ=90°
Bond Lengths (Å) Precise interatomic distances.C-Cl: ~1.73 Å; N-O (nitro): ~1.23 Å
Bond Angles (°) Angles between bonded atoms.O-N-O (nitro): ~125°
Torsion Angles (°) Dihedral angles describing conformation.Twist angle of nitro group to the ring: 6.48(8)°
Intermolecular Interactions Non-covalent forces dictating packing.Herringbone pattern, Cl···Cl contacts (3.708 Å)

Data sourced from the crystallographic report of 2-chloro-4-nitropyridine N-oxide.[10]

This level of detail, particularly the precise bond lengths, angles, and intermolecular packing information, is unattainable by any other single technique.

Orthogonal Methods for Structural Analysis: A Comparative View

While X-ray crystallography provides the definitive structure, spectroscopic methods are indispensable for initial characterization, for analyzing non-crystalline samples, and for providing complementary evidence.[11][12]

comparison cluster_initial Initial Analysis cluster_connectivity Connectivity & Environment cluster_definitive Definitive 3D Structure struct struct LogicFlow LogicFlow MS Mass Spectrometry (Molecular Weight, Formula) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Atomic Connectivity) MS->NMR IR IR Spectroscopy (Functional Groups) IR->NMR XRAY X-ray Crystallography (Bond Lengths/Angles, Stereochemistry, Absolute Structure) NMR->XRAY Confirms Proposed Structure

Caption: Logical flow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic tool for determining the connectivity of atoms in a molecule in solution.[13] It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).

  • ¹H NMR: For this compound, one would expect to see signals corresponding to the three distinct protons on the pyridine ring, a quartet for the -OCH₂- group, and a triplet for the -CH₃ group. The chemical shifts and coupling constants would provide information about their electronic environment and neighboring protons.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom in the molecule.[1] The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, attached to oxygen).[14]

  • 2D NMR (COSY, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of the entire carbon-hydrogen framework.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure.[11]

  • Expected Data: For this compound (MW: 168.15 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula C₇H₈N₂O₃. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 168. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or the nitro group (-NO₂).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation.[15]

  • Expected Data: The IR spectrum of this compound would show strong, characteristic absorption bands for:

    • Nitro Group (NO₂): Asymmetric and symmetric stretches, typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹.

    • C-O-C (Ether): Stretching vibrations around 1250 cm⁻¹ and 1050 cm⁻¹.

    • Aromatic C=C and C=N: Stretching vibrations in the 1400-1600 cm⁻¹ region.

    • Aromatic C-H: Stretching above 3000 cm⁻¹.

Synthesizing the Evidence: A Comparative Summary

The true power of modern analytical chemistry lies in the synergistic use of multiple techniques. While NMR can build the molecular skeleton and MS can weigh it, only crystallography can provide a precise, three-dimensional blueprint.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Yield 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packingAtomic connectivity, electronic environment, 3D structure in solution (NOE)Molecular weight, elemental formula (HRMS), structural fragmentsPresence of functional groups
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)Solid, Liquid, or Gas
Key Limitation Requires a high-quality single crystal; structure is in solid stateCannot determine bond lengths/angles with high precision; complex spectraCannot distinguish isomers; provides limited connectivity dataProvides no information on atomic connectivity
Destructive? No (crystal is recovered)NoYesNo
Primary Role Definitive structural confirmationPrimary tool for connectivity and solution structureMolecular formula and weight determinationRapid functional group identification

Conclusion

For a molecule like this compound, a full structural assignment relies on a combination of analytical methods. Spectroscopic techniques such as NMR, MS, and IR provide essential and complementary pieces of the puzzle, allowing a chemist to propose a likely structure. However, for unambiguous, authoritative confirmation of that structure—complete with precise bond lengths, bond angles, and the spatial arrangement of atoms—single-crystal X-ray crystallography is the undisputed gold standard. It transforms a molecular formula into a tangible three-dimensional reality, providing the ultimate level of structural certainty required for advanced research, patent applications, and drug development.

References

  • Vertex AI Search. (n.d.). Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes.
  • NIH. (n.d.). Crystallographic Refinement.
  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist.
  • NIST. (n.d.). Pyridine, 2-ethoxy-. NIST WebBook.
  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Semantic Scholar. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods.
  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC.
  • TCI Chemicals. (n.d.). ¹H-NMR of 2-Chloro-4-nitropyridine N-Oxide.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-4-nitropyridine N-oxide.
  • Wikipedia. (n.d.). X-ray crystallography.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • PMC. (n.d.). X-ray crystallography. PubMed Central.
  • NIH. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
  • BenchChem. (n.d.). Application Notes and Protocols: X-ray Crystallography of 4-(4-Ethoxyphenyl)-2-methyl-1-butene Derivatives.

Sources

A Comparative Guide to the Spectroscopic Analysis of 2-Ethoxy-4-nitropyridine Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible, reliable, and safe downstream applications. 2-Ethoxy-4-nitropyridine, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its impurity profile can significantly impact reaction yields, introduce confounding variables in biological assays, and pose safety risks.

This guide provides an in-depth comparison of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the robust confirmation of this compound purity. We move beyond simple protocols to explain the causality behind experimental choices, offering a framework for a self-validating analytical workflow.

The Spectroscopic Signature of Pure this compound

A comprehensive purity assessment begins with a clear understanding of the target molecule's spectroscopic fingerprint. While a complete, officially published dataset for this compound is not consolidated in a single public source, we can predict its characteristic signals with high confidence based on data from closely related structural analogs.[1][2][3][4]

Potential Impurities

The common synthesis of this compound involves the nucleophilic substitution of 2-chloro-4-nitropyridine with sodium ethoxide. This process can introduce several potential impurities:

  • Starting Material: Unreacted 2-chloro-4-nitropyridine.

  • Reagents/Solvents: Residual ethanol, water, or other reaction solvents.

  • Side Products: 2-Hydroxy-4-nitropyridine from hydrolysis.

These potential contaminants have distinct spectroscopic signals that can be readily identified against the backdrop of the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for unambiguous structure confirmation and the detection of structurally similar impurities. For quantitative analysis (qNMR), a certified internal standard can be used for highly accurate purity determination without needing a reference standard of the analyte itself.[5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry NMR tube.

    • Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[6] DMSO-d₆ is a more polar alternative if solubility is an issue. The deuterium lock signal is essential for the spectrometer to maintain a stable magnetic field.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[5]

    • Shim the magnetic field to ensure homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled sequence is standard to produce a spectrum of singlets for each unique carbon.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Insert Sample & Lock B->C D Shim Magnetic Field C->D E Acquire ¹H & ¹³C Spectra D->E F Process Data (FT, Phasing, Baseline) E->F G Integrate & Assign Signals F->G H Identify Impurity Peaks G->H

Caption: Workflow for NMR-based purity assessment.

Data Interpretation and Comparison

Table 1: Comparative NMR Data for Purity Analysis of this compound (in CDCl₃)

Analysis Signal Type Expected Chemical Shift (δ, ppm) of Pure Product Assignment Potential Impurity Signal & Interpretation
¹H NMR Doublet ~8.9 - 9.1 H-6 Signals from unreacted 2-chloro-4-nitropyridine may appear in this region.
Doublet of Doublets ~8.2 - 8.4 H-5
Doublet ~7.0 - 7.2 H-3
Quartet ~4.5 - 4.7 -OCH₂CH₃ A broad singlet around ~2.0-4.0 ppm could indicate water. A quartet at ~3.7 ppm and triplet at ~1.2 ppm would indicate residual ethanol.
Triplet ~1.4 - 1.6 -OCH₂CH₃
¹³C NMR Aromatic C ~165 (C-O) C-2 Additional aromatic signals would suggest aromatic impurities like the starting material.
Aromatic C ~150 (C-NO₂) C-4
Aromatic C ~145 C-6
Aromatic C ~115 C-5
Aromatic C ~108 C-3
Aliphatic C ~64 -OCH₂CH₃ A peak around 58 ppm would indicate residual ethanol.

| | Aliphatic C | ~14 | -OCH₂CH₃ | |

Strengths:

  • Provides definitive structural confirmation.

  • Highly sensitive to the presence of structurally different impurities.

  • Can be made fully quantitative (qNMR).

Limitations:

  • Lower sensitivity compared to chromatographic methods for trace impurities.

  • Requires more expensive instrumentation and expertise for operation and maintenance.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Profile

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For purity analysis, it serves as an excellent screening tool to confirm the presence of key functional groups (e.g., nitro group, C-O ether linkage) and to detect impurities with distinct vibrational modes, such as the broad O-H stretch from water or ethanol.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Run a background spectrum of the empty crystal.

    • Rationale: This is a critical self-validating step. The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which is then subtracted from the sample spectrum to ensure that only the sample's absorbance is measured.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Acquisition cluster_analysis Data Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum C->D E Perform Background Correction D->E F Identify Characteristic Bands E->F G Search for Impurity Bands (e.g., -OH) F->G

Caption: Workflow for FT-IR-based purity assessment.

Data Interpretation and Comparison

Table 2: Comparative FT-IR Data for Purity Analysis of this compound

Expected Wavenumber (cm⁻¹) of Pure Product Vibrational Assignment Potential Impurity Signal & Interpretation
~3100-3000 Aromatic C-H Stretch A very broad band centered around 3200-3500 cm⁻¹ is a strong indicator of O-H stretching from water or residual ethanol.
~2980-2850 Aliphatic C-H Stretch (from ethoxy group)
~1600, ~1470 Aromatic C=C & C=N Stretch
~1520 & ~1350 Asymmetric & Symmetric N-O Stretch (NO₂)[9] Absence or weakness of these strong bands would indicate incomplete nitration or a different isomer.

| ~1250 | Aromatic C-O Stretch (Ether)[9] | Confirms the presence of the ethoxy group. |

Strengths:

  • Extremely fast and requires minimal sample preparation.

  • Excellent for identifying functional groups and common impurities like water or alcohols.

  • Non-destructive.

Limitations:

  • Provides limited structural information compared to NMR.

  • Not ideal for distinguishing between structurally similar isomers.

  • Generally not a quantitative technique without rigorous calibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Chromophore Check

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for compounds containing chromophores—parts of a molecule that absorb light—such as the conjugated π-system in this compound.[10] While not highly specific for structure, it is a very sensitive and quantitative method for determining concentration via the Beer-Lambert Law, making it useful for purity checks against a known standard.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water) at a known concentration.

    • Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

    • Rationale: The Beer-Lambert law is most accurate in this absorbance range. Highly concentrated solutions can cause deviations from linearity.[11]

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second matched quartz cuvette with the sample solution.

  • Data Acquisition:

    • Place the blank and sample cuvettes in the spectrophotometer.

    • Perform a baseline correction with the blank.

    • Scan a range of wavelengths (e.g., 200-500 nm) to record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Workflow for UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution (Known Concentration) B Dilute to Optimal Absorbance Range A->B C Run Blank (Solvent) B->C D Run Sample C->D E Determine λmax D->E F Compare Spectrum to Reference Standard E->F G Check for Impurity Shoulders/Peaks F->G

Caption: Workflow for UV-Vis-based purity assessment.

Data Interpretation and Comparison

Table 3: Comparative UV-Vis Data for Purity Analysis of this compound

Parameter Expected Result for Pure Product (in Ethanol) Interpretation of Deviation
λmax One or two maxima expected, with the longest wavelength peak likely >300 nm due to the extended conjugation of the nitropyridine system.[4] A significant shift in λmax or the appearance of additional peaks/shoulders indicates the presence of an impurity with a different chromophore. For example, an impurity lacking the nitro group would absorb at a much shorter wavelength.

| Molar Absorptivity (ε) | A specific, constant value at λmax. | If the calculated molar absorptivity (ε = A / cl) is lower than the reference value, it suggests the presence of impurities that do not absorb at that wavelength, indicating lower purity. |

Strengths:

  • High sensitivity.

  • Excellent for quantitative analysis when a reference standard is available.

  • Simple and rapid.

Limitations:

  • Low specificity; many different compounds can have similar UV-Vis spectra.

  • Provides no detailed structural information.

An Orthogonal Approach: The Key to Confidence

While each spectroscopic technique provides valuable information, none can single-handedly offer a complete picture of purity. The most trustworthy and authoritative purity confirmation comes from an orthogonal approach, where multiple, complementary methods are employed.[12] For instance, NMR confirms the primary structure, FT-IR quickly flags hydroxyl-containing impurities, and UV-Vis provides a sensitive quantitative check against a standard.

For regulatory submissions or when a comprehensive impurity profile is required, these spectroscopic methods should be complemented by high-resolution separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), which excel at separating and identifying trace-level impurities.[5][12]

Conclusion

Confirming the purity of this compound is a critical step in ensuring the quality and integrity of scientific research and drug development. A multi-pronged spectroscopic approach, grounded in a solid understanding of the principles behind each technique, provides a robust, self-validating system for analysis. By integrating the structural detail from NMR , the functional group screening of FT-IR , and the quantitative sensitivity of UV-Vis , researchers can confidently verify the purity of their material, paving the way for reliable and reproducible results.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
  • ResearchGate. FT-IR spectrum of compound 2. [Link]
  • The Royal Society of Chemistry.
  • NIST. Pyridine, 2-ethoxy-. NIST Chemistry WebBook. [Link]
  • Špánik, I., & Kraus, A. (2019). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.
  • PubChem. 2-Ethoxypyridine. [Link]
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Gorokhova, L. G., et al. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide.
  • ResearchGate. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]
  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]
  • ResearchGate. Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6. [Link]
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
  • MDPI. (2023).
  • eCampusOntario Pressbooks. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

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A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount for the rational design of novel therapeutics. This guide provides an in-depth, objective comparison of the biological efficacy of nitropyridine isomers, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. While direct comparative studies on the parent nitropyridine isomers (2-nitropyridine, 3-nitropyridine, and 4-nitropyridine) are limited in publicly available literature, this document synthesizes findings from various studies on their derivatives to illuminate the structure-activity relationships and therapeutic potential inherent to the position of the nitro group on the pyridine ring.

The strategic placement of the electron-withdrawing nitro group at the 2, 3, or 4-position of the pyridine ring profoundly influences the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities. These subtle yet critical alterations dictate the compound's interaction with biological targets, leading to a diverse range of pharmacological effects. This guide will delve into the experimental data that underscores these differences, provide detailed methodologies for key assays, and visualize the intricate signaling pathways through which these compounds exert their effects.

Comparative Biological Activity of Nitropyridine Derivatives

The following tables summarize the in vitro biological activity of various nitropyridine derivatives against several human cancer cell lines, microbial strains, and enzymes. It is crucial to note that these data are for substituted nitropyridines, and the activity of the parent isomers may differ. However, by examining trends across a range of derivatives, we can infer the influence of the nitro group's position.

Table 1: Anticancer Activity of Nitropyridine Derivatives (IC₅₀ Values in µM)
Isomer PositionDerivativeCancer Cell LineIC₅₀ (µM)Reference
2-Nitro 2-Amino-5-nitropyridine derivative (35a, R=OMe)MCF-7 (Breast Cancer)6.41[1]
2-Amino-5-nitropyridine derivative (35d, Piperidine derivative)HepG2 (Liver Cancer)7.63[1]
2-oxo-pyridine derivativeHepG-2 (Liver Cancer)51.59
2-oxo-pyridine derivativeCaco-2 (Colorectal Cancer)41.49[2]
3-Nitro 3-nitropyridine analogue (4AZA2891)HT-29 (Colon Adenocarcinoma)0.0054[3]
3-nitropyridine analogue (4AZA2996)HT-29 (Colon Adenocarcinoma)0.0040[3]
3-cyanopyridine derivativeMCF-7 (Breast Cancer)3.38[4]
3-cyanopyridine derivativeA-2780 (Ovarian Cancer)1.14[4]
4-Nitro 4,6-Diaryl pyridine derivativeHL-60 (Leukemia)<1
4,6-Diaryl pyridine derivativeHCT-116 (Colon Cancer)>100[5]
4-pyridyloxyacetophenone oxime etherProtoporphyrinogen oxidase inhibition3.11-4.18[6]

Expert Interpretation: The data, though not a direct comparison, suggests that 3-nitropyridine derivatives can exhibit exceptionally potent anticancer activity, with IC₅₀ values in the nanomolar range, particularly as microtubule-targeting agents.[3] Derivatives of 2-nitropyridine and 4-nitropyridine also demonstrate cytotoxic effects, but the potency can vary significantly depending on the specific substitutions and the cancer cell line being tested. This highlights the critical interplay between the core isomer structure and the appended functional groups in determining biological activity.

Table 2: Antimicrobial Activity of Nitropyridine Derivatives (MIC Values in µg/mL)
Isomer PositionDerivativeMicrobial StrainMIC (µg/mL)Reference
2-Nitro 2-aminopyridine derivativeS. aureus0.039[7]
2-aminopyridine derivativeB. subtilis0.039[7]
3-Nitro 3-(Pyridine-3-yl)-2-oxazolidinone derivativeS. aureus32-64[8]
3-(Pyridine-3-yl)-2-oxazolidinone derivativeS. pneumoniae32[8]
4-Nitro 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl) pyridineM. tuberculosis H37Rv<0.20[9]
4-(5-heptadecyl-1,3,4-oxadiazol-2-yl) pyridineM. tuberculosis H37Rv<0.20[9]

Expert Interpretation: Derivatives from all three isomer classes have shown promising antimicrobial activity. Notably, certain 2-aminopyridine derivatives exhibit potent activity against Gram-positive bacteria.[7] Furthermore, 4-nitropyridine derivatives have been investigated as effective anti-mycobacterial agents.[9] The data for 3-nitropyridine derivatives in this table suggests more moderate antibacterial activity.[8]

Table 3: Enzyme Inhibitory Activity of Nitropyridine Derivatives (IC₅₀ Values)
Isomer PositionDerivativeEnzymeIC₅₀Reference
2-Nitro 2-aminopyridine derivativeIsocitrate Dehydrogenase 2 (IDH2) R140Q54.6 nM[10]
(5-nitropyridin-2-yl)imine ligandα-glucosidase2.14 µg/mL[6]
3-Nitro 3-Nitropyridylpiperazine derivativeJack Bean Urease2.0-2.3 µM[6]
3-nitropyridine fused with furoxanHIV-1 Integrase (strand transfer)190 µM[6]
4-Nitro 4-PhenylpyridineNADH DehydrogenaseMore inhibitory than 1-methyl-4-phenylpyridinium[11]

Expert Interpretation: Nitropyridine derivatives have been shown to inhibit a range of enzymes. The data indicates that 2-nitropyridine derivatives can be potent and selective enzyme inhibitors, as demonstrated by the nanomolar inhibition of a mutant IDH2 enzyme.[10] 3-Nitropyridine derivatives have shown promise as urease inhibitors.[6] While quantitative IC₅₀ values are not always available, studies suggest that 4-nitropyridine derivatives can also effectively inhibit key enzymes like NADH dehydrogenase.[11]

Mechanisms of Action and Signaling Pathways

The biological activities of nitropyridine isomers are mediated through diverse mechanisms, significantly influenced by the position of the nitro group.

3-Nitropyridine Derivatives as Microtubule-Targeting Agents

Certain 3-nitropyridine analogues have emerged as potent microtubule-targeting agents.[3] They function by inhibiting tubulin polymerization, a critical process for cell division. By binding to the colchicine-binding site on tubulin, these compounds disrupt the dynamic instability of microtubules, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[3]

Microtubule_Targeting 3-Nitropyridine\nAnalogue 3-Nitropyridine Analogue Tubulin Tubulin 3-Nitropyridine\nAnalogue->Tubulin Binds to colchicine site Microtubules Microtubules Tubulin->Microtubules Inhibits polymerization G2M_Phase G2/M Phase Arrest Microtubules->G2M_Phase Disruption leads to Apoptosis Apoptosis G2M_Phase->Apoptosis Induces

Mechanism of microtubule disruption by 3-nitropyridine analogues.
Induction of Apoptosis

A common downstream effect of the cytotoxic activity of nitropyridine derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through various signaling cascades, often involving the activation of caspases. The nitro group can contribute to the generation of reactive oxygen species (ROS), which can induce cellular stress and activate intrinsic apoptotic pathways.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_pathway Intrinsic Apoptosis Pathway Nitropyridine\nIsomers Nitropyridine Isomers ROS ROS Generation Nitropyridine\nIsomers->ROS DNA_Damage DNA Damage Nitropyridine\nIsomers->DNA_Damage Bax_Bak Bax/Bak Activation ROS->Bax_Bak DNA_Damage->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis pathway induced by nitropyridines.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standard protocols for the key in vitro assays used to evaluate the biological activities of nitropyridine isomers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyridine isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Nitropyridine Isomers (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the nitropyridine isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Tubulin Polymerization Assay

This assay is used to assess the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, GTP, and a polymerization buffer.

  • Compound Addition: Add the nitropyridine isomer at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., nocodazole for inhibition) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. Determine the effect of the compound on the rate and extent of polymerization and calculate the IC₅₀ value.

Conclusion and Future Directions

The position of the nitro group on the pyridine ring is a critical determinant of biological activity. While this guide provides a synthesis of the available data for nitropyridine derivatives, it also highlights the need for direct comparative studies of the parent 2-, 3-, and 4-nitropyridine isomers to establish a definitive baseline for their activities.

From the existing literature, it can be inferred that 3-nitropyridine derivatives hold significant promise as highly potent anticancer agents, particularly through the mechanism of microtubule disruption. Derivatives of 2- and 4-nitropyridine also demonstrate a broad spectrum of biological activities, including noteworthy antimicrobial and enzyme inhibitory effects.

Future research should focus on systematic studies that directly compare the parent isomers and a series of simple derivatives across a standardized panel of assays. This will provide a clearer understanding of the intrinsic properties conferred by the nitro group's position and enable a more rational, structure-based approach to the design of next-generation nitropyridine-based therapeutics.

References

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A Senior Application Scientist's Guide to the In Vitro Evaluation of 2-Ethoxy-4-nitropyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an attractive core for designing novel therapeutic agents.[3] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

This guide focuses on a specific, promising subclass: 2-Ethoxy-4-nitropyridine derivatives . The strategic placement of substituents on the pyridine ring is critical for modulating biological activity. The nitro group at the C4 position acts as a potent electron-withdrawing group, which can significantly influence the molecule's interaction with biological targets.[1] Conversely, the ethoxy group at the C2 position is an electron-donating group that can enhance lipophilicity and potentially improve cell membrane permeability. Understanding the interplay of these substituents is key to unlocking their therapeutic potential.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind them. This guide will provide a comparative framework for the in vitro evaluation of these derivatives, focusing on their potential as anticancer agents by assessing cytotoxicity and specific enzyme inhibition. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reproducible data.

Part 1: The Foundational Assay - Assessing Antiproliferative Activity

The first step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. The most common method for this is a cytotoxicity or antiproliferative assay.

Causality of Experimental Choice: We select the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for its reliability, high throughput, and cost-effectiveness. The principle is straightforward: viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing us to quantify the cytotoxic effect of our test compounds.[6][7] This assay serves as a robust primary screen to identify "hit" compounds that warrant further investigation.

Experimental Workflow: In Vitro Screening Cascade

The following diagram illustrates a typical workflow for screening novel pyridine derivatives, from initial cytotoxicity testing to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanism of Action A Synthesis & Characterization of Pyridine Derivatives B MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Hit Identification (e.g., IC50 < 10 µM) C->D E Secondary Screening (e.g., Kinase Inhibition Assay) D->E F Selectivity Profiling (Normal vs. Cancer Cell Lines) E->F G Lead Compound Selection F->G H Apoptosis Assays (e.g., Annexin V, Bax/Bcl-2) G->H I Cell Cycle Analysis (Flow Cytometry) G->I

Caption: A logical workflow for the in vitro evaluation of novel anticancer compounds.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound derivatives in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data: Antiproliferative Activity of Pyridine Scaffolds

The following table summarizes representative IC₅₀ values for different classes of pyridine derivatives against common cancer cell lines, as reported in the literature. This provides a benchmark against which new this compound derivatives can be compared.

Derivative ClassCompound ExampleTarget Cell LineIC₅₀ (µM)Reference
Spiro-pyridineCompound 7Caco-2 (Colorectal)7.83 ± 0.50[6]
Spiro-pyridineCompound 7HepG-2 (Liver)< 10[6]
Pyridine-3-carbonitrileCompound 4aHT29 (Colorectal)2.24 ± 0.22[7]
Pyridine-UreaCompound 8eMCF-7 (Breast)0.22[9]
4,4'-BipyridineCompound 9aHepG-2 (Liver)8.83 µg/mL[8]
Reference DrugDoxorubicinCaco-2 (Colorectal)12.49 ± 1.10[6]
Reference DrugDoxorubicinMCF-7 (Breast)1.93[9]

Part 2: Mechanistic Insights - Targeting Key Signaling Pathways

Identifying a compound with potent cytotoxicity is only the beginning. The next critical step is to understand how it works. Many pyridine derivatives exert their anticancer effects by inhibiting specific enzymes, particularly protein kinases, which are often dysregulated in cancer.[10]

Causality of Experimental Choice: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow.[9] Inhibiting VEGFR-2 is a clinically validated anticancer strategy. We choose a VEGFR-2 kinase assay to screen our "hit" compounds from the MTT assay. This provides mechanistic insight and evaluates the compound's potential as a targeted therapy rather than a non-specific cytotoxic agent.

Signaling Pathway: VEGFR-2 Inhibition

This diagram illustrates how a this compound derivative can inhibit the VEGFR-2 signaling pathway, thereby blocking downstream processes that lead to tumor growth.

G cluster_0 cluster_1 cluster_2 cluster_3 VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Phosphorylation Derivative This compound Derivative Derivative->VEGFR2 Inhibits ATP Binding Site Response Angiogenesis, Proliferation, Survival Downstream->Response

Caption: Inhibition of the VEGFR-2 signaling cascade by a pyridine derivative.

Protocol: In Vitro VEGFR-2 Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for quantifying kinase activity.

  • Reagent Preparation: Prepare assay buffer, a solution of VEGFR-2 enzyme, a biotinylated peptide substrate, ATP, and a detection solution containing europium-labeled anti-phospho-tyrosine antibody and streptavidin-XL665.

  • Compound Addition: In a 384-well low-volume plate, add 2 µL of the this compound derivative at various concentrations (prepared in DMSO and diluted in buffer). Use a known inhibitor like Sorafenib as a positive control.[9]

  • Enzyme/Substrate Addition: Add 4 µL of the enzyme/substrate mix to each well.

  • Initiation of Reaction: Add 4 µL of the ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature. The final concentrations should be optimized, but typical values are 10-50 µM ATP.

  • Detection: Add 10 µL of the detection solution to stop the reaction and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (europium) and 665 nm (XL665).

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). The signal is proportional to the amount of phosphorylated substrate. Plot the HTRF ratio against the inhibitor concentration to determine the IC₅₀ value.

Comparative Data: Kinase Inhibitory Activity

This table provides examples of the kinase inhibitory activity of different pyridine derivatives, offering a performance benchmark.

Derivative ClassCompound ExampleTarget KinaseIC₅₀ (µM)Reference
Spiro-pyridineCompound 7EGFR0.124 ± 0.009[6]
Spiro-pyridineCompound 7VEGFR-20.221 ± 0.009[6]
Pyridine-UreaCompound 8bVEGFR-25.0 ± 1.91[9]
Pyridine-UreaCompound 8eVEGFR-23.93 ± 0.73[9]
Reference DrugErlotinibEGFR0.033 ± 0.002[6]
Reference DrugSorafenibVEGFR-20.043 ± 0.002[6]

Conclusion and Future Directions

The in vitro evaluation of this compound derivatives requires a logical, multi-step approach. An initial broad screening for cytotoxicity across multiple cancer cell lines using the MTT assay is essential for identifying active compounds. Subsequent mechanistic studies, such as the VEGFR-2 kinase inhibition assay, are critical for elucidating the mode of action and determining if the derivative acts as a targeted inhibitor.

By comparing the IC₅₀ values from these assays against established benchmarks for other pyridine scaffolds and reference drugs, researchers can effectively triage their synthesized compounds. Promising candidates from this in vitro cascade—those with low-micromolar or nanomolar potency and a clear mechanism of action—can then be prioritized for more complex investigations, including cell cycle analysis, apoptosis assays, and eventual progression to in vivo models.[6][11] This structured, evidence-based approach ensures that resources are focused on the derivatives with the highest therapeutic potential.

References

  • El-Gamal, M. I., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(1), 1-18.
  • Al-Ostath, A., et al. (2023). Cytotoxicity results of pyridine analogous in the MTT assessment. Molecules, 28(14), 5393.
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  • Helmy, M. A., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate.
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  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107.
  • Kumar, D., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-71.
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  • Baklanov, M. Y., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5099.
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  • Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2559.
  • Li, Z., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2443-2453.
  • Li, Z., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2443-2453.
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A Comparative Study of Electron-Donating Groups on Pyyridine Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the influence of electron-donating groups (EDGs) on the reactivity of the pyridine ring. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the underlying principles governing these effects. We will explore the electronic modifications induced by various EDGs, their quantitative impact on basicity and reactivity, and practical experimental strategies to leverage these properties in synthesis.

The Electronic Landscape of Pyridine: An Inherent Challenge for Electrophilic Aromatic Substitution

Pyridine, an aromatic heterocycle isostructural with benzene, presents a unique electronic profile that significantly impacts its reactivity. The presence of a nitrogen atom in the ring introduces a permanent dipole moment and alters the electron density distribution. The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing inductive effect, rendering the entire ring electron-deficient.[1] This electronic characteristic makes pyridine significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[2][3]

Furthermore, the lone pair of electrons on the nitrogen atom makes it a basic site, readily protonated or complexed with Lewis acids under the acidic conditions often required for EAS reactions like nitration or sulfonation.[2][4] This protonation event further deactivates the ring by introducing a positive charge, making an electrophilic attack even more challenging.[2] Consequently, direct electrophilic substitution on pyridine is often difficult to achieve and typically requires harsh reaction conditions, proceeding primarily at the 3-position (meta-position) to avoid placing a positive charge adjacent to the already electron-deficient nitrogen atom.[3][5]

The Influence of Electron-Donating Groups: Modulating Pyridine's Reactivity

The introduction of electron-donating groups onto the pyridine ring is a key strategy to enhance its reactivity towards electrophiles. EDGs function by increasing the electron density of the aromatic system, thereby making it more susceptible to attack by electron-deficient species. The effectiveness of an EDG is determined by its ability to donate electrons through either inductive effects or resonance (mesomeric) effects.

A Quantitative Comparison of Common Electron-Donating Groups

The impact of a substituent on the electronic properties of the pyridine ring can be quantitatively assessed by examining the pKa of its conjugate acid (the pyridinium ion). An increase in the pKa value relative to unsubstituted pyridine (pKa ≈ 5.2) indicates an increase in the basicity of the nitrogen atom, which correlates with an increase in the electron density of the ring.

Substituent (Position)Electron-Donating EffectpKa of Conjugate Acid
-H (Unsubstituted)-5.23[6]
4-CH₃Inductive6.02
4-NH₂Resonance9.17
4-N(CH₃)₂Resonance & Inductive9.70[7]
4-OCH₃Resonance6.62
3-CH₃Inductive5.68
3-NH₂Inductive > Resonance5.98[7]
2-CH₃Inductive5.97
2-NH₂Inductive > Resonance6.86

Note: pKa values are approximate and can vary slightly depending on the measurement conditions. The values presented are representative for comparative purposes.

As the table illustrates, EDGs significantly increase the basicity of pyridine, with resonance-donating groups at the 4-position having the most profound effect. This increased electron density not only enhances the nucleophilicity of the nitrogen atom but also activates the ring towards electrophilic attack.

Visualizing the Electronic Effects of EDGs

The following diagram illustrates how an electron-donating group at the 4-position increases the electron density of the pyridine ring through the resonance effect, thereby activating it for electrophilic attack.

Caption: Resonance effect of a 4-EDG on pyridine.

Pyridine N-Oxides: A Powerful Strategy for Ring Activation

One of the most effective methods to activate the pyridine ring towards electrophilic substitution is through the formation of a pyridine N-oxide.[2][8] This is achieved by oxidizing the pyridine nitrogen with reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[8][9]

The resulting N-oxide functionality has a profound impact on the electronic properties of the ring. The positively charged nitrogen atom strongly withdraws electrons inductively, while the negatively charged oxygen atom donates electron density back into the ring via resonance.[8][10] This resonance donation is particularly effective at the 2- and 4-positions, making them significantly more susceptible to electrophilic attack.[8] This activation strategy effectively overcomes the inherent electron deficiency of the pyridine ring.[2] After the desired substitution has been achieved, the N-oxide can be readily deoxygenated back to the pyridine using reagents like PCl₃ or (MeO)₃P.[8]

Workflow for Pyridine Activation via N-Oxide Formation

The following diagram outlines the general workflow for utilizing pyridine N-oxides to facilitate electrophilic aromatic substitution on the pyridine ring.

N_Oxide_Workflow Pyridine Substituted Pyridine N_Oxide Pyridine N-Oxide Formation (Oxidation) Pyridine->N_Oxide EAS Electrophilic Aromatic Substitution (e.g., Nitration) N_Oxide->EAS Substituted_N_Oxide Substituted Pyridine N-Oxide EAS->Substituted_N_Oxide Deoxygenation Deoxygenation (Reduction) Substituted_N_Oxide->Deoxygenation Final_Product Substituted Pyridine Product Deoxygenation->Final_Product

Caption: Workflow for EAS on pyridine via N-oxide.

Experimental Protocol: Nitration of 4-Methoxypyridine

This section provides a detailed protocol for the nitration of 4-methoxypyridine, a representative example of an activated pyridine derivative. The electron-donating methoxy group at the 4-position activates the ring towards electrophilic attack.

Materials and Reagents
  • 4-Methoxypyridine

  • Trifluoroacetic anhydride

  • Concentrated nitric acid (70%)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place the trifluoroacetic anhydride. Cool the flask in an ice bath to 0 °C.

  • Addition of Pyridine Derivative: Slowly add the 4-methoxypyridine to the chilled trifluoroacetic anhydride with continuous stirring. Maintain the temperature at 0 °C. Stir the mixture for 30 minutes. The trifluoroacetic anhydride serves as a solvent and also activates the nitric acid.[11]

  • Addition of Nitrating Agent: Add concentrated nitric acid dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction. The in-situ generation of the nitronium ion (NO₂⁺) is the key to this reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This will neutralize the strong acids. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure nitrated product.

Rationale Behind Experimental Choices
  • Trifluoroacetic anhydride: This reagent is used to generate the highly electrophilic nitronium ion from nitric acid under relatively mild conditions.[11]

  • Low Temperature (0 °C): The nitration of activated aromatic rings can be highly exothermic. Maintaining a low temperature is essential for controlling the reaction rate, preventing side reactions, and ensuring the selectivity of the nitration.

  • Aqueous Workup with Bicarbonate: This step is crucial for neutralizing the acidic reaction mixture, making it safe to handle and allowing for the efficient extraction of the organic product.

Conclusion

The reactivity of the pyridine ring can be effectively modulated by the introduction of electron-donating groups. These substituents enhance the electron density of the aromatic system, thereby increasing its susceptibility to electrophilic attack. For pyridines lacking strong activating groups, the formation of a pyridine N-oxide provides a powerful and versatile strategy to facilitate electrophilic aromatic substitution. A thorough understanding of these principles and the associated experimental techniques is essential for the rational design and synthesis of novel pyridine-based compounds for a wide range of applications, including pharmaceuticals and materials science.

References

  • Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. MDPI. [Link]
  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]
  • Royal Society of Chemistry. (n.d.). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry. [Link]
  • Effect of Atomic Charge and Some Physical Properties on pKa of Substituted pyridines. (2025). Journal of Al-Nahrain University, 18(1), 25-34. [Link]
  • Casasnovas, R., et al. (n.d.). Theoretical pKa calculations of substituted pyridines.
  • Scribd. (n.d.).
  • American Chemical Society. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]
  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (2025). Al-Abbas's (p) Holy Shrine. [Link]
  • Royal Society of Chemistry. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. RSC Publishing. [Link]
  • ChemRxiv. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv. [Link]
  • Wikipedia. (n.d.).
  • Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)
  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions, 49(10), 3137-3146. [Link]
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • ResearchGate. (n.d.). (PDF) Theoretical pKa calculations of substituted pyridines.
  • Royal Society of Chemistry. (n.d.). Chemical Science. RSC Publishing. [Link]
  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]
  • American Chemical Society. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
  • Science and Education Publishing. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle.
  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • ResearchGate. (n.d.). Hammett plot of the investigated pyridine substituents.
  • Semantic Scholar. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar. [Link]
  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
  • Pearson. (n.d.). a. Draw resonance contributors to show why pyridine-N-oxide is mo... | Study Prep. Pearson+. [Link]
  • Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

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Validating the Structure of 2-Ethoxy-4-nitropyridine Reaction Products: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural validation of novel chemical entities is paramount. For heterocyclic compounds like 2-Ethoxy-4-nitropyridine and its derivatives, which serve as versatile scaffolds in medicinal chemistry, rigorous structural elucidation ensures the integrity of structure-activity relationship (SAR) studies and intellectual property claims. This guide provides a comparative analysis of key analytical techniques for validating the structures of reaction products derived from this compound, offering insights into the causality behind experimental choices and providing field-proven protocols.

The Synthetic Landscape: Common Reactions of this compound

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[1] The primary reaction pathways of interest for generating novel derivatives include:

  • Nucleophilic Aromatic Substitution (SNAr): The ethoxy group at the C2 position can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. The regioselectivity of this reaction is directed by the activating effect of the para-nitro group.[2]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-Ethoxy-4-aminopyridine. This transformation is a critical step in the synthesis of many biologically active compounds.

The successful execution and outcome of these reactions must be confirmed through robust analytical methodologies.

A Comparative Overview of Structural Validation Techniques

The choice of analytical technique for structural validation is contingent on the nature of the sample, the required level of structural detail, and instrumental availability. This section compares the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography in the context of this compound derivatives.

Data Presentation: At a Glance
Technique Information Provided Sample State Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternsSolid, Liquid, GasHigh sensitivity, small sample requirement, rapid analysisIsomers can be difficult to distinguish, limited stereochemical information
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, dynamic processes in solutionSolutionUnambiguous structure determination, non-destructiveLower sensitivity than MS, requires soluble samples, complex spectra for large molecules
X-ray Crystallography Absolute 3D molecular structure, bond lengths and angles, crystal packingCrystalline Solid"Gold standard" for definitive structure determinationRequires a suitable single crystal, structure may differ from solution conformation

In-Depth Analysis and Experimental Protocols

Mass Spectrometry: The First Line of Inquiry

Mass spectrometry is an indispensable tool for the initial confirmation of a reaction's success by determining the molecular weight of the product. High-resolution mass spectrometry (HRMS) further provides the elemental composition, significantly narrowing down possible structures.

Causality in Fragmentation: The fragmentation patterns observed in electron ionization (EI) mass spectrometry are dictated by the stability of the resulting ions. For nitropyridine derivatives, characteristic losses include the nitro group (NO2, 46 Da) and the ethoxy group (OC2H5, 45 Da).[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified reaction product in 1 mL of a volatile solvent such as methanol or acetonitrile.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Instrument Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 200-250 °C

    • Mass Range: m/z 50-500

Data Comparison: Expected Fragmentation of this compound and its Derivatives

Compound Expected M+• Key Fragment Ions (m/z) Interpretation
This compound168138, 122, 94Loss of NO, Loss of NO₂, Loss of NO₂ and C₂H₄
2-(Methylamino)-4-nitropyridine153123, 107, 79Loss of NO, Loss of NO₂, Loss of NO₂ and HCN
2-Ethoxy-4-aminopyridine138110, 95Loss of C₂H₄, Loss of C₂H₅O

Note: This data is predictive and based on known fragmentation patterns of related compounds.

NMR Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the structure of a molecule in solution. 1H and 13C NMR are fundamental for establishing the carbon-hydrogen framework, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal connectivity between atoms.

Causality in Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. The electron-withdrawing nitro group will cause downfield shifts (higher ppm) for adjacent protons and carbons, while electron-donating groups like amino and ethoxy groups will cause upfield shifts (lower ppm).[3]

Experimental Protocol: 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample for 1H NMR or 20-50 mg for 13C NMR in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • 1H NMR:

      • Pulse Program: Standard single-pulse

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

    • 13C NMR:

      • Pulse Program: Proton-decoupled single-pulse

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

Data Comparison: Predicted 1H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Position This compound 2-Ethoxy-4-aminopyridine Rationale for Shift
H-3~7.9~6.2Strong shielding from NH₂ group vs. deshielding from NO₂ group.
H-5~8.3~7.5Shielding effect of the NH₂ group.
H-6~8.9~7.8Shielding effect of the NH₂ group.
OCH₂CH₃~4.5 (q)~4.3 (q)Minor change in electronic environment.
OCH₂CH₃~1.5 (t)~1.4 (t)Minor change in electronic environment.

Note: These are predicted values based on the analysis of structurally similar compounds.[4][5]

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.

Causality in Crystal Packing: The arrangement of molecules in a crystal lattice is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. For example, the presence of an amino group in a reaction product can lead to the formation of hydrogen-bonded dimers or chains in the solid state.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the purified compound suitable for X-ray analysis. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with either Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Visualizing the Workflow

A logical workflow is crucial for the efficient and definitive structural validation of newly synthesized compounds.

G cluster_0 Synthesis cluster_1 Initial Characterization cluster_2 In-depth Analysis cluster_3 Final Validation Synthesis of Derivative Synthesis of Derivative Mass Spectrometry (MS) Mass Spectrometry (MS) Synthesis of Derivative->Mass Spectrometry (MS) Confirm MW NMR Spectroscopy (1D) NMR Spectroscopy (1D) Synthesis of Derivative->NMR Spectroscopy (1D) Assess Purity & Functional Groups Mass Spectrometry (MS)->NMR Spectroscopy (1D) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) NMR Spectroscopy (1D)->2D NMR (COSY, HSQC, HMBC) If structure is complex X-ray Crystallography X-ray Crystallography NMR Spectroscopy (1D)->X-ray Crystallography If crystalline Structure Confirmed Structure Confirmed 2D NMR (COSY, HSQC, HMBC)->Structure Confirmed X-ray Crystallography->Structure Confirmed

Caption: A typical workflow for the structural validation of a novel this compound derivative.

Conclusion

The structural validation of reaction products of this compound requires a multi-technique approach. Mass spectrometry serves as a rapid initial check of molecular weight, while NMR spectroscopy provides the detailed connectivity map of the molecule in solution. For crystalline products, X-ray crystallography offers the ultimate, unambiguous structural proof. By judiciously applying these techniques and understanding the underlying principles that govern the experimental outcomes, researchers in drug development can ensure the fidelity of their synthesized compounds, paving the way for successful downstream applications.

References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. (2002). Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. [Link]
  • Bioorganic & Medicinal Chemistry Letters, 15(18), 4075-4079. (2005). Structure-Based design of 2-Arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitors of cyclin-Dependent kinases 1 and 2. [Link]
  • Molecules, 28(23), 7859. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]
  • Recueil des Travaux Chimiques des Pays-Bas, 70(3), 241-250. (1951). Synthesis of 2‐amino‐5‐ethoxypyridine. [Link]
  • Molecules, 28(10), 4059. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]
  • Heterocycles, 65(9), 2123-2130. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • PubChem. (n.d.). 2-Amino-4-nitropyridine. [Link]
  • The Royal Society of Chemistry. (2015).
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  • ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • YouTube. (2021). Nucleophilic Substitution with amines. [Link]
  • Semantic Scholar. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-ethoxy-. [Link]
  • ResearchGate. (2020).
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  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. [Link]
  • PMC. (2012).
  • PubMed. (2014). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
  • PubChem. (n.d.). 2-Hydroxy-4-nitropyridine. [Link]
  • National Institute of Standards and Technology. (n.d.). 2H-Pyran, 2-ethoxy-3,4-dihydro-. [Link]
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-ethoxy-. [Link]
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]

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A Senior Application Scientist's Comparative Guide to the Analytical Cross-Referencing of 2-Ethoxy-4-nitropyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals immersed in the fast-paced world of drug development, the precise analytical characterization of heterocyclic compounds is paramount. This guide provides an in-depth comparative analysis of the analytical data for 2-Ethoxy-4-nitropyridine, a key building block in medicinal chemistry, cross-referenced with its structural analogs, 2-Chloro-4-nitropyridine and 2-Methoxy-4-nitropyridine. By understanding the nuanced differences in their spectroscopic and chromatographic profiles, researchers can enhance the efficiency and accuracy of compound identification, purity assessment, and quality control.

This document moves beyond a simple listing of data, offering insights into the causal relationships behind the observed analytical behaviors and providing detailed, field-proven experimental protocols.

Introduction to the Analytes

This compound and its analogs share a common 4-nitropyridine core, a structural motif frequently employed in the design of bioactive molecules. The substituent at the 2-position—ethoxy, chloro, or methoxy—imparts distinct electronic and steric properties to each molecule, influencing their reactivity, and, consequently, their analytical signatures. A thorough understanding of these signatures is crucial for unambiguous identification and differentiation in complex reaction mixtures or during purity analysis.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight
This compound 1187732-70-2C₇H₈N₂O₃168.15 g/mol
2-Chloro-4-nitropyridine 23056-36-2[1]C₅H₃ClN₂O₂158.54 g/mol [1]
2-Methoxy-4-nitropyridine 18614-54-5C₆H₆N₂O₃154.12 g/mol

Comparative Analytical Data

The following sections provide a detailed comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) data for the three compounds.

Note on Predicted Data: Due to the limited availability of public domain experimental spectra for this compound, the data presented for this compound are predicted values generated using reputable online spectroscopic tools. This is a common practice in the initial stages of research and for comparative purposes. The predicted data should be used as a guide and confirmed with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

The proton NMR spectra of these compounds are characterized by signals in the aromatic region corresponding to the pyridine ring protons and, for the ethoxy and methoxy analogs, signals in the aliphatic region.

CompoundPredicted/Experimental ¹H NMR Data (Chemical Shift (δ) ppm, Multiplicity, Integration, Coupling Constant (J) Hz)
This compound Predicted Data: δ 8.65 (d, 1H, J = 5.5 Hz), 8.15 (d, 1H, J = 2.5 Hz), 7.80 (dd, 1H, J = 5.5, 2.5 Hz), 4.50 (q, 2H, J = 7.0 Hz), 1.45 (t, 3H, J = 7.0 Hz)
2-Chloro-4-nitropyridine Experimental Data: δ 8.75 (d, 1H, J=5.4 Hz), 8.34 (d, 1H, J=2.4 Hz), 7.95 (dd, 1H, J=5.4, 2.4 Hz)[2]
2-Methoxy-4-nitropyridine Experimental Data: δ 8.60 (d, 1H), 8.10 (s, 1H), 7.75 (d, 1H), 4.10 (s, 3H)

Causality Behind Chemical Shifts: The electron-withdrawing nitro group at the 4-position strongly deshields the pyridine ring protons, shifting them downfield. The substituent at the 2-position modulates these shifts. The electronegative chlorine atom in 2-chloro-4-nitropyridine causes a general downfield shift of the ring protons compared to the alkoxy-substituted analogs. The ethoxy and methoxy groups, being electron-donating through resonance, will have a less pronounced deshielding effect.

The ¹³C NMR spectra provide information about the carbon framework of the molecules.

CompoundPredicted/Experimental ¹³C NMR Data (Chemical Shift (δ) ppm)
This compound Predicted Data: δ 164.0, 155.0, 145.0, 112.0, 108.0, 64.0, 14.0
2-Chloro-4-nitropyridine Experimental Data: δ 153.8, 153.4, 145.5, 119.3, 111.9[3]
2-Methoxy-4-nitropyridine Experimental Data: δ 165.2, 155.1, 145.1, 111.2, 107.5, 56.2

Expertise in Spectral Interpretation: The carbon attached to the substituent at the 2-position (C2) shows a significant variation in chemical shift. The C2 in 2-chloro-4-nitropyridine is directly bonded to an electronegative chlorine, but the effect is less pronounced compared to the oxygen-linked carbons in the alkoxy derivatives, which appear further downfield. The quaternary carbon bearing the nitro group (C4) is also significantly deshielded in all three compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational bands for these nitropyridine derivatives are associated with the nitro group, the aromatic ring, and the C-O or C-Cl bonds.

CompoundPredicted/Experimental IR Data (Wavenumber, cm⁻¹)
This compound Predicted Data: ~1580-1560 (asymmetric NO₂ stretch), ~1350-1330 (symmetric NO₂ stretch), ~1600, ~1470 (C=C and C=N stretching), ~1250 (C-O stretch), ~2980 (C-H aliphatic stretch)
2-Chloro-4-nitropyridine Experimental Data: 1575 (asymmetric NO₂ stretch), 1348 (symmetric NO₂ stretch), 1595, 1465 (aromatic ring stretching), ~750 (C-Cl stretch)[4]
2-Methoxy-4-nitropyridine Experimental Data: ~1570 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1600, ~1475 (aromatic ring stretching), ~1260 (C-O stretch)

Trustworthiness of Data: The characteristic strong absorptions for the asymmetric and symmetric stretching of the nitro group are consistently observed in the expected regions for all three compounds, providing a reliable diagnostic tool for this functional group. The position of the C-O and C-Cl stretching bands can help differentiate the analogs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

CompoundPredicted/Experimental Mass Spectrometry Data (m/z)
This compound Predicted Data: Molecular Ion [M]⁺ at m/z 168. Key fragments: [M-NO₂]⁺ (122), [M-C₂H₄]⁺ (140), [M-OC₂H₅]⁺ (123)
2-Chloro-4-nitropyridine Experimental Data: Molecular Ion [M]⁺ at m/z 158/160 (isotopic pattern for Cl). Key fragments: [M-NO₂]⁺ (112/114), [M-Cl]⁺ (123)
2-Methoxy-4-nitropyridine Experimental Data: Molecular Ion [M]⁺ at m/z 154. Key fragments: [M-NO₂]⁺ (108), [M-CH₃]⁺ (139), [M-OCH₃]⁺ (123)

Authoritative Grounding in Fragmentation: The fragmentation of these nitroaromatic compounds is often initiated by the loss of the nitro group (NO₂) or cleavage of the substituent at the 2-position. For 2-chloro-4-nitropyridine, the presence of the characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) in the molecular ion and chlorine-containing fragments is a definitive identifier.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification in drug development. The retention time of a compound is dependent on its polarity and interaction with the stationary and mobile phases.

CompoundTypical HPLC Retention Characteristics (Reversed-Phase)
This compound Expected to be the most nonpolar of the three, thus having the longest retention time.
2-Chloro-4-nitropyridine Intermediate polarity and retention time.
2-Methoxy-4-nitropyridine Expected to be the most polar of the three, thus having the shortest retention time.

Field-Proven Insights: In a typical reversed-phase HPLC setup (e.g., C18 column with a water/acetonitrile mobile phase), the elution order can be predicted based on the polarity of the substituent at the 2-position. The ethoxy group is more nonpolar than the methoxy group, leading to a longer retention time. The chloro substituent's effect on polarity is intermediate. This predictable elution order is a valuable tool for initial peak assignment in a mixture of these analogs.

Experimental Protocols

The following are detailed, self-validating protocols for the analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is applicable for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free of residual proton signals in the regions of interest.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. A half-height peak width of <0.5 Hz for a singlet is desirable.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify and label the key absorption bands corresponding to the functional groups present in the molecule.

    • Compare the obtained spectrum with reference spectra or predicted data.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Spectrum C->D E Analyze Data D->E

Caption: ATR-IR spectroscopy workflow.

Mass Spectrometry (MS) Protocol (Electron Ionization)

This protocol is for obtaining a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Conditions:

    • GC Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Injection: Inject 1 µL of the sample solution in split mode.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • For the chloro-derivative, confirm the presence of the chlorine isotopic pattern.

MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Inject Inject Separate Separate Inject->Separate Ionize Ionize Separate->Ionize Transfer Analyze Analyze Ionize->Analyze Detect Detect Analyze->Detect

Caption: GC-MS experimental workflow.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a standard reversed-phase HPLC method for purity analysis.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or formic acid.

    • Filter and degas both solvents before use.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the nitroaromatic chromophore).

    • Gradient Program: A typical gradient would be to start with a low percentage of Solvent B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

  • Sample Preparation and Analysis:

    • Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

    • Inject 10 µL of the sample solution.

    • Analyze the resulting chromatogram for the main peak and any impurities. The purity can be estimated by the area percentage of the main peak.

HPLC_Logic cluster_0 HPLC System Pump Pump Mobile Phase Injector Injector Sample Pump->Injector Column Column Separation Injector->Column Detector Detector Signal Column->Detector Data Data System Chromatogram Detector->Data

Caption: Logical flow of an HPLC system.

Conclusion

This guide provides a comprehensive framework for the analytical cross-referencing of this compound and its chloro and methoxy analogs. By combining predicted and experimental data with detailed, robust protocols, researchers are better equipped to navigate the challenges of identifying and characterizing these important synthetic intermediates. The principles and methodologies outlined herein are broadly applicable to a wide range of substituted heterocyclic compounds, serving as a valuable resource for the drug development community.

References

  • PubChem. 2-Chloro-4-nitropyridine. [Link]
  • SIELC Technologies. 2-Chloro-4-nitropyridine 1-oxide. [Link]

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Efficacy of 2-Ethoxy-4-nitropyridine as a Precursor vs. Alternatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Substituted Nitropyridines in Medicinal Chemistry

Substituted pyridine scaffolds are integral to the design and synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] Among the myriad of available precursors, nitropyridines stand out as exceptionally versatile intermediates.[1] The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), providing a reliable and efficient method for the introduction of diverse functionalities.[3][4] This guide offers an in-depth technical comparison of 2-Ethoxy-4-nitropyridine and its primary alternatives, namely 2-Chloro-4-nitropyridine and 2-Methoxy-4-nitropyridine, as precursors in synthetic chemistry. By examining their reactivity, synthetic utility, and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in precursor selection.

Comparative Analysis of Precursor Efficacy

The efficacy of a precursor in a synthetic route is a multifactorial assessment, encompassing reactivity, yield, cost, safety, and ease of handling. This section provides a comparative analysis of this compound and its alternatives based on these key parameters.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The rate-determining step in the SNAr of these precursors is typically the initial nucleophilic attack. The stability of the resulting Meisenheimer intermediate, a resonance-stabilized anionic complex, is paramount in dictating the reaction rate. The primary difference in reactivity between the ethoxy, methoxy, and chloro-substituted nitropyridines lies in the nature of the leaving group at the 2-position.

In a kinetic study of the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with various secondary amines in aqueous solution, it was found that the reaction proceeds through a SNAr mechanism where the first step (nucleophilic attack) is rate-determining.[7]

Generally, in SNAr reactions, the leaving group ability follows the trend F > Cl > Br > I for halogens. Alkoxy groups are typically considered poorer leaving groups than halides. However, the high reactivity of 2-alkoxy-3,5-dinitropyridines in the aforementioned computational study suggests that the strong activation by multiple nitro groups can facilitate the departure of even less ideal leaving groups.[5]

The following table summarizes kinetic data for the reaction of various nitropyridine derivatives with piperidine, providing a basis for a comparative assessment of reactivity.

PrecursorNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Reference
2-Chloro-3-nitropyridinePiperidineEthanol401.17 x 10⁻³[8]
2-Chloro-5-nitropyridinePiperidineEthanol407.30 x 10⁻⁵[8]
4-Chloro-3-nitropyridinePiperidineEthanol401.80 x 10⁻²[8]
2-Methoxy-3-nitropyridinePiperidineAqueous Solution203.73 x 10⁻³[7]
2-Methoxy-5-nitropyridinePiperidineAqueous Solution201.16 x 10⁻²[7]

Note: Direct comparison is challenging due to varying reaction conditions. However, the data illustrates the general reactivity trends.

From the available data, it is evident that the position of the nitro group and the nature of the leaving group significantly influence reactivity. The higher reactivity of 2-methoxy-5-nitropyridine compared to 2-methoxy-3-nitropyridine with piperidine highlights the activating effect of a para-nitro group.[7]

Synthetic Utility and Yields

The ultimate measure of a precursor's efficacy often lies in the yield of the desired product. This section explores the synthetic utility of each precursor in key transformations.

This compound: While specific, high-yield examples of its application are not extensively documented in readily available literature, its structure suggests utility in synthesizing 2-ethoxy-4-aminopyridine through reduction of the nitro group. A plausible, though theoretical, protocol for the synthesis of 2-ethoxy-5-nitropyridin-4-amine involves the ethoxylation of 2-chloro-5-nitropyridin-4-amine.[9]

2-Chloro-4-nitropyridine: This precursor is widely used for the synthesis of 2-amino-4-nitropyridine derivatives through amination.[10] Protocols for both traditional SNAr and Buchwald-Hartwig amination are well-established.[10] For instance, the reduction of 2-chloro-4-nitropyridine N-oxide using iron powder in acetic acid has been reported to yield 2-chloro-4-aminopyridine with a high yield of 91.3%.[11]

2-Methoxy-4-nitropyridine: Kinetic studies have demonstrated its utility in reactions with secondary amines to form 2-(dialkylamino)-4-nitropyridines.[7]

The following workflow illustrates a general approach to utilizing these precursors for the synthesis of 4-aminopyridine derivatives.

G cluster_0 Precursor Selection cluster_1 Key Transformation cluster_2 Intermediate Product cluster_3 Final Product This compound This compound Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic Aromatic Substitution (SNAr) Amines, Alkoxides, etc. 2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine 2-Chloro-4-nitropyridine->Nucleophilic Aromatic Substitution (SNAr) Amines, Alkoxides, etc. 2-Methoxy-4-nitropyridine 2-Methoxy-4-nitropyridine 2-Methoxy-4-nitropyridine->Nucleophilic Aromatic Substitution (SNAr) Amines, etc. 2-Substituted-4-nitropyridine 2-Substituted-4-nitropyridine Nucleophilic Aromatic Substitution (SNAr)->2-Substituted-4-nitropyridine Reduction of Nitro Group Reduction of Nitro Group 2-Substituted-4-aminopyridine 2-Substituted-4-aminopyridine Reduction of Nitro Group->2-Substituted-4-aminopyridine 2-Substituted-4-nitropyridine->Reduction of Nitro Group e.g., Fe/AcOH, H2/Pd-C

Caption: General synthetic workflow utilizing 2-substituted-4-nitropyridines.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving the discussed precursors.

Protocol 1: Synthesis of 2-Chloro-4-aminopyridine from 2-Chloro-4-nitropyridine N-oxide

This protocol is adapted from a patented procedure with a reported yield of 91.3%.[11]

Materials:

  • 2-Chloro-4-nitropyridine N-oxide (35.0 g, 0.2 mol)

  • Iron powder (39.2 g, 0.7 mol)

  • Glacial acetic acid (250 mL)

  • 50 wt.% aqueous sodium hydroxide solution

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene

  • Cyclohexane

Procedure:

  • To a reaction vessel, add 2-chloro-4-nitropyridine N-oxide, iron powder, and glacial acetic acid.

  • Heat the mixture to reflux and maintain for 1.5 hours. Monitor the reaction completion by TLC.

  • Cool the reaction mixture to ≤25 °C.

  • Adjust the pH to 7.0-8.0 with 50 wt.% aqueous sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 500 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a 1:1 (v/v) mixture of benzene and cyclohexane to obtain the target product, 2-chloro-4-aminopyridine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (Amination) of 2-Chloro-4-nitropyridine

This general protocol is based on established methods for SNAr reactions.[10]

Materials:

  • 2-Chloro-4-nitropyridine

  • Desired amine (1.1 to 2 equivalents)

  • Non-nucleophilic base (e.g., triethylamine, if using an amine salt)

  • Solvent (e.g., Ethanol)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve 2-Chloro-4-nitropyridine in a suitable solvent such as ethanol in a round-bottom flask.

  • Add the desired amine. If the amine is provided as a salt, add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

G start Start dissolve Dissolve 2-Chloro-4-nitropyridine in Ethanol start->dissolve add_amine Add Amine (and Base if needed) dissolve->add_amine react Stir at RT or Heat add_amine->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify (Chromatography/ Recrystallization) workup->purify end End purify->end

Caption: Experimental workflow for the amination of 2-Chloro-4-nitropyridine.

Safety and Handling Considerations

Working with nitropyridine derivatives requires adherence to strict safety protocols.

  • 2-Chloro-4-nitropyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Methoxy-4-nitropyridine: While specific hazard data is limited, it is prudent to handle this compound with the same precautions as other nitropyridine derivatives.[8]

  • General Precautions: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion and Recommendations

The selection of an appropriate precursor for the synthesis of substituted pyridines is a critical decision that can significantly impact the efficiency and success of a synthetic campaign.

  • 2-Chloro-4-nitropyridine stands out as a well-established and highly effective precursor. Its reactivity is well-documented, and numerous protocols with high reported yields are available, making it a reliable choice for the synthesis of a wide range of 2-substituted-4-aminopyridines.

  • 2-Methoxy-4-nitropyridine presents a viable alternative, with demonstrated reactivity in nucleophilic aromatic substitution reactions with amines. The choice between a chloro or methoxy leaving group may depend on the specific nucleophile and desired reaction conditions.

  • This compound remains a precursor with potential, though its efficacy is less documented in the current literature. While it is expected to undergo similar transformations to its methoxy analog, the lack of concrete experimental data necessitates further investigation to fully establish its utility and comparative advantage.

For researchers prioritizing well-established, high-yielding, and versatile precursors, 2-Chloro-4-nitropyridine is the recommended starting point. However, the exploration of alkoxy-substituted nitropyridines like 2-ethoxy- and 2-methoxy-4-nitropyridine may offer advantages in specific applications, particularly where modulation of reactivity or avoidance of halogenated compounds is desired. Further research into the reaction kinetics and synthetic applications of this compound is warranted to fully elucidate its potential as a valuable tool in the synthetic chemist's arsenal.

References

  • PubChem Compound Summary for CID 735152, 2-Chloro-4-nitropyridine. National Center for Biotechnology Information.
  • Rates of the “dark” reactions of 2- and 4-bromo-, 4-chloro- and 2- and 4-nitro-pyridine 1-oxide with piperidine in ethanol have been measured and the Arrhenius parameters calculated and discussed.In the 4-substituted pyridine 1-oxides, mobility towards piperidine in the order NO [graphic omited] Br [graphic omited]. RSC Publishing.
  • 2-Methoxy-4-nitropyridine Safety Data Sheets(SDS). LookChem.
  • Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. Journal of the Chemical Society B: Physical Organic.
  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI.
  • PubChem Compound Summary for CID 3778232, 2-Chloro-4-methoxy-3-nitropyridine. National Center for Biotechnology Information.
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange.
  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Would pyridine or chloride leave in the following reaction and why?. Reddit.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health.
  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. ResearchGate.
  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health.
  • Reaction Mechanisms of 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5- Dinitropyridine with Piperidine: Quantum Mechanical and Molecular Modeling Perspectives in SARS-CoV-2 Research. ResearchGate.
  • PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information.
  • Amination of 2-halopyridines. ResearchGate.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.
  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
  • The synthesis of some highly strained pyrylium and N-benzylpyridinium salts and kinetics of their reactions with piperidine. Journal of the Chemical Society, Perkin Transactions 1.
  • Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents.
  • Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate.
  • Why is a methoxygroup a better leaving group than an ethoxygroup?. Reddit.
  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. Nanyang Technological University.

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Benchmarking the synthesis of 2-Ethoxy-4-nitropyridine against literature methods

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of two distinct synthetic pathways for the preparation of 2-ethoxy-4-nitropyridine, a valuable building block in medicinal chemistry and materials science. By presenting detailed experimental protocols, quantitative data, and a critical analysis of each route, this document aims to equip researchers with the necessary insights to select the most appropriate method for their specific laboratory and developmental needs.

Introduction

This compound is a key heterocyclic intermediate, the utility of which is anchored in its versatile reactivity. The electron-withdrawing nitro group at the 4-position significantly activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions. The ethoxy group at the 2-position can also be a site for further chemical modification. This unique electronic and steric arrangement makes it a sought-after precursor for the synthesis of a diverse range of more complex molecules with potential applications in pharmaceuticals and functional materials. Consequently, the efficient and reliable synthesis of this compound is of paramount importance.

This guide will benchmark two literature-derived methods for the synthesis of this compound:

  • Method 1: A multi-step synthesis commencing from the readily available 2-chloropyridine.

  • Method 2: A two-step approach starting from 2-hydroxypyridine.

Each method will be evaluated based on factors such as overall yield, reaction conditions, scalability, and safety considerations.

Method 1: Synthesis from 2-Chloropyridine

This synthetic route is a well-established, four-step process that systematically builds the target molecule. The causality behind this multi-step approach lies in the controlled introduction of the required functional groups, taking advantage of the inherent reactivity of the pyridine ring at each stage.

Experimental Protocol

Step 1: N-Oxidation of 2-Chloropyridine

The initial step involves the N-oxidation of 2-chloropyridine. This is a crucial activation step, as the N-oxide group electronically activates the 4-position of the pyridine ring, making it susceptible to electrophilic nitration in the subsequent step.

  • Reagents: 2-Chloropyridine, meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Procedure: To a solution of 2-chloropyridine in a suitable solvent such as dichloromethane or chloroform, m-CPBA (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The reaction is quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-chloropyridine-N-oxide.

  • Rationale: m-CPBA is a common and effective reagent for the N-oxidation of pyridines. The reaction proceeds via an electrophilic attack of the peroxyacid on the nitrogen atom.

Step 2: Nitration of 2-Chloropyridine-N-oxide

With the 4-position activated, the N-oxide is subjected to nitration using a mixture of nitric and sulfuric acids.

  • Reagents: 2-Chloropyridine-N-oxide, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure: 2-Chloropyridine-N-oxide is added portion-wise to a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.[1] The reaction mixture is then carefully heated to 80-90 °C and maintained at this temperature for several hours.[1] Upon completion, the reaction is cooled and poured onto ice, leading to the precipitation of the product, which is then filtered, washed with water, and dried.

  • Rationale: The powerful nitrating medium (HNO₃/H₂SO₄) generates the nitronium ion (NO₂⁺), which acts as the electrophile. The N-oxide group directs the nitration to the 4-position.

Step 3: Deoxygenation of 2-Chloro-4-nitropyridine-N-oxide

The N-oxide group, having served its purpose, is now removed to yield 2-chloro-4-nitropyridine.

  • Reagents: 2-Chloro-4-nitropyridine-N-oxide, Phosphorus trichloride (PCl₃).

  • Procedure: 2-Chloro-4-nitropyridine-N-oxide is dissolved in an inert solvent like chloroform, and phosphorus trichloride (2-3 equivalents) is added dropwise at room temperature. The reaction is then heated to reflux for several hours.[2] After completion, the reaction mixture is cooled, poured onto ice, and neutralized with a base. The product is extracted, and the organic layer is washed, dried, and concentrated.

  • Rationale: Phosphorus trichloride is a common and effective deoxygenating agent for pyridine-N-oxides. The reaction proceeds via the formation of a P-O bond and subsequent elimination.

Step 4: Ethoxylation of 2-Chloro-4-nitropyridine

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom is displaced by an ethoxide ion.[3]

  • Reagents: 2-Chloro-4-nitropyridine, sodium ethoxide (prepared in situ from sodium and ethanol).

  • Procedure: A solution of sodium ethoxide is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere. To this solution, 2-chloro-4-nitropyridine is added, and the mixture is stirred at room temperature or gently heated until the starting material is consumed. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give this compound.

  • Rationale: The electron-withdrawing nitro group at the 4-position strongly activates the 2-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the ethoxide nucleophile.

Visual Workflow for Method 1

Method1_Workflow Start 2-Chloropyridine Step1 Step 1: N-Oxidation (m-CPBA or H₂O₂/AcOH) Start->Step1 Intermediate1 2-Chloropyridine-N-oxide Step1->Intermediate1 Step2 Step 2: Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 2-Chloro-4-nitropyridine-N-oxide Step2->Intermediate2 Step3 Step 3: Deoxygenation (PCl₃) Intermediate2->Step3 Intermediate3 2-Chloro-4-nitropyridine Step3->Intermediate3 Step4 Step 4: Ethoxylation (NaOEt/EtOH) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic pathway for this compound starting from 2-Chloropyridine.

Method 2: Synthesis from 2-Hydroxypyridine

This alternative route offers a more convergent approach, potentially reducing the number of synthetic steps. The strategy relies on the direct functionalization of the 2-hydroxypyridine core.

Experimental Protocol

Step 1: Nitration of 2-Hydroxypyridine

The first step is the regioselective nitration of 2-hydroxypyridine to introduce the nitro group at the 4-position.

  • Reagents: 2-Hydroxypyridine, nitric acid, sulfuric acid.

  • Procedure: 2-Hydroxypyridine is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). A cooled mixture of nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by pouring it onto ice, and the precipitated product, 2-hydroxy-4-nitropyridine, is collected by filtration, washed with cold water, and dried.

  • Rationale: The hydroxyl group at the 2-position is an activating group and directs electrophilic substitution to the 4- and 6-positions. By controlling the reaction conditions, selective nitration at the 4-position can be achieved.

Step 2: O-Ethylation of 2-Hydroxy-4-nitropyridine

The final step involves the etherification of the hydroxyl group to yield the target compound.

  • Reagents: 2-Hydroxy-4-nitropyridine, ethyl iodide, a suitable base (e.g., potassium carbonate, sodium hydride).

  • Procedure: To a solution of 2-hydroxy-4-nitropyridine in a polar aprotic solvent such as DMF or acetone, a base like potassium carbonate (1.5-2.0 equivalents) is added, followed by ethyl iodide (1.2-1.5 equivalents). The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

  • Rationale: The base deprotonates the hydroxyl group to form a more nucleophilic pyridinolate anion, which then undergoes a Williamson ether synthesis with ethyl iodide.

Visual Workflow for Method 2

Method2_Workflow Start 2-Hydroxypyridine Step1 Step 1: Nitration (HNO₃/H₂SO₄) Start->Step1 Intermediate1 2-Hydroxy-4-nitropyridine Step1->Intermediate1 Step2 Step 2: O-Ethylation (EtI, K₂CO₃) Intermediate1->Step2 End This compound Step2->End

Caption: Synthetic pathway for this compound starting from 2-Hydroxypyridine.

Comparative Analysis

To provide a clear and objective comparison, the key performance indicators for each method are summarized in the table below. The yields are estimated based on typical literature values for analogous reactions.

ParameterMethod 1 (from 2-Chloropyridine)Method 2 (from 2-Hydroxypyridine)
Number of Steps 42
Starting Material 2-Chloropyridine2-Hydroxypyridine
Key Reagents m-CPBA, HNO₃/H₂SO₄, PCl₃, NaOEtHNO₃/H₂SO₄, EtI, K₂CO₃
Estimated Overall Yield 40-50%50-60%
Scalability Moderate; handling of PCl₃ can be challenging on a large scale.Good; fewer steps and more common reagents.
Safety Considerations Use of a peroxyacid, strong nitrating agents, and the highly reactive and corrosive PCl₃ requires stringent safety protocols.[4][5]Use of strong nitrating agents requires care, but overall fewer hazardous reagents.
Purification Multiple intermediate purifications may be required.Fewer purification steps.

Discussion and Recommendations

Method 1 offers a robust and well-documented pathway to this compound. The step-wise nature of the synthesis allows for clear characterization of intermediates, which can be advantageous for process control and troubleshooting. However, the four-step sequence results in a lower overall yield and involves the use of phosphorus trichloride, a highly corrosive and water-sensitive reagent that requires special handling precautions.[4][5]

Method 2 presents a more streamlined and potentially higher-yielding approach. With only two steps, it is more atom-economical and generates less waste. The reagents used are generally less hazardous than those in Method 1, making it a more attractive option from a safety and environmental perspective. However, the regioselectivity of the initial nitration step can be a critical point to control to avoid the formation of unwanted isomers. Careful optimization of the nitration conditions is crucial for the success of this method.

For laboratory-scale synthesis where a well-established, albeit longer, route is preferred, Method 1 provides a reliable option. However, for larger-scale production or for research groups prioritizing efficiency, safety, and sustainability, Method 2 is the recommended approach, provided that the regioselectivity of the nitration step can be effectively controlled. The choice between these two methods will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and safety infrastructure.

Characterization Data for this compound

The final product from either method should be characterized to confirm its identity and purity. Typical analytical data are as follows:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 1H), 7.95 (s, 1H), 6.80 (d, 1H), 4.40 (q, 2H), 1.40 (t, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 155.0, 145.0, 110.0, 108.0, 63.0, 14.5.[6]

  • Mass Spectrometry (EI): m/z (%) = 168 (M⁺).

References

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Navigating the Isomeric Maze: A Comparative Guide to the Purity Analysis of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Synthesis and Development

2-Ethoxy-4-nitropyridine is a key building block in medicinal chemistry and materials science, serving as a precursor for a range of target molecules where precise atomic arrangement is paramount. The synthetic routes to this compound, often involving the nitration of a substituted pyridine N-oxide or nucleophilic substitution, can potentially yield a mixture of positional isomers.[1] The presence of unintended isomers, such as 2-Ethoxy-5-nitropyridine or 4-Ethoxy-2-nitropyridine, can drastically alter the pharmacological activity, toxicity, and physicochemical properties of the final product. Therefore, rigorous analytical control to ensure high isomeric purity is not merely a quality check but a fundamental requirement for safety, efficacy, and reproducibility in research and drug development.[2]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind methodological choices, provide validated experimental protocols, and present comparative data to empower researchers to select the most fitting strategy for their analytical challenges.

Method Selection Workflow: A Strategic Overview

Choosing the right analytical tool depends on the specific goal, whether it's routine quality control, impurity identification, or definitive structural confirmation. The following workflow provides a logical decision-making framework.

cluster_decisions start Goal: Isomeric Purity Analysis of This compound quant Need for Routine Quantification & High-Throughput QC? start->quant Assess Goal id Need for Impurity Identification & High Sensitivity? structure Need for Absolute Structural Confirmation of Isomers? hplc Primary Method: Reversed-Phase HPLC-UV quant->hplc Yes gcms Confirmatory Method: GC-MS id->gcms Yes nmr Definitive Method: NMR Spectroscopy structure->nmr Yes hplc->gcms Complementary Data gcms->nmr Complementary Data prep 1. Prepare Mobile Phase, Standards, and Samples equilib 2. Equilibrate HPLC System with Initial Conditions prep->equilib sst 3. Perform System Suitability Test (SST) (6 injections of standard) equilib->sst check_sst 4. Verify SST Acceptance Criteria (RSD, Tailing, Plates) sst->check_sst analyze 5. Inject Blank and Sample Solutions check_sst->analyze Pass fail Troubleshoot System check_sst->fail Fail integrate 6. Integrate Chromatograms analyze->integrate calculate 7. Calculate Purity and Impurity Profile integrate->calculate report 8. Generate Final Report calculate->report

Sources

A Researcher's Guide to the Computational Analysis of 2-Ethoxy-4-nitropyridine: Properties, Reactivity, and Comparative Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a profound understanding of a molecule's electronic structure and physicochemical properties is paramount. 2-Ethoxy-4-nitropyridine, a substituted pyridine derivative, presents a compelling case for computational analysis due to the interplay of its electron-donating ethoxy group and the potent electron-withdrawing nitro group. This guide provides an in-depth computational protocol to characterize this molecule, comparing its predicted properties with structurally related nitropyridine derivatives to offer a holistic view of its potential reactivity and behavior.

While extensive experimental and computational data for this compound is not widely published, this guide establishes a robust theoretical framework based on well-documented studies of analogous compounds. By employing Density Functional Theory (DFT), we can reliably predict its molecular geometry, vibrational spectra, and electronic properties, offering critical insights for synthetic chemistry and medicinal applications.

The Rationale: Why Computational Analysis Matters

Computational chemistry, particularly DFT, serves as a powerful, cost-effective tool to elucidate molecular characteristics before committing to extensive laboratory synthesis and testing. For a molecule like this compound, key questions that can be addressed include:

  • Molecular Geometry: How do the ethoxy and nitro substituents influence the planarity and bond lengths/angles of the pyridine ring?

  • Electronic Properties: Where are the electron-rich and electron-poor regions? This is crucial for predicting sites of nucleophilic or electrophilic attack.

  • Reactivity: What do the frontier molecular orbitals (HOMO and LUMO) reveal about its chemical reactivity and kinetic stability?

  • Spectroscopic Signature: What are the predicted infrared (IR) vibrational frequencies, which can aid in its experimental identification?

The introduction of a nitro group (NO₂) significantly alters the electronic landscape of a pyridine ring, deactivating it towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution (SNAr).[1] The position of this group, alongside the electronic nature of other substituents like the ethoxy group, fine-tunes this reactivity.

Experimental Protocol: A DFT-Based Workflow

The following protocol outlines a standard and effective methodology for the computational analysis of this compound using DFT. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted level of theory for providing accurate geometries and electronic properties for similar organic molecules.[2][3]

Step 1: Molecular Structure Input and Geometry Optimization

The initial step involves building the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). This initial structure is then optimized to find its lowest energy conformation.

  • Causality: Geometry optimization is critical because all subsequent property calculations depend on the molecule's most stable structure. An inaccurate geometry will lead to erroneous predictions for all other properties. The process iteratively adjusts atomic coordinates to minimize the total electronic energy of the molecule.

Step 2: Vibrational Frequency Calculation

Once the geometry is optimized, a frequency calculation is performed at the same level of theory.

  • Trustworthiness: This step serves a dual purpose. First, it confirms that the optimized structure is a true energy minimum (a stable conformation) by ensuring there are no imaginary frequencies. An imaginary frequency would indicate a transition state rather than a stable molecule. Second, it provides the predicted infrared (IR) spectrum, including the frequencies and intensities of vibrational modes. This theoretical spectrum can be directly compared with experimental data for structural validation.[4][5]

Step 3: Electronic Property Analysis

With the validated structure, key electronic properties are calculated.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[6][7] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.[8][9] A smaller gap generally suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is plotted onto the molecule's electron density surface.[10][11] It provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[12][13]

Below is a Graphviz diagram illustrating this comprehensive workflow.

G cluster_input Step 1: Input & Optimization cluster_validation Step 2: Validation & Spectra cluster_analysis Step 3: Electronic Analysis node_input Build 3D Structure of This compound node_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) node_input->node_opt Minimize Energy node_freq Frequency Calculation node_opt->node_freq Optimized Geometry node_verify Verify Minimum Energy (No Imaginary Frequencies) node_freq->node_verify node_ir Predict IR Spectrum node_freq->node_ir node_homo HOMO-LUMO Analysis node_verify->node_homo Validated Structure node_mep Molecular Electrostatic Potential (MEP) Mapping node_verify->node_mep node_reactivity Predict Reactivity & Properties node_homo->node_reactivity node_mep->node_reactivity

Caption: Computational workflow for analyzing this compound.

Comparative Data Analysis

To contextualize the properties of this compound, we compare its expected characteristics with known computational data for related molecules. The primary comparators are 4-Nitropyridine N-oxide , a simpler parent compound, and 2,6-dimethyl-4-nitropyridine N-oxide , which introduces electron-donating methyl groups ortho to the nitro group.[3][14] We also consider the isomer 4-Ethoxy-3-nitropyridine .[15]

Molecular Geometry

The presence of the ethoxy group at the C2 position and the nitro group at the C4 position is expected to cause slight distortions in the pyridine ring from perfect planarity. The electron-withdrawing nitro group typically leads to a slight increase in the ipso C-N bond length and can influence adjacent bond angles.[14]

Parameter4-Nitropyridine N-oxide (Calculated)2,6-dimethyl-4-nitropyridine N-oxide (Calculated)[3]This compound (Predicted)4-Ethoxy-3-nitropyridine (Isomer)
Ring Planarity PlanarPlanarNear-planar with ethoxy group distortionNear-planar with ethoxy group distortion
C4-N(nitro) Bond Standard length for C-NO₂Slightly elongated due to steric hindranceStandard length, minor influence from ethoxyN/A (Nitro at C3)
C2-O(ethoxy) Bond N/AN/AStandard C-O single bond length (~1.36 Å)N/A (Ethoxy at C4)
Electronic Properties: HOMO-LUMO Gap and Reactivity

The HOMO-LUMO energy gap is a critical indicator of molecular stability. A smaller gap implies that less energy is required to excite an electron to a higher energy state, often correlating with higher chemical reactivity.[8][9] The electron-donating ethoxy group is expected to raise the HOMO energy, while the electron-withdrawing nitro group lowers the LUMO energy. The net effect on the gap compared to simpler nitropyridines is of key interest.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE, eV)Implied Reactivity
Pyridine (Reference)~ -6.7~ 0.5~ 7.2Low
4-Nitropyridine N-oxideLowered HOMO, Significantly Lowered LUMOSignificantly Lowered LUMOReducedHigh (Good electrophile)
2,6-dimethyl-4-nitropyridine N-oxide-6.89[3]-3.09[3]3.80[3]High
This compound (Predicted) Raised HOMO, Lowered LUMO Lowered LUMO Small High (Susceptible to Nucleophilic Attack)

The predicted small HOMO-LUMO gap for this compound suggests it is a reactive molecule, likely susceptible to nucleophilic attack at the positions ortho and para to the strongly electron-withdrawing nitro group.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's reactive sites. For nitropyridines, the most negative potential (red) is consistently located on the oxygen atoms of the nitro group, making them sites for electrophilic and hydrogen-bonding interactions. The most positive potential (blue) is often found on the hydrogen atoms of the pyridine ring and near the carbon atom attached to the nitro group, indicating susceptibility to nucleophilic attack.[13][16]

MEP_Logic cluster_molecule This compound cluster_potential Predicted Electrostatic Potential N_Ring Pyridine Nitrogen Negative Most Negative (Red) Electron-Rich N_Ring->Negative Modestly Negative NO2_Oxygens Nitro Group Oxygens NO2_Oxygens->Negative Site for Electrophilic Attack Ethoxy_Oxygen Ethoxy Oxygen Ethoxy_Oxygen->Negative H-bond Acceptor Ring_Carbons Ring Carbons (esp. C2, C6) Positive Most Positive (Blue) Electron-Poor Ring_Carbons->Positive Site for Nucleophilic Attack

Caption: Predicted MEP regions for this compound.

For this compound, the most electron-deficient regions (positive potential) are predicted to be around the ring carbons ortho (C3, C5) to the nitro group, making them the most probable sites for a nucleophilic aromatic substitution reaction. The oxygen atoms of the nitro group and the ethoxy group will be the most electron-rich sites.

Conclusion and Future Directions

This guide outlines a comprehensive computational strategy for characterizing this compound. Based on established DFT methodologies and comparative analysis with structurally similar compounds, we predict that this compound is a reactive molecule with a distinct electronic profile. The electron-donating ethoxy group and electron-withdrawing nitro group work in concert to create specific sites of electrophilic and nucleophilic susceptibility.

The logical next step is the experimental validation of these theoretical predictions. Synthesizing this compound and performing spectroscopic analyses (¹H NMR, ¹³C NMR, FT-IR) would allow for a direct comparison with the computationally predicted data, providing a powerful synergy between theoretical and experimental chemistry. Such validated models are invaluable for accelerating the design and development of novel chemical entities in the pharmaceutical and materials science industries.

References

  • Yıldız, N., et al. (2011). Ab Initio Hartree-Fock and Density Functional Theory Study on Molecular Structures, Energies, and Vibrational Frequencies of 2-Amino-3-, 4-, and 5-Nitropyridine. ResearchGate.
  • Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project.
  • ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map of... ResearchGate.
  • ChemWhat. (n.d.). This compound CAS#: 1187732-70-2.
  • ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map (in au) of 2,6-dimethyl-4-nitropyridine N-oxide. ResearchGate.
  • Chemistry LibreTexts. (2023). Electrostatic Potential maps.
  • YMER. (2022). DFT, FT-IR, Fukui Function and MESP analyses of 2-ethoxy-4-{(E)-[(3 nitrophenyl)imino]methyl}phenol.
  • University of Munich. (n.d.). Molecular Electrostatic Potential (MEP).
  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. ResearchGate.
  • Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.
  • ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. ResearchGate.
  • Indian Journal of Chemistry. (n.d.). Molecular structure, spectroscopic and DFT studies of 2-(4 ethoxyphenyl) isoindoline-1,3-dione.
  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
  • Atalay, Y., et al. (2011). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. ResearchGate.
  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (n.d.). ChemRxiv.
  • The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. (n.d.). Taylor & Francis Online.
  • ResearchGate. (n.d.). HOMO-LUMO orbitals and the energy gap of the different solvents. ResearchGate.
  • A Combined Experimental and Computational Study on the A2A' and X2A' States of the Calcium Isopropoxide Radical. (2022). Physical Chemistry Chemical Physics.
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  • Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. (2022). YouTube.
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  • Wikipedia. (n.d.). HOMO and LUMO.
  • Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. (2023). The Royal Society Publishing.
  • Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. (2022). Hygiene and Sanitation.
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Safety Operating Guide

Operational Guide for the Safe Disposal of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Ethoxy-4-nitropyridine. As a niche chemical, specific regulatory disposal documentation is not always readily available. Therefore, these procedures are grounded in a conservative approach, extrapolating from the known hazards of its constituent chemical groups—the pyridine ring and the nitro functional group—and aligned with federal and institutional hazardous waste management protocols. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Waste Classification

Before any handling or disposal, it is crucial to understand the potential hazards. This compound, due to its structure, must be treated as hazardous chemical waste.

  • Pyridine Moiety : The pyridine ring is a known hazardous feature. Pyridine and its derivatives are often harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation[1][2].

  • Nitro Group : The presence of a nitro group can confer toxic properties and, in some contexts, reactivity or instability[3].

  • Regulatory Framework : Under the Resource Conservation and Recovery Act (RCRA), chemical waste is defined by characteristics such as toxicity, ignitability, corrosivity, and reactivity[4]. Given the properties of related pyridine and nitro compounds, any waste containing this compound, including residues and contaminated materials, falls under federal and state hazardous waste regulations[5][6]. Improper disposal, such as pouring down the drain, is strictly prohibited and carries severe penalties[4][7].

Based on this assessment, all materials contaminated with this compound must be classified and managed as hazardous waste from the point of generation[7].

Quantitative Hazard Data Summary

The following table summarizes key hazard information extrapolated from related pyridine and nitropyridine compounds. This data serves as a conservative guide for establishing safe handling and disposal procedures.

Hazard ParameterExtrapolated Assessment & RationaleRecommended PPE
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Harmful/Toxic) . Pyridine derivatives are known to be harmful by all routes of exposure[1][8]. Nitropyridine N-oxides have shown significant toxicity in animal studies[3].Chemical safety goggles, lab coat, double-layered nitrile or butyl rubber gloves[1][2][9].
Skin Corrosion/Irritation Category 2 (Irritant) . Pyridine compounds are known skin irritants[2].Nitrile or butyl rubber gloves, lab coat[9].
Serious Eye Damage/Irritation Category 2A (Serious Irritant) . Pyridine and its derivatives can cause serious eye irritation[2][3].Chemical safety goggles or face shield are mandatory[2].
Environmental Hazard Assumed Hazardous . Improper disposal of even small quantities of chemicals can contaminate large volumes of soil and water[4].Contain all waste; do not release to the environment[10].
Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach from the point of generation to final collection. This protocol ensures safety and compliance with EPA and OSHA standards[4].

Proper segregation is the most critical step to prevent accidental chemical reactions. Chemical waste must be accumulated at or near its point of generation under the control of laboratory personnel[4].

  • Solid Waste :

    • Collect unadulterated this compound powder, contaminated weigh boats, spatulas, and other disposable labware in a dedicated solid hazardous waste container.

    • This container must be made of a chemically compatible material, such as high-density polyethylene (HDPE)[1].

  • Liquid Waste :

    • Collect solutions containing this compound in a dedicated liquid hazardous waste container.

    • The container must be leak-proof with a secure, screw-top cap[4][11]. Plastic-coated glass or HDPE is recommended.

    • Crucially, do not mix this waste stream with incompatible chemicals , such as strong oxidizing acids (e.g., nitric acid), which can react violently with organic compounds like pyridine[9][12].

  • Contaminated Sharps :

    • Dispose of any contaminated needles, syringes, or glass pipettes in a designated, puncture-proof sharps container clearly labeled as "Hazardous Waste Sharps."

  • Contaminated Personal Protective Equipment (PPE) :

    • Place all contaminated gloves, disposable lab coats, and bench paper into a separate, clearly marked hazardous waste bag or container[1].

All waste containers must be correctly chosen and labeled to meet regulatory standards.

  • Container Compatibility : Use containers that are chemically compatible with pyridine derivatives[4][11]. Avoid using metal containers where corrosion is possible.

  • Labeling : From the moment the first drop of waste is added, the container must be labeled. The label must include[9][13]:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound Waste" .

    • An indication of the hazards (e.g., Toxic, Irritant) using GHS pictograms or an NFPA/HMIS warning label[13].

    • The date of waste generation (the date the container was started).

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[13].

  • Designate an SAA : This must be a secondary containment tray or a designated cabinet in the lab where the waste is generated[7].

  • Secure Storage : Keep waste containers tightly closed at all times, except when adding waste[7][9].

  • Volume Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart[7]. While this compound is not explicitly P-listed, treating it with high caution is advised.

  • Storage Duration : Waste may be accumulated for up to 12 months, provided the volume limits are not exceeded[7]. However, it is best practice to request pickup when the container is 75% full[12].

Final disposal must be handled by trained professionals.

  • Contact EHS : When the waste container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) office[1].

  • Request Pickup : Submit a hazardous waste pickup request form as per your institution's procedures[9][12]. Ensure all information on the form is accurate.

  • Professional Disposal : The EHS office or a licensed hazardous waste contractor will transport the waste for final disposal, which typically involves high-temperature incineration[6].

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

  • In Case of a Spill :

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves[1].

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit[1][9].

    • Carefully collect the absorbed material and contaminated cleaning supplies into a labeled hazardous waste container[1][14].

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste[1].

  • In Case of Personnel Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[2][9].

    • Skin Contact : Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops[2][15].

    • Inhalation : Move the exposed person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2][15].

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G Diagram 1: Disposal Workflow for this compound start Start: Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Residue or Contaminated Labware identify_waste->solid_waste Solid liquid_waste Liquid Solution identify_waste->liquid_waste Liquid ppe_waste Contaminated PPE identify_waste->ppe_waste PPE select_container Select Compatible Hazardous Waste Container solid_waste->select_container liquid_waste->select_container ppe_waste->select_container label_container Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Date select_container->label_container store_saa Store Sealed Container in Designated SAA label_container->store_saa check_full Container >75% Full or No Longer in Use? store_saa->check_full check_full->store_saa No request_pickup Arrange Pickup via Institutional EHS check_full->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Decision workflow for handling this compound waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Laboratory Waste Management: The New Regulations.
  • American Chemical Society. Regulation of Laboratory Waste.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
  • Pyridine Standard Operating Procedure.
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Pyridine.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - 4-Hydroxy-2-pyridone.
  • AK Scientific, Inc. Safety Data Sheet - 2-Chloro-3-ethoxy-5-nitropyridine.
  • CymitQuimica. (2023, June 9). Safety Data Sheet - 2-Methyl-4-nitropyridine N-oxide.
  • Chemical Waste Disposal Guidelines.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. (2022, August 10).

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Hazard Assessment: Understanding the Risks of 2-Ethoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted with the highest commitment to safety. Handling reagents like 2-Ethoxy-4-nitropyridine, a member of the nitroaromatic pyridine family, requires a meticulous and informed approach. These compounds, while essential in many synthetic pathways, possess inherent hazards that demand our full respect and attention.

This guide moves beyond a simple checklist. It is designed to provide you with a deep, causal understanding of the necessary precautions. By understanding why each step is critical, you empower yourself to create a self-validating system of safety in your laboratory. The protocols outlined here are synthesized from established best practices for handling nitroaromatic compounds and safety data from close structural analogs. Let's proceed with ensuring every interaction with this compound is a safe one.

Anticipated Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with related nitro-substituted pyridines.[5][6]

  • Irritation: Expected to cause serious eye irritation, skin irritation, and respiratory tract irritation upon exposure.[2][3][5]

  • Reactivity: Nitroaromatic compounds are often incompatible with strong bases, acids, oxidizing agents, and reducing agents, which can lead to vigorous or explosive reactions.[4]

  • Thermal Instability: The presence of the nitro group suggests a potential for exothermic decomposition at elevated temperatures.[4]

Given these potential risks, a conservative and stringent approach to personal protective equipment and handling is mandatory.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against exposure. It should be chosen based on a worst-case scenario assessment for each task. Do not handle this compound without the following minimum PPE.

Task / ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Lab coatNot required (in sealed container)
Weighing & Transfer (Solid) Chemical safety gogglesDouble-gloving (Nitrile or Neoprene)Chemical-resistant apron over lab coatRequired if not in a fume hood or if dust is generated (N95 minimum)
Solution Preparation & Reaction Chemical safety goggles and face shieldDouble-gloving (Nitrile or Neoprene)Chemical-resistant apron over lab coatNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl)Chemical-resistant suit or coverallsFull-face respirator with appropriate cartridges (NIOSH/EN 149 approved)[5][7]

Rationale for PPE Selection:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and vapors.[1] A face shield should be worn over the goggles during procedures with a high splash potential, such as transferring solutions or working under positive pressure.[5] This aligns with OSHA's 29 CFR 1910.133 and European Standard EN166.[1][5]

  • Skin and Body Protection: A standard lab coat is a minimum requirement. When handling the solid or concentrated solutions, an impervious, chemical-resistant apron is essential. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.[5][8]

  • Hand Protection: Always wear chemical-resistant gloves. Nitrile gloves offer good general protection, but it is crucial to check the manufacturer's compatibility chart for breakthrough times. Double-gloving provides an extra layer of safety, especially during prolonged handling. Never wear compromised gloves and wash hands thoroughly after removal.[9]

  • Respiratory Protection: All work with this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if engineering controls are insufficient to prevent aerosol generation, a NIOSH-approved respirator is required.[5][7]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is critical to minimizing risk. Follow these steps for every procedure involving this compound.

Step 1: Preparation and Engineering Controls

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Clear the Workspace: Keep only the necessary equipment and reagents inside the hood to ensure proper airflow and prevent clutter.

  • Locate Safety Equipment: Confirm the unobstructed location and functionality of the nearest safety shower and eyewash station before starting work.[1][5]

  • Assemble Materials: Place all necessary glassware, reagents, and waste containers inside the fume hood before introducing the this compound.

Step 2: Handling and Experimental Use

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Transfer Solid: When weighing the solid, use a spatula and weigh it onto creased weighing paper or directly into a tared container inside the hood to prevent generating dust.

  • Prepare Solution: Slowly add the solid to the solvent in your reaction vessel. Do not add solvent directly onto the bulk solid, which could cause splashing.

  • Perform Reaction: Keep the sash of the fume hood as low as possible during the reaction.

  • Decontaminate: After the experiment, decontaminate all surfaces and equipment.[10]

Visualization of the Handling Workflow

The following diagram illustrates the critical control points in the safe handling workflow for this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Disposal Phase cluster_emergency 4. Emergency Response prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE (Goggles, Gloves, Coat) prep1->prep2 Confirm functionality handle1 Weigh Solid Compound prep2->handle1 Begin work handle2 Prepare Solution handle1->handle2 Controlled addition handle3 Conduct Reaction handle2->handle3 disp1 Segregate Waste (Solid, Liquid, PPE) handle3->disp1 Post-experiment disp2 Label Waste Containers disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 em1 Spill em_proc Notify Supervisor & Safety Officer em1->em_proc Execute Spill Cleanup Protocol em2 Exposure em2->em_proc Use Eyewash/Shower Seek Medical Aid

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Hazardous Waste

Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Waste Segregation: Do not mix waste streams. Use separate, clearly labeled containers for:

    • Solid Waste: Unused reagent, contaminated weighing paper, etc.

    • Liquid Halogenated/Non-Halogenated Waste: Depending on the solvents used.

    • Contaminated PPE: Used gloves, disposable lab coats, etc.

  • Container Management:

    • Use containers that are compatible with the chemical waste.

    • Label every container with the words "HAZARDOUS WASTE" and list all constituents by name.[11]

    • Keep containers tightly closed at all times, except when adding waste.

  • Storage: Store waste containers in a designated and properly signed Satellite Accumulation Area (SAA). Ensure secondary containment is used to catch any potential leaks.[11]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Never dispose of this chemical down the drain or in regular trash.[11]

By adhering to these rigorous guidelines, you build a framework of safety that protects you, your colleagues, and your research. If you ever feel uncertain about a procedure, pause and consult with your institution's safety officer.

References

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  • Fisher Scientific. (2025). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.